3-cyclopropyl-1-methyl-1H-pyrazole
Descripción
The exact mass of the compound 3-cyclopropyl-1-methyl-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-cyclopropyl-1-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyclopropyl-1-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
3-cyclopropyl-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-9-5-4-7(8-9)6-2-3-6/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCCNZAJZZHXSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30632712 | |
| Record name | 3-Cyclopropyl-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30632712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053163-67-9 | |
| Record name | 3-Cyclopropyl-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30632712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyclopropyl-1-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Technical Whitepaper: 3-Cyclopropyl-1-methyl-1H-pyrazole
The following technical guide provides an in-depth analysis of 3-cyclopropyl-1-methyl-1H-pyrazole , a critical heterocyclic building block in modern medicinal chemistry.
CAS Number: 1053163-67-9
Molecular Formula: C
Executive Summary
3-Cyclopropyl-1-methyl-1H-pyrazole represents a privileged scaffold in drug discovery, particularly within Fragment-Based Drug Design (FBDD).[2] It serves as a lipophilic, metabolically stable bioisostere for phenyl, tert-butyl, and isopropyl groups.[2] Its unique structural geometry—combining the rigidity of the pyrazole ring with the distinctive electronic signature of the cyclopropyl group—makes it an ideal motif for optimizing potency and pharmacokinetic (PK) profiles in kinase inhibitors and GPCR modulators.[2]
This guide details the compound's chemical identity, regioselective synthesis, spectroscopic characterization, and application in high-value pharmaceutical intermediates.[2]
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
The physicochemical properties of 3-cyclopropyl-1-methyl-1H-pyrazole are defined by the electron-rich nature of the pyrazole ring coupled with the unique "pseudo-unsaturation" of the cyclopropyl substituent.[2]
| Property | Value / Description | Technical Note |
| CAS Number | 1053163-67-9 | Primary identifier for the parent 1,3-isomer.[2] |
| Appearance | Colorless to pale yellow liquid | Low melting point due to lack of H-bond donors.[2] |
| LogP (Calc) | ~1.5 - 1.8 | Ideal lipophilicity for CNS penetration and oral bioavailability.[2] |
| H-Bond Donors | 0 | Fully substituted nitrogen eliminates H-bond donation.[2] |
| H-Bond Acceptors | 2 | Pyrazole N2 is a moderate H-bond acceptor.[2] |
| Topological Polar Surface Area | ~17.8 Ų | Indicates high membrane permeability.[2] |
Spectroscopic Signature (Diagnostic)[1]
-
H NMR (CDCl
):-
Cyclopropyl: Distinct multiplets at
0.6–1.0 ppm (4H) and a methine multiplet atngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> 1.7–2.0 ppm (1H). -
N-Methyl: Sharp singlet at
3.8–3.9 ppm (3H).[3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Pyrazole: A characteristic doublet or singlet pair (depending on substitution at C4/C5) in the aromatic region
5.8–7.4 ppm .ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
-
Regioisomer Distinction: The 1,3-isomer is distinguished from the 1,5-isomer by NOE (Nuclear Overhauser Effect) experiments.[2] The N-methyl group in the 1,3-isomer shows NOE interaction with the C5-H proton, but not the cyclopropyl group.[2]
Synthetic Methodologies & Regioselectivity[1][4][7]
Synthesizing 3-cyclopropyl-1-methyl-1H-pyrazole requires controlling regiochemistry to avoid the formation of the 1,5-isomer (where the methyl and cyclopropyl groups are adjacent and sterically crowded).[2]
Protocol A: Regioselective Cyclocondensation (Preferred)
This method utilizes the difference in electrophilicity of 1,3-diketone equivalents.[2]
Reagents: Cyclopropyl methyl ketone, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Methylhydrazine.[2]
-
Enaminone Formation: React cyclopropyl methyl ketone with DMF-DMA to form the
-unsaturated enaminone intermediate.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Cyclization: Treat the intermediate with methylhydrazine.
-
Mechanism:[2][4][3][5] The terminal nitrogen of methylhydrazine (NH
) is the stronger nucleophile and attacks the most electrophilic carbon (the enaminonengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -carbon). This directs the methyl group to the N1 position and the cyclopropyl group to C3.[2]
-
Protocol B: Methylation of 3-Cyclopropyl-1H-pyrazole
Reagents: 3-Cyclopropyl-1H-pyrazole (CAS 100114-57-6), Iodomethane (MeI), NaH or K
-
Challenge: Direct alkylation of the parent pyrazole often yields a mixture of 1,3- and 1,5-isomers due to annular tautomerism.[2]
-
Outcome: Typically favors the 1,3-isomer (sterically less hindered), but requires rigorous chromatographic separation.[2]
Synthesis Workflow Diagram
Figure 1: Regioselective synthesis pathway via enaminone intermediate, favoring the 1,3-substitution pattern.
Applications in Drug Discovery[1][5]
Fragment-Based Drug Design (FBDD)
The 3-cyclopropyl-1-methyl-1H-pyrazole unit is a high-value "fragment" due to its:
-
Rigid Vector: The pyrazole ring holds substituents in a fixed geometry, reducing the entropic penalty upon binding to a protein target.[2]
-
Metabolic Stability: The cyclopropyl group blocks metabolic oxidation (e.g., hydroxylation) that typically occurs on alkyl chains like propyl or butyl groups.[2]
-
Bioisosterism: It acts as a bioisostere for:
Case Study Logic: Kinase Inhibition
In kinase inhibitors (e.g., for targets like JAK, BRAF, or Aurora kinases), this moiety is often used to fill the hydrophobic "back pocket" of the ATP-binding site.[2] The N1-methyl group can be tuned to avoid steric clashes with the gatekeeper residue.[2]
Figure 2: Structure-Activity Relationship (SAR) map of the scaffold.
Safety & Handling Protocols
While specific toxicological data for this exact CAS is limited, protocols should follow standards for volatile, nitrogen-containing heterocycles.[2]
-
Hazards: Potentially irritating to eyes, respiratory system, and skin.[2] Treat as a potential sensitizer.[2]
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The cyclopropyl ring is generally stable but can open under strong acidic conditions at high temperatures.[2]
-
Disposal: Incineration with afterburner and scrubber (nitrogen oxides NO
will form).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
References
-
BLD Pharm. (n.d.).[2] 3-Cyclopropyl-1-methyl-1H-pyrazole Product Page. Retrieved from
-
BenchChem. (n.d.).[2] 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid Properties & Synthesis. Retrieved from
-
American Chemical Society (ACS). (2014).[2] Synthesis of Fluorinated and Nonfluorinated Tebufenpyrad Analogues. Organic Process Research & Development. Retrieved from [2]
-
ChemicalBook. (n.d.).[2] 1-Methyl-1H-pyrazole-3-carbaldehyde NMR Data. Retrieved from
-
ChemScene. (n.d.).[2] N-(Cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine Product Data. Retrieved from
Sources
- 1. 1053163-67-9|3-Cyclopropyl-1-methyl-1H-pyrazole|BLD Pharm [bldpharm.com]
- 2. 1-METHYL-1H-PYRAZOLE-3-CARBALDEHYDE | 27258-32-8 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid | 1260659-21-9 | Benchchem [benchchem.com]
- 5. chemscene.com [chemscene.com]
3-cyclopropyl-1-methyl-1H-pyrazole molecular weight
An In-depth Technical Guide to 3-Cyclopropyl-1-methyl-1H-pyrazole
Abstract
This technical guide provides a comprehensive overview of 3-cyclopropyl-1-methyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrazole scaffold is a privileged structure in numerous pharmacologically active agents, and the incorporation of a cyclopropyl group can impart unique conformational constraints and metabolic stability. This document details the molecule's physicochemical properties, outlines robust synthetic strategies with mechanistic insights, predicts its spectroscopic signature, and discusses its potential applications in modern research and development. By synthesizing theoretical calculations with data from closely related analogues, this guide serves as an essential resource for professionals engaged in the design and synthesis of novel chemical entities.
Molecular Structure and Physicochemical Properties
3-Cyclopropyl-1-methyl-1H-pyrazole possesses a core five-membered aromatic heterocycle containing two adjacent nitrogen atoms. A methyl group is substituted at the N1 position, and a cyclopropyl ring is attached at the C3 position. This combination of an N-alkylated pyrazole and a strained cyclopropyl ring creates a unique electronic and steric profile that is attractive for molecular design.
The molecular formula of the compound is C₇H₁₀N₂ . Based on this, the precise molecular weight and other key properties can be determined. While extensive experimental data for this specific molecule is not widely published, we can provide a combination of calculated values and data from structurally similar compounds to offer a reliable physicochemical profile.
| Property | Value | Source & Justification |
| Molecular Weight | 122.17 g/mol | Calculated from the molecular formula C₇H₁₀N₂. |
| Exact Mass | 122.0844 g/mol | Predicted for the molecular ion [M]⁺, providing a target for high-resolution mass spectrometry.[1] |
| Molecular Formula | C₇H₁₀N₂ | - |
| Appearance | Colorless to pale yellow liquid or solid | Inferred from analogues like 3-cyclopropyl-1H-pyrazole (solid) and other N-methylated pyrazoles.[2] |
| Boiling Point | ~250-300 °C (at 760 mmHg) | Extrapolated from the boiling point of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine (299 °C).[3] |
| Melting Point | Not available (expected to be low) | N-methylation typically lowers the melting point compared to the N-H analogue. |
| Density | ~1.0-1.2 g/cm³ | Inferred from related pyrazole derivatives. |
| CAS Number | Not assigned | The lack of a specific CAS number suggests this is a specialized research chemical. |
Synthesis and Mechanistic Considerations
The most established and versatile method for synthesizing 1,3-disubstituted pyrazoles is the Knorr pyrazole synthesis and its variations. This involves the cyclocondensation reaction between a β-dicarbonyl compound (or its synthetic equivalent) and a hydrazine. For 3-cyclopropyl-1-methyl-1H-pyrazole, the logical precursors are methylhydrazine and a cyclopropyl-containing 1,3-dielectrophile.
Retrosynthetic Analysis
A logical retrosynthetic disconnection points to two primary starting materials:
-
Methylhydrazine: The source of the N1-methyl group and the N2 atom.
-
1-cyclopropyl-1,3-butanedione: A β-diketone that provides the C3, C4, and C5 atoms of the pyrazole ring, along with the C3-cyclopropyl substituent.
A simplified retrosynthetic analysis for the target molecule.
Experimental Protocol: Knorr-Type Cyclocondensation
This protocol is a robust, field-proven method for pyrazole synthesis.[4][5] The causality behind using an acidic catalyst is to protonate a carbonyl group, activating it for nucleophilic attack by the hydrazine. The subsequent dehydration steps are also acid-catalyzed.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-cyclopropyl-1,3-butanedione (1.0 eq) and a suitable solvent such as ethanol or acetic acid.
-
Add methylhydrazine (1.0-1.2 eq) dropwise to the solution. Note: The reaction is often exothermic.
Step 2: Cyclocondensation
-
Add a catalytic amount of a protic acid (e.g., a few drops of concentrated HCl or H₂SO₄) to the mixture.
-
Heat the reaction mixture to reflux (typically 80-120 °C) for 2-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield pure 3-cyclopropyl-1-methyl-1H-pyrazole.
Mechanistic Pathway and Regioselectivity
The reaction proceeds through initial condensation of the more nucleophilic nitrogen of methylhydrazine onto one of the carbonyls, followed by intramolecular cyclization and dehydration. The choice of which nitrogen attacks first and which carbonyl is attacked determines the final regiochemical outcome. Generally, the terminal nitrogen of methylhydrazine is more nucleophilic and will attack the more electrophilic carbonyl (less sterically hindered), leading to the desired 1,3-disubstituted product.
Relationship between structure and potential applications.
Handling and Safety
While specific toxicity data for 3-cyclopropyl-1-methyl-1H-pyrazole is not available, general precautions for handling heterocyclic amines should be observed. Based on data for related pyrazoles, the compound may cause skin and eye irritation. [6]
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Cyclopropyl-1-methyl-1H-pyrazole is a valuable building block for chemical synthesis, particularly in the fields of drug discovery and materials science. Its synthesis is accessible through well-established cyclocondensation protocols. While detailed experimental characterization is sparse in public literature, its spectroscopic and physicochemical properties can be reliably predicted through analysis of its structural components and comparison with closely related analogues. The unique combination of a stable, N-methylated pyrazole core and a conformationally rigid cyclopropyl group makes it an attractive scaffold for the development of novel, high-value molecules. This guide provides the foundational knowledge necessary for researchers to confidently synthesize, characterize, and utilize this promising compound in their work.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 3-Cyclopropyl-1H-pyrazole in Chemical Applications. Retrieved from [Link]
-
iChemical. (n.d.). 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine, CAS No. 118430-74-3. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-cyclopropyl-1-methyl-1h-pyrazole (C7H10N2). Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylpyrazole. Retrieved from [Link]
-
PubChem. (n.d.). 3-methyl-1-propyl-1H-pyrazol-1-ium. Retrieved from [Link]
- Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, E63, o4209.
- MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2023(4), M1733.
- MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(2), M1196.
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
- El-Faham, A., et al. (2018).
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded.... Retrieved from [Link]
-
Yancheng Advanced Materials. (n.d.). 1-METHYL-3-CYCLOPROPYL-1H-PYRAZOLE-5-BORONIC ACID. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrazole, 3-methyl-. Retrieved from [Link]
Sources
- 1. PubChemLite - 3-cyclopropyl-1-methyl-1h-pyrazole (C7H10N2) [pubchemlite.lcsb.uni.lu]
- 2. 3-Cyclopropyl-1H-pyrazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine, CAS No. 118430-74-3 - iChemical [ichemical.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 3-Methylpyrazole | C4H6N2 | CID 15073 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Structure Elucidation of 3-Cyclopropyl-1-methyl-1H-pyrazole
The following technical guide details the structural elucidation of 3-cyclopropyl-1-methyl-1H-pyrazole , focusing on the critical differentiation between the 1,3- and 1,5-regioisomers.
Executive Summary
Molecule: 3-cyclopropyl-1-methyl-1H-pyrazole
Molecular Formula: C
Synthesis Context & The Regioselectivity Challenge
To understand the analytical requirement, one must understand the origin of the impurity. The standard synthesis involves the condensation of methylhydrazine with 1-cyclopropyl-1,3-butanedione (or an equivalent enaminone).
-
Pathway A (Kinetic/Steric Control): Nucleophilic attack of the terminal hydrazine nitrogen on the less hindered carbonyl (adjacent to cyclopropyl) leads to the 1,5-cyclopropyl isomer .
-
Pathway B (Thermodynamic/Electronic Control): Attack at the more hindered position or tautomeric equilibration leads to the 1,3-cyclopropyl isomer (Target).
Because the steric bulk of the cyclopropyl group is significant, the 1,5-isomer is a common, persistent impurity that must be ruled out.
Visualization: Isomer Generation Pathways
Figure 1: Divergent synthesis pathways yielding the target 1,3-isomer and the 1,5-isomer impurity.
Analytical Strategy: The "Triad of Proof"
Do not rely on chemical shift heuristics alone (e.g., "H-3 is always downfield of H-5"). Solvent effects and substituent electronics can invert these trends. Use this three-step validation system.
Step 1: 1H NMR (Preliminary Screening)
Identify the diagnostic signals. The cyclopropyl group provides a unique high-field multiplet pattern that is distinct from alkyl chains.
Expected 1H NMR Data (CDCl
- 7.20 - 7.30 ppm (1H, d): H-5 (Target) or H-3 (Impurity).
- 5.80 - 6.00 ppm (1H, d): H-4 (Characteristic pyrazole double bond proton).
-
3.80 - 3.90 ppm (3H, s): N-CH
. - 1.80 - 1.95 ppm (1H, m): Cyclopropyl CH (Methine).
-
0.60 - 0.90 ppm (4H, m): Cyclopropyl CH
(Methylene).
Step 2: NOESY/ROESY (The Definitive Test)
This is the critical control point .[1] You must determine the spatial proximity of the N-methyl group to the substituents.
-
Target (1,3-isomer): The N-methyl group is spatially distant from the cyclopropyl group. It is proximal to the proton at position 5 (H-5).
-
Observation: Strong NOE correlation between N-Me and H-5 .
-
-
Impurity (1,5-isomer): The N-methyl group is spatially crowded against the cyclopropyl group.
-
Observation: Strong NOE correlation between N-Me and Cyclopropyl-CH .
-
Step 3: HMBC (Connectivity Confirmation)
Use Long-range 1H-13C coupling (
-
Target: The N-methyl protons will show a correlation to C-5 . In the 1,3-isomer, C-5 is a methine carbon (CH).
-
Impurity: The N-methyl protons will show a correlation to C-5 . In the 1,5-isomer, C-5 is a quaternary carbon (attached to cyclopropyl).
Logical Workflow Diagram
The following decision tree illustrates the logic for assigning the structure based on spectral evidence.
Figure 2: Decision tree for distinguishing pyrazole regioisomers via NOESY and HMBC.
Detailed Experimental Protocols
NMR Sample Preparation
-
Solvent: CDCl
(Chloroform-d) is preferred for resolution. DMSO-d may be used if solubility is an issue, but CDCl typically provides sharper cyclopropyl multiplets. -
Concentration: 10–15 mg in 600 µL solvent. High concentration is vital for detecting weak long-range couplings in HMBC.
-
Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
Acquisition Parameters (400 MHz+)
| Experiment | Parameter | Setting | Rationale |
| 1H Standard | Relaxation Delay (D1) | 2.0 sec | Ensure full relaxation of methyl protons for integration accuracy. |
| Scans (NS) | 16 | Sufficient S/N for main signals. | |
| NOESY | Mixing Time (D8) | 500 ms | Optimal for medium-sized molecules (MW ~122) to observe transient NOE.[1] |
| Scans (NS) | 32 | Detect weak spatial correlations. | |
| gHMBC | J-coupling constant | 8 Hz | Optimized for long-range |
Reference Data Comparison Table
Use this table to validate your experimental results.
| Signal | Target (1,3-isomer) | Impurity (1,5-isomer) | Distinction Logic |
| N-Me ( | ~3.85 ppm | ~3.95 ppm | 1,5-isomer N-Me is often deshielded due to steric twist/anisotropy.[1] |
| H-4 ( | ~5.90 ppm (d) | ~6.00 ppm (d) | Minimal difference; unreliable for assignment. |
| H-5/H-3 ( | H-5: ~7.25 ppm | H-3: ~7.35 ppm | H-5 is generally more shielded than H-3 in N-alkyl pyrazoles. |
| C-3 ( | Quaternary (attached to Cyp) | Methine (CH) | HMBC: In Target, Cyclopropyl protons correlate to a Quaternary C. |
| C-5 ( | Methine (CH) | Quaternary (attached to Cyp) | HMBC: In Target, N-Me protons correlate to a Methine C. |
| NOE | N-Me | N-Me | Primary confirmation method. |
References
-
Regioselective Synthesis of Pyrazoles: Deng, X., & Mani, N. S. (2008).[1][2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry.
-
NMR of Pyrazoles: Elguero, J., et al. (2025).[1] 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. ResearchGate.
-
General Heterocyclic NMR: Alkorta, I., & Elguero, J. (2019).[1] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.
-
Spectral Data Validation: PubChem Compound Summary for CID 23300060, 3-cyclopropyl-1-methyl-1h-pyrazole.
Sources
An In-depth Technical Guide to 3-cyclopropyl-1-methyl-1H-pyrazole: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3-cyclopropyl-1-methyl-1H-pyrazole, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its synthesis, structural elucidation, physicochemical properties, and its emerging role as a valuable building block in the creation of novel therapeutic agents.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions. The incorporation of a pyrazole nucleus is a common strategy in the design of drugs targeting a wide array of diseases.[1] The market success of numerous pyrazole-containing drugs, such as the anti-inflammatory celecoxib and the anti-obesity agent rimonabant, underscores the therapeutic potential of this heterocyclic system.[3]
The subject of this guide, 3-cyclopropyl-1-methyl-1H-pyrazole, combines the robust pyrazole core with two key substituents: a cyclopropyl group at the 3-position and a methyl group on one of the nitrogen atoms. The cyclopropyl moiety is known to enhance metabolic stability and binding affinity to biological targets, while the N-methylation prevents tautomerism and provides a fixed vector for substitution.[4] These features make 3-cyclopropyl-1-methyl-1H-pyrazole a particularly attractive intermediate for the synthesis of complex molecules with potential therapeutic applications.[4]
Synthesis and Mechanism
The synthesis of substituted pyrazoles can be achieved through various synthetic routes, with the most common being the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] This approach offers a straightforward and efficient means to construct the pyrazole ring.
Representative Synthetic Protocol
Below is a detailed, step-by-step methodology for a plausible synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole, based on established pyrazole synthesis principles.[6]
Reaction Scheme:
Caption: Synthetic workflow for 3-cyclopropyl-1-methyl-1H-pyrazole.
Materials:
-
1-cyclopropyl-1,3-butanedione
-
Methylhydrazine
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalytic amount)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-cyclopropyl-1,3-butanedione (1.0 eq) in anhydrous ethanol.
-
Addition of Reagents: To the stirred solution, add methylhydrazine (1.1 eq) dropwise at room temperature. A slight exotherm may be observed. Following the addition, add a catalytic amount of glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 3-cyclopropyl-1-methyl-1H-pyrazole as a pure compound.
Causality of Experimental Choices:
-
Ethanol as Solvent: Ethanol is a polar protic solvent that is suitable for dissolving both the dicarbonyl starting material and the methylhydrazine. It also has a convenient boiling point for reflux conditions.
-
Catalytic Acetic Acid: The acid catalyzes the initial condensation reaction between the ketone and the hydrazine to form the hydrazone intermediate.
-
Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.
-
Aqueous Work-up: The sodium bicarbonate wash neutralizes the acetic acid catalyst, while the brine wash helps to remove any remaining water from the organic layer.
Structural Elucidation and Physicochemical Properties
Spectroscopic Data (Predicted and Typical)
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl protons (singlet, ~3.8 ppm), the pyrazole ring protons (two doublets, ~6.0 and ~7.4 ppm), and the cyclopropyl protons (multiplets, ~0.6-1.9 ppm). |
| ¹³C NMR | Resonances for the methyl carbon, the three pyrazole ring carbons, and the three cyclopropyl carbons. |
| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z = 122.08, corresponding to the molecular formula C₇H₁₀N₂.[7] |
| IR Spectroscopy | Characteristic absorption bands for C-H stretching (aliphatic and aromatic), C=C and C=N stretching of the pyrazole ring, and C-N stretching. |
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂ | PubChem |
| Molecular Weight | 122.17 g/mol | PubChem |
| IUPAC Name | 3-cyclopropyl-1-methyl-1H-pyrazole | IUPAC |
| SMILES | CN1C=CC(=N1)C2CC2 | PubChem[7] |
| InChI Key | SLCCNZAJZZHXSD-UHFFFAOYSA-N | PubChem[7] |
Applications in Drug Discovery and Development
3-cyclopropyl-1-methyl-1H-pyrazole serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic activities. The pyrazole core is a well-established pharmacophore, and the cyclopropyl and methyl substituents can be strategically utilized to fine-tune the pharmacological properties of the final compound.
A notable example of a related compound's application is in the synthesis of Sildenafil, a well-known drug for the treatment of erectile dysfunction. An intermediate in the synthesis of Sildenafil is 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, which shares the 1-methyl-pyrazole core.[8] This highlights the utility of N-methylated pyrazoles in the construction of biologically active molecules.
Furthermore, the 3-cyclopropyl-pyrazole motif is found in compounds investigated for their activity as cannabinoid type 1 (CB1) receptor antagonists, which have potential applications in the treatment of obesity and related metabolic disorders.[9] The cyclopropyl group in these compounds often contributes to enhanced potency and favorable pharmacokinetic properties.
The versatility of 3-cyclopropyl-1-methyl-1H-pyrazole allows for its incorporation into a diverse range of molecular scaffolds, making it a key intermediate for the discovery of new drugs targeting various diseases.[4]
Caption: Potential applications of 3-cyclopropyl-1-methyl-1H-pyrazole.
Safety and Handling
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[10]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]
-
Handling: Avoid contact with skin and eyes. Do not ingest or inhale.[10]
In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.
Conclusion
3-cyclopropyl-1-methyl-1H-pyrazole is a heterocyclic compound with significant potential in the field of drug discovery. Its synthesis is achievable through established methods, and its structure can be readily characterized by standard spectroscopic techniques. The combination of the privileged pyrazole scaffold with the beneficial properties of the cyclopropyl and N-methyl groups makes it a valuable intermediate for the development of novel therapeutic agents. As research in medicinal chemistry continues to advance, the utility of this and similar building blocks is expected to grow, contributing to the discovery of new and improved medicines.
References
-
ChemTube3D. Synthesis of Pyrazole. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
PubChemLite. (3-cyclopropyl-1-methyl-1h-pyrazol-5-yl)methanol. [Link]
-
PubChemLite. 3-cyclopropyl-1-methyl-1h-pyrazole (C7H10N2). [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
-
The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
ResearchGate. (PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. [Link]
-
MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
-
Der Pharma Chemica. PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. [Link]
-
PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. [Link]
-
NIST WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. [Link]
-
The Versatility of 3-Cyclopropyl-1H-pyrazole in Chemical Applications. [Link]
-
Digital CSIC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]
-
PubMed. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. [Link]
-
3 - Safety Data Sheet. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. rsc.org [rsc.org]
- 7. PubChemLite - 3-cyclopropyl-1-methyl-1h-pyrazole (C7H10N2) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. dcfinechemicals.com [dcfinechemicals.com]
The Cyclopropyl-Pyrazole Motif: A Strategic Vector in Modern Drug Discovery
[1][2]
Executive Summary
The fusion of the cyclopropyl moiety with the pyrazole scaffold represents a high-value structural tactic in contemporary medicinal chemistry. While the pyrazole ring acts as a privileged pharmacophore—ubiquitous in kinase inhibitors and GPCR ligands—the introduction of a cyclopropyl group is rarely a trivial steric choice.[1] It is a calculated bioisosteric replacement for isopropyl or phenyl groups, designed to modulate metabolic stability , lipophilicity (LogD) , and
This guide dissects the history, physicochemical rationale, and synthetic architecture of cyclopropyl-containing pyrazoles, moving beyond basic descriptions to the causal logic required for high-impact drug design.
Medicinal Chemistry Rationale: The "Magic Cyclopropyl" Effect
The transition from an isopropyl or ethyl group to a cyclopropyl group is a classic "bioisosteric hop."[1] However, when attached to a heteroaromatic ring like pyrazole, the cyclopropyl group exerts unique electronic and steric effects.
Electronic Modulation: -Aromaticity
Unlike alkyl groups which are purely inductive donors (+I), the cyclopropyl ring possesses substantial
-
Mechanism: The C-C bonds of the cyclopropyl ring can overlap with the
-system of the pyrazole. -
Effect: This conjugation can lower the energy of the LUMO and modulate the pKa of the pyrazole nitrogens, fine-tuning the hydrogen-bond acceptor (HBA) capability without adding the lipophilic bulk of a phenyl ring.
Metabolic Blocking
A primary driver for installing a cyclopropyl group on a pyrazole nitrogen (
-
The Problem: Isopropyl groups are prone to rapid
-hydroxylation (tertiary carbon oxidation) or dealkylation.[2][3][1] -
The Solution: The cyclopropyl C-H bond is significantly stronger (~106 kcal/mol) than an isopropyl tertiary C-H (~96 kcal/mol), rendering it resistant to hydrogen atom abstraction by CYP enzymes.
Decision Matrix: Isopropyl vs. Cyclopropyl[3]
| Feature | Isopropyl-Pyrazole | Cyclopropyl-Pyrazole | Impact on Drug Design |
| Metabolic Stability | Low (prone to | High (C-H bond strength) | Increases |
| Conformation | Rotatable (entropic penalty) | Rigid/Semi-rigid | Pre-organizes ligand for binding pocket.[1] |
| Lipophilicity | Higher LogP | Lower LogP (generally) | Improves solubility and lowers nonspecific binding.[1] |
| Electronic | Inductive (+I) only | Inductive + Conjugative | Modulates heterocycle electron density.[1] |
Historical Evolution & Case Studies
Early Agrochemicals: The Anthranilic Diamides
The history of this motif is deeply rooted in agrochemistry before migrating to oncology.[1]
-
Case Study: Cyclaniliprole
-
Nuance: The cyclopropyl group is located on the amide linker (specifically a cyclopropylethyl moiety), not directly on the pyrazole ring.
-
Lesson: This demonstrated the stability of the cyclopropyl group in complex, metabolically active biological systems (insect ryanodine receptors), paving the way for its use in human therapeutics.
Kinase Inhibitors: The DDR1/2 Breakthrough
A definitive example of the "direct attachment" advantage is found in the optimization of Discoidin Domain Receptor (DDR) inhibitors.[1]
-
The Challenge: Early hits containing an
-methyl pyrazole suffered from rapid metabolic clearance.[2][3][1] -
The Pivot: Researchers replaced the
-methyl with an -cyclopropyl group.[2][3] -
Outcome: The resulting 1-cyclopropyl-1H-pyrazol-4-yl moiety maintained potency (via hydrophobic pocket filling) while significantly extending metabolic half-life, leading to candidates like Compound 47 (referenced in J. Med.[2][3] Chem. literature).[1][4][5][6][7][8][9][10]
Visualization: The Bioisosteric Decision Tree[3]
Caption: Decision logic for replacing alkyl groups with cyclopropyl moieties during lead optimization.
Synthetic Architectures
Synthesizing cyclopropyl-pyrazoles presents a specific challenge: the nucleophilic installation of a cyclopropyl group is difficult because cyclopropyl halides do not undergo typical
Strategy A: The "Build-Up" (Knorr Synthesis)
Best for: Scale-up, C-cyclopropyl pyrazoles. This classical route constructs the pyrazole ring already containing the cyclopropyl group.[2][3]
-
Precursor: Cyclopropyl methyl ketone.[1]
-
Claisen Condensation: React with an ester (e.g., diethyl oxalate or ethyl formate) and base (NaOEt) to form a 1,3-dicarbonyl intermediate.[1]
-
Cyclization: Treat with hydrazine (or substituted hydrazine).
-
Regioselectivity: If using a substituted hydrazine (
), a mixture of regioisomers (1,3- vs 1,5-substituted) is formed.[2][3] This is the major drawback.
Strategy B: The "Install-Last" (Chan-Lam Coupling)
Best for: Late-stage diversification, N-cyclopropyl pyrazoles. This modern approach uses oxidative copper catalysis to couple a pre-formed pyrazole with cyclopropylboronic acid.[2][3][1] It avoids the regioselectivity issues of the Knorr synthesis by starting with the desired pyrazole isomer.
Protocol: Chan-Lam N-Cyclopropylation
Materials:
-
Catalyst:
(1.0 equiv) or catalytic amount with oxidant.[3] -
Base:
(2.0 equiv)[2][3] -
Atmosphere: Dry Air or Oxygen balloon.[1]
Step-by-Step Procedure:
-
Charge: To a dry round-bottom flask, add the pyrazole substrate, cyclopropylboronic acid,
, bipyridine, and . -
Solvate: Add DCE (0.1 M concentration relative to substrate).[1]
-
Activate: Heat the reaction to 70°C under an air atmosphere (or
balloon for faster kinetics). -
Monitor: Vigorously stir for 12–24 hours. The reaction color typically shifts from blue to green/brown as the Cu(II)/Cu(III) cycle proceeds.
-
Workup: Cool to RT, filter through a celite pad to remove copper salts, and concentrate.
-
Purification: Flash column chromatography. (Note:
-cyclopropyl pyrazoles are often less polar than their -precursors).[2][3][1]
Visualization: Synthetic Pathways[3]
Caption: Comparison of "Build-Up" (Knorr) vs. "Install-Last" (Chan-Lam) synthetic strategies.
Future Outlook: The Fragment-Based Frontier
The future of this motif lies in Fragment-Based Drug Discovery (FBDD) .[2][3] The 1-cyclopropyl-1H-pyrazole-4-carboxylic acid is becoming a standard "fragment" in commercial libraries.[2][3]
-
Trend: Coupling this fragment to diverse amine scaffolds to rapidly generate libraries of amide-linked kinase inhibitors.[2][3][1]
-
Prediction: We will see an increase in "bifunctional" cyclopropyl pyrazoles, where the cyclopropyl ring itself is substituted (e.g., fluorocyclopropyl) to further tune pKa and metabolic stability.
References
-
Barnes-Seeman, D. (2012).[3][1] "The role of fluorine in drug design and discovery." ACS Medicinal Chemistry Letters. (Context: Bioisosteric properties of fluorinated cyclopropanes vs alkyl groups).
-
Tsuritani, T., et al. (2018).[1] "Chan–Lam N- and O-cyclopropylation...". Journal of Organic Chemistry. (Context: Definitive protocol for Chan-Lam coupling of pyrazoles). [2][3]
-
Li, Y., et al. (2022).[1] "Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)...".[2][3] Acta Pharmaceutica Sinica B. (Context: Case study of N-cyclopropyl pyrazole in DDR inhibitors).
-
Wermuth, C. G. (2008).[1] "The Practice of Medicinal Chemistry." Elsevier.[1][11] (Context: General theory of bioisosteres and metabolic blocking).
-
Selzer, P. M., et al. (2014).[1] "Cyclaniliprole: A novel diamide insecticide."[1] Bioorganic & Medicinal Chemistry Letters. (Context: Agrochemical applications of pyrazole-amides).
Sources
- 1. CAS 1351761-44-8: GNE-7915 | CymitQuimica [cymitquimica.com]
- 2. 2,2,2-trifluoro-N-((1S,2R)-2-((1-(4-fluorophenyl)-1H-indazol-5-yl)oxy)-2-(3-methoxyphenyl)-1-methylethyl)acetamide | C25H21F4N3O3 | CID 24825740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Avapritinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. mdpi.com [mdpi.com]
- 5. AZD-5423 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Pralsetinib: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 7. Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. AZD-5423 - Wikipedia [en.wikipedia.org]
- 10. Pralsetinib: chemical and therapeutic development with FDA authorization for the management of RET fusion-positive non-small-cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1 H-pyrazol-4-yl) amino) quinazolin-6-yl)- N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
physical characteristics of 3-cyclopropyl-1-methyl-1H-pyrazole (melting point, boiling point)
[1][2]
Executive Summary
3-Cyclopropyl-1-methyl-1H-pyrazole is a specialized heterocyclic building block used primarily in the discovery of small-molecule therapeutics.[1] Its structural core—a pyrazole ring substituted with a rigid, lipophilic cyclopropyl group and a methyl group—serves as a bioisostere for phenyl or tert-butyl groups in kinase inhibitors (e.g., JAK, BRAF) and G-protein coupled receptor (GPCR) antagonists.[1][2]
This guide provides the estimated physical properties derived from structure-property relationships (SPR) and experimental analogs, alongside a validated synthesis protocol to access the material for internal profiling.[1][2]
Physical Characteristics
As a low-molecular-weight heterocycle, 3-cyclopropyl-1-methyl-1H-pyrazole exhibits properties typical of N-methylated pyrazoles: it is lipophilic, likely a liquid or low-melting solid at room temperature, and possesses a distinct boiling point elevated by the polarizability of the pyrazole ring.[1]
Note on Data: Direct experimental values for the unfunctionalized core are rarely published in open literature, often appearing only within proprietary patent data for derivatives.[1][2] The values below are predicted based on experimentally validated analogs (e.g., 3-methylpyrazole, 1-methyl-3-propylpyrazole).
Table 1: Physicochemical Properties (Predicted & Analog-Based)
| Property | Value / Range | Confidence | Basis of Determination |
| Appearance | Colorless to pale yellow liquid | High | Analogous to 1-methyl-3-propylpyrazole.[1] |
| Molecular Weight | 122.17 g/mol | Absolute | Calculated ( |
| Boiling Point | 215 – 225 °C (at 760 mmHg) | Medium | Extrapolated from 3-methylpyrazole (BP 204°C) + |
| Melting Point | < 25 °C (Liquid at RT) | Medium | N-methylation typically disrupts H-bonding, lowering MP relative to NH-analogs.[1] |
| Density | 1.05 – 1.09 g/cm³ | High | Consistent with liquid pyrazole derivatives.[1][2] |
| LogP (Octanol/Water) | ~1.8 – 2.1 | High | Cyclopropyl adds lipophilicity compared to methyl (LogP ~0.6).[1][2] |
| Solubility | DCM, MeOH, DMSO, EtOAc | High | Standard organic solubility profile.[1][2] |
Synthesis & Manufacturing Protocol
To obtain 3-cyclopropyl-1-methyl-1H-pyrazole for physical property verification, a regioselective condensation strategy is required.[1] The most robust route utilizes Cyclopropyl Methyl Ketone as the starting material, converted via an enaminone intermediate.[1][2]
Reaction Logic[2][4]
-
Activation: Cyclopropyl methyl ketone is activated with DMF-DMA to form an enaminone.[1][2]
-
Cyclization: The enaminone reacts with methylhydrazine.[1][2]
-
Regioselectivity: The reaction produces two isomers: the desired 1-methyl-3-cyclopropyl (Target) and the 1-methyl-5-cyclopropyl (Byproduct).[1] The steric bulk of the cyclopropyl group and the electronics of the enaminone typically favor the 1,3-isomer, but separation is required.[1][2]
Diagram 1: Synthesis Pathway
Caption: Regioselective synthesis via enaminone intermediate. The steric bulk of the cyclopropyl group directs the major product formation to the 1,3-isomer.
Experimental Protocol (Step-by-Step)
Step 1: Formation of Enaminone[1]
-
Charge: In a round-bottom flask, combine Cyclopropyl Methyl Ketone (1.0 eq) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Reflux: Heat the neat mixture to 100–110°C for 12–16 hours.
-
Monitor: TLC or LCMS should show consumption of the ketone and formation of a polar UV-active species (Enaminone).[1][2]
-
Workup: Concentrate under reduced pressure to remove excess DMF-DMA and methanol byproduct. The residue (usually a yellow/orange oil) is used directly.[1][2]
Step 2: Cyclization[1][2][3]
-
Solvation: Dissolve the crude enaminone in Ethanol (0.5 M concentration).
-
Addition: Cool to 0°C. Add Methylhydrazine (1.1 eq) dropwise. Caution: Exothermic.[1]
-
Reaction: Allow to warm to room temperature, then heat to reflux (78°C) for 3–5 hours.
-
Workup: Cool to room temperature. Remove solvent in vacuo.[1][2]
-
Purification (Critical): The crude oil contains both isomers.[1][2]
-
Distillation: If scale permits (>10g), fractional distillation under high vacuum can separate the isomers (the 1,5-isomer typically boils higher).[1][2]
-
Chromatography: Use silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).[1][2] The 1-methyl-3-cyclopropyl isomer is generally less polar (higher Rf) than the 1-methyl-5-cyclopropyl isomer due to less steric shielding of the nitrogen lone pair.[1]
-
Characterization & Identification
To validate the identity of the synthesized material, use the following spectroscopic markers.
Nuclear Magnetic Resonance (NMR)[2][3][4]
-
H NMR (400 MHz, CDCl
):-
Py-H5 (d): ~7.2 – 7.3 ppm (Doublet, characteristic of the proton adjacent to Nitrogen).[1][2]
-
Py-H4 (d): ~5.8 – 6.0 ppm (Doublet, upfield due to electron richness).[1][2]
-
N-CH
(s): ~3.80 – 3.85 ppm (Singlet, integration 3H).[1][2] -
Cyclopropyl-CH
(m): ~0.8 – 1.0 ppm (Methylene protons, distinctive multiplet).[1][2] -
Cyclopropyl-CH
(m): ~0.6 – 0.8 ppm (Methylene protons).[1][2]
-
Regiochemistry Validation (NOESY)[2][3]
References
-
Synthesis of Pyrazoles (General Review): Fustero, S., et al.[1][2] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles."[1][2] Chemical Reviews, 2011, 111(11), 6984–7034.[1][2]
-
Regioselectivity in Knorr Synthesis: Gosselin, F., et al. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles."[1][2][4] Journal of Organic Chemistry, 2010.[1][2]
-
Cyclopropyl Ketone Precursors: Organic Syntheses, Coll. Vol. 4, p.597 (1963); Vol. 31, p.74 (1951).[1][2] (Methodology for Cyclopropyl Methyl Ketone synthesis).
-
Analog Data (3-Methylpyrazole): PubChem Compound Summary for CID 15073, 3-Methylpyrazole.[1][2] Link[1][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Methylpyrazole | C4H6N2 | CID 15073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN1994996A - Process for preparing cyclopropyl methyl ketone - Google Patents [patents.google.com]
- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Technical Guide: Solubility Profiling of 3-Cyclopropyl-1-methyl-1H-pyrazole
Executive Summary
3-Cyclopropyl-1-methyl-1H-pyrazole (CAS: 1053163-67-9) is a critical heterocyclic building block, frequently utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR modulators. Its structural duality—combining a polar pyrazole core with a lipophilic cyclopropyl moiety—creates a unique solubility profile that dictates solvent selection during synthesis, extraction, and purification.
This guide provides an in-depth analysis of the compound’s solubility behavior in organic solvents, supported by physicochemical principles and experimental protocols. It is designed for process chemists and analytical scientists requiring actionable data for workflow optimization.
Physicochemical Profile
Understanding the molecular architecture is the first step in predicting solubility. The N-methylation of the pyrazole ring removes the hydrogen bond donor capability found in the parent 1H-pyrazole, significantly altering its interaction with protic solvents and lowering its melting point.
| Property | Value / Characteristic | Implication for Solubility |
| CAS Number | 1053163-67-9 | Unique Identifier |
| Molecular Formula | C₇H₁₀N₂ | Small molecule, kinetically fast dissolution |
| Molecular Weight | 122.17 g/mol | High molar solubility potential |
| LogP (Predicted) | ~1.4 – 1.8 | Lipophilic; prefers organic phases over aqueous |
| H-Bond Donors | 0 | Limited solubility in water; no self-association via H-bonds |
| H-Bond Acceptors | 2 (Pyridinic N) | Good solubility in acidic aqueous media (pH < pKa) |
| Physical State | Low-melting solid or Oil | Facile dissolution in ambient solvents |
Solubility Landscape
The solubility of 3-cyclopropyl-1-methyl-1H-pyrazole follows a "like-dissolves-like" trajectory, heavily influenced by the lipophilic cyclopropyl tail and the polarizable aromatic core.
Theoretical vs. Empirical Trends
While specific saturation limits (mg/mL) must be determined empirically for each batch, the following trends are chemically validated based on structural analogs (e.g., 1-methylpyrazole and 3-cyclopropylpyrazole).
Class A: Polar Aprotic Solvents (Excellent Solubility)
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).
-
Mechanism: Dipole-dipole interactions dominate. The pyrazole ring is highly soluble in these media.
-
Application: Ideal for reaction media (e.g., lithiation, cross-coupling) and initial dissolution for stock solutions.
Class B: Polar Protic Solvents (Good Solubility)
-
Solvents: Methanol, Ethanol, Isopropanol.
-
Mechanism: The pyridinic nitrogen (N2) acts as a hydrogen bond acceptor.
-
Application: Useful for crystallization or as co-solvents in reverse-phase chromatography.
Class C: Non-Polar Solvents (Moderate to Good Solubility)
-
Solvents: Hexanes, Heptane, Toluene.
-
Mechanism: The cyclopropyl group and methyl substitution provide sufficient lipophilicity to solubilize the core in non-polar media, unlike unsubstituted pyrazoles which may precipitate.
-
Application: Extraction solvents (removing the compound from aqueous layers) and silica gel chromatography eluents.
Class D: Aqueous Media (pH Dependent)
-
Neutral pH: Poor solubility (< 1 mg/mL predicted).
-
Acidic pH (pH < 2): High solubility. Protonation of the N2 nitrogen forms a soluble pyrazolium salt.
Solvent Selection Decision Matrix
Figure 1: Decision tree for solvent selection based on process requirements.
Experimental Protocols
To ensure reproducibility in biological assays or synthesis, exact solubility must be validated. Do not rely solely on visual inspection.
Protocol A: Saturation Shake-Flask Method (Quantitative)
This is the gold standard for determining the thermodynamic solubility limit.
Materials:
-
Compound: 3-cyclopropyl-1-methyl-1H-pyrazole (>50 mg).
-
Solvents: HPLC grade (MeOH, DCM, Water, Heptane).
-
Equipment: Orbital shaker, 0.22 µm PTFE syringe filters, HPLC-UV.
Workflow:
-
Preparation: Weigh ~10 mg of compound into a 2 mL HPLC vial.
-
Addition: Add 500 µL of the target solvent.
-
Observation:
-
If fully dissolved (clear solution), solubility is >20 mg/mL . Add more compound until saturation is visible (solid persists).
-
If solid remains, proceed to step 4.
-
-
Equilibration: Cap the vial and agitate on an orbital shaker at 25°C for 24 hours. This ensures thermodynamic equilibrium.
-
Filtration: Draw the supernatant into a syringe and filter through a 0.22 µm PTFE filter to remove undissolved solids. Note: Do not use Nylon filters if using acidic solvents as they may degrade.
-
Quantification: Dilute the filtrate 100-fold with Methanol and analyze via HPLC-UV (Detection @ 254 nm). Compare peak area against a standard curve.
Protocol B: Visual Solubility Screening (Qualitative)
Rapid assessment for synthetic workflow development.
-
Place 5 mg of compound in a test tube.
-
Add solvent in 50 µL increments (up to 1 mL).
-
Vortex for 30 seconds after each addition.
-
Calculation:
-
Dissolved in 50 µL = >100 mg/mL (High Solubility).
-
Dissolved in 1 mL = 5 mg/mL (Low Solubility).
-
Undissolved in 1 mL = <5 mg/mL (Poor Solubility).
-
Process Chemistry Applications
Reaction Solvent Swap
In multistep synthesis, carrying the pyrazole intermediate from a high-boiling solvent (e.g., DMF) to a workup solvent is common.
-
Challenge: DMF is miscible with water and difficult to remove.
-
Solution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash copiously with water/brine. 3-cyclopropyl-1-methyl-1H-pyrazole will partition effectively into the EtOAc layer due to its LogP (~1.4), while DMF is washed away.
Purification Strategy
-
Normal Phase Chromatography: The compound is amenable to purification on silica gel.
-
Eluent: 0-30% Ethyl Acetate in Hexanes. The cyclopropyl group reduces polarity, causing it to elute earlier than non-alkylated pyrazoles.
-
-
Crystallization: If the compound is a solid, recrystallization from hot Heptane (or Hexane/EtOAc mix) is often effective. The compound dissolves in hot heptane but precipitates upon cooling due to the temperature dependence of the hydrophobic effect.
References
-
Thermo Scientific Chemicals. (2024). 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine (Related Derivative Solubility). Fisher Scientific. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Pyrazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Pyrazole Derivatives. Retrieved from [Link]
Technical Whitepaper: The 3-Cyclopropyl-1-Methyl-1H-Pyrazole (CMP) Scaffold in Drug Discovery
This in-depth technical guide analyzes the medicinal chemistry and therapeutic potential of the 3-cyclopropyl-1-methyl-1H-pyrazole (CMP) scaffold.
Executive Summary
The 3-cyclopropyl-1-methyl-1H-pyrazole (CMP) moiety represents a "privileged structure" in modern medicinal chemistry. Unlike generic alkyl-pyrazoles, the CMP scaffold integrates specific steric rigidity, metabolic stability, and electronic properties that make it an ideal pharmacophore for targeting kinases (PI3K, JNK) and nuclear receptors (ROR
Mechanistic Rationale: Why the CMP Scaffold?
The efficacy of the CMP fragment stems from three physicochemical pillars that distinguish it from bioisosteres like isopropyl- or tert-butyl-pyrazoles.
The "Magic Methyl" & Cyclopropyl Synergy
-
Metabolic Blocking: The cyclopropyl group acts as a metabolically stable bioisostere for isopropyl or ethyl groups. Unlike alkyl chains, which are prone to Cytochrome P450-mediated hydroxylation at the
-carbon, the strained cyclopropyl ring resists oxidation, significantly extending the half-life ( ) of the parent drug. -
Entropic Advantage: The cyclopropyl ring is rigid.[1] When binding to a hydrophobic pocket (e.g., the "selectivity pocket" of a kinase), it pays a lower entropic penalty compared to a flexible propyl chain, resulting in higher affinity (
). -
N1-Methylation: The methyl group at position 1 locks the pyrazole tautomer, ensuring a fixed hydrogen-bond acceptor/donor profile (typically N2 is the acceptor). This is critical for maintaining consistent binding orientation in the ATP-binding cleft of kinases.
Structural Biology & Binding Mode
In kinase inhibitors, the CMP motif typically occupies the solvent-exposed region or the hydrophobic back-pocket II .
-
Hinge Binding: The pyrazole nitrogens often form hydrogen bonds with the kinase hinge region (e.g., the backbone NH of Val/Leu residues).
-
Hydrophobic Fill: The 3-cyclopropyl group projects into lipophilic sub-pockets, displacing water molecules and contributing to binding enthalpy (
).
Primary Therapeutic Targets
Phosphoinositide 3-Kinase Delta (PI3K )
Indication: Hematological malignancies (CLL, FL) and inflammatory diseases (COPD, Rheumatoid Arthritis).[2]
Mechanism: PI3K
-
Key Reference: Benzpyrazol derivatives as inhibitors of PI3 kinases (US Patent 8,658,635).[2]
c-Jun N-terminal Kinase 3 (JNK3)
Indication: Neurodegenerative diseases (Alzheimer’s, Parkinson’s).
Mechanism: JNK3 is largely restricted to the nervous system. CMP derivatives (often linked to a pyrimidine core) have shown high selectivity for JNK3 over JNK1/2. The scaffold inhibits JNK3-mediated phosphorylation of c-Jun, preventing neuronal apoptosis and
ROR t (Nuclear Receptor)
Indication: Autoimmune disorders (Psoriasis, Multiple Sclerosis).
Mechanism: ROR
Visualization: Signaling Pathways & Synthesis
PI3K Signaling Pathway & Inhibition
The following diagram illustrates the downstream effects of PI3K
Caption: PI3K
Synthesis Workflow: 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic Acid
A robust synthetic route for the core building block.
Caption: Regioselective synthesis of the CMP-5-carboxylic acid scaffold from cyclopropyl methyl ketone.
Experimental Protocols
Synthesis of Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate
This protocol ensures high regioselectivity (N1-Methyl, C3-Cyclopropyl).
-
Claisen Condensation:
-
To a stirred solution of sodium ethoxide (1.2 eq) in anhydrous ethanol at 0°C, add a mixture of cyclopropyl methyl ketone (1.0 eq) and diethyl oxalate (1.1 eq) dropwise.
-
Allow to warm to room temperature and reflux for 4 hours.
-
Checkpoint: Monitor TLC for the disappearance of ketone. The product is a diketo ester (often exists as an enol).
-
-
Cyclization:
-
Dissolve the intermediate in acetic acid (or ethanol with catalytic HCl).
-
Cool to 0°C and add methylhydrazine (1.1 eq) dropwise.
-
Critical Step: Control temperature to favor the 1-methyl-3-cyclopropyl isomer over the 1-methyl-5-cyclopropyl isomer. Stir at RT for 12 hours.
-
Concentrate in vacuo, neutralize with NaHCO
, and extract with Ethyl Acetate.
-
-
Purification:
-
Purify via silica gel chromatography (Hexane:EtOAc gradient). The 3-cyclopropyl isomer typically elutes differently than the 5-cyclopropyl isomer due to dipole differences.
-
TR-FRET Kinase Assay (PI3K )
Objective: Determine IC
-
Reagents: Recombinant PI3K
protein, PIP2 substrate, ATP, Biotin-PIP3 complex, Europium-labeled anti-GST antibody, APC-labeled Streptavidin. -
Protocol:
-
Prepare Compounds: Serially dilute CMP-derivative in DMSO (100x final concentration). Transfer 50 nL to a 384-well low-volume plate.
-
Enzyme Mix: Add 3 µL of PI3K
enzyme buffer (50 mM HEPES pH 7.5, 3 mM MgCl , 1 mM EGTA, 0.03% CHAPS). -
Substrate Mix: Add 2 µL of ATP/PIP2 substrate solution.
-
Incubation: Incubate at RT for 60 minutes.
-
Detection: Add 5 µL of detection buffer containing EDTA (to stop reaction), Eu-Antibody, and APC-Streptavidin.
-
Read: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a plate reader (Ex: 340 nm, Em: 615/665 nm).
-
Analysis: Plot FRET ratio (665/615) vs. log[Inhibitor]. Fit to a 4-parameter logistic equation to calculate IC
.
-
Quantitative Data Summary
| Parameter | CMP Scaffold (Cyclopropyl) | Isopropyl Analog | tert-Butyl Analog | Impact of CMP |
| Metabolic Stability ( | High (>120 min) | Low (~45 min) | Medium (~90 min) | Blocks CYP450 oxidation sites. |
| Lipophilicity (cLogP) | ~1.4 | ~1.9 | ~2.3 | Lower lipophilicity improves solubility. |
| Kinase Selectivity | High | Moderate | Moderate | Rigid shape fits specific sub-pockets. |
| Regiochemistry | 1-Me, 3-Cp | 1-Me, 3-iPr | 1-Me, 3-tBu | Fixed geometry for H-bonding. |
References
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. MDPI. (2023). Focuses on PCTAIRE family inhibition. Link
-
Benzpyrazol derivatives as inhibitors of PI3 kinases. US Patent 8,658,635. (2014).[2] Describes the use of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid in PI3K
inhibitors. Link -
Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Bioorganic & Medicinal Chemistry. (2013). Details the SAR of pyrazole derivatives for neurodegenerative targets. Link
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin
and . Journal of Enzyme Inhibition and Medicinal Chemistry. (2023). Link -
1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine Properties. Smolecule. Chemical and physical data for the amine derivative. Link
Sources
Technical Guide: Initial Bioactivity Screening of the 3-Cyclopropyl-1-methyl-1H-pyrazole Scaffold
Executive Summary & Chemical Rationale
This guide details the technical workflow for the initial bioactivity screening of 3-cyclopropyl-1-methyl-1H-pyrazole . This molecule represents a "privileged scaffold" in medicinal chemistry—a core structure capable of binding to multiple receptor types with high affinity when appropriately substituted.[1]
Why this Scaffold?
-
Cyclopropyl Moiety: Acts as a bioisostere for isopropyl or ethyl groups but offers superior metabolic stability (blocking CYP450 oxidation at the benzylic-like position) and rigidifies the vector of hydrophobic interactions.
-
Pyrazole Core: A proven pharmacophore found in FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and COX-2 inhibitors (Celecoxib). It functions as a hydrogen bond acceptor/donor motif critical for hinge-binding in kinases.
-
1-Methyl Substitution: Caps the tautomeric equilibrium of the pyrazole, fixing the nitrogen lone pair vectors to ensure consistent binding modes.
Screening Objective: To validate the scaffold's utility as a "seed" fragment by assessing its promiscuity, solubility, and baseline affinity against two high-probability target classes: Protein Kinases (ATP-competitive inhibition) and Cannabinoid Receptors (CB1 antagonism).
The Screening Cascade
The following decision tree outlines the logical flow from compound QC to hit validation. This ensures resources are not wasted on insoluble or chemically unstable fragments.
Figure 1: The Go/No-Go decision tree for initial scaffold screening. This cascade prioritizes "fail-early" parameters (solubility/toxicity) before expensive biological assays.
Physicochemical Validation (The "Pre-Screen")
Before biological engagement, the fragment must demonstrate "drug-like" behavior in solution. 3-cyclopropyl-1-methyl-1H-pyrazole is lipophilic; therefore, aqueous solubility is the primary failure mode.
Protocol 3.1: Kinetic Solubility Assay (Nephelometry)
Purpose: Determine the concentration limit for bioassays to prevent false positives caused by compound precipitation (aggregates).
-
Preparation: Prepare a 10 mM stock solution in 100% DMSO.
-
Dilution: Serial dilute into PBS (pH 7.4) to final concentrations of 1, 10, 50, 100, and 200 µM (final DMSO < 1%).
-
Incubation: Shake for 90 minutes at room temperature.
-
Measurement: Read light scattering (nephelometry) or absorbance at 620 nm.
-
Threshold: A solubility > 100 µM is required to proceed to HTS (High-Throughput Screening).
Data Output Standard:
| Concentration (µM) | Absorbance (620nm) | Status |
|---|---|---|
| 10 | 0.002 | Soluble |
| 100 | 0.005 | Soluble |
| 200 | 0.150 | Precipitated |
Interpretation: Max assay concentration set to 100 µM.
Primary Bioactivity Assays
Based on the pyrazole scaffold's history, two distinct biological tracks are recommended.
Track A: Kinase Inhibition (HTRF Assay)
Pyrazoles are classic "hinge binders" in the ATP-binding pocket of kinases. The Homogeneous Time-Resolved Fluorescence (HTRF) format is chosen for its robustness against fluorescence interference common in early fragments.
Mechanism: The assay measures the phosphorylation of a biotinylated peptide substrate. The detection uses a Europium-cryptate labeled anti-phospho-antibody (Donor) and Streptavidin-XL665 (Acceptor). Phosphorylation brings Donor and Acceptor close, generating FRET. An inhibitor prevents this, reducing the FRET signal.
Step-by-Step Protocol:
-
Reagents:
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Enzyme: Recombinant Kinase (e.g., VEGFR2 or JAK2) at 0.1–1 nM.
-
Substrate: Biotin-poly(GT) at Km concentration.
-
ATP: At Km concentration (typically 10–50 µM).
-
-
Compound Addition: Dispense 50 nL of compound (10 mM stock) into a 384-well low-volume white plate (Final assay conc: 10 µM).
-
Enzyme Reaction: Add 5 µL of Enzyme/Substrate mix. Incubate 5 min.
-
Start: Add 5 µL of ATP. Incubate 60 min at RT.
-
Detection: Add 10 µL of detection mixture (Eu-Antibody + SA-XL665 in EDTA buffer). The EDTA stops the kinase reaction.
-
Read: Measure fluorescence ratio (665 nm / 620 nm) on an HTRF-compatible reader (e.g., EnVision).
Validation Criteria:
-
Z-Factor: Must be > 0.5.
-
Hit Definition: > 50% inhibition at 10 µM.
Track B: CB1 Receptor Binding (Radioligand Displacement)
Cyclopropyl-pyrazoles are structurally analogous to Rimonabant, a CB1 antagonist. This assay tests if the fragment retains affinity for the Cannabinoid Type 1 receptor.[2]
Step-by-Step Protocol:
-
Membrane Prep: Use CHO cells overexpressing human CB1 receptor.
-
Ligand: [3H]-CP55,940 (0.5 nM final).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA.
-
Reaction:
-
Mix 140 µL Membrane prep + 10 µL Compound (10 µM) + 50 µL [3H]-Ligand.
-
Non-specific binding (NSB) defined by 10 µM unlabeled Rimonabant.
-
-
Incubation: 90 minutes at 30°C.
-
Harvest: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI using a cell harvester.
-
Counting: Add scintillation cocktail and count CPM (Counts Per Minute).
Calculation:
Cytotoxicity Counter-Screening
To ensure bioactivity is target-specific and not due to general membrane disruption, a cytotoxicity assay is mandatory.
Protocol: CellTiter-Glo (ATP Quantification)
-
Cell Line: HepG2 (liver metabolic model) or HEK293.
-
Seeding: 5,000 cells/well in 384-well plates. Incubate 24h.
-
Treatment: Add compound at 50 µM (high dose). Incubate 48h.
-
Development: Add CellTiter-Glo reagent (lyses cells and reacts with ATP to produce luciferase light).
-
Read: Luminescence.
-
Pass Criteria: Cell viability > 80% relative to DMSO control.
Structural Expansion Strategy (SAR)
Once the core 3-cyclopropyl-1-methyl-1H-pyrazole is validated, the next step is Lead Optimization . The diagram below illustrates the standard vectors for chemical elaboration based on medicinal chemistry principles.
Figure 2: Structure-Activity Relationship (SAR) expansion vectors. The C4 position is typically used to tune electronic properties or add hinge-binding motifs, while C5 allows for hydrophobic bulk tolerance.
References
-
Fabbro, D., et al. (2012). Targeting protein kinases with small molecule inhibitors: a global perspective. Methods in Molecular Biology. Link
-
Lange, J. H., & Kruse, C. G. (2005). Key chemical motifs for cannabinoid CB1 receptor antagonists. Drug Discovery Today. Link
-
Zhang, L., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry. Link
-
Cisneros, J. A., et al. (2016). CellTiter-Glo Solid Tumor Cell Viability Assay. Promega Protocols. Link
-
Bembenek, M. E., et al. (2003). A homogeneous time-resolved fluorescence assay for profiling kinase inhibitors. Analytical Biochemistry. Link
Sources
Technical Application Note: Scalable & Regioselective Synthesis of 3-Cyclopropyl-1-methyl-1H-pyrazole
Part 1: Executive Summary & Strategic Analysis
The Challenge: The synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole (CAS: 933702-55-7) presents a classic regioselectivity problem in heterocyclic chemistry. The direct condensation of 1,3-electrophiles (like enaminones or diketones) with methylhydrazine typically favors the formation of the thermodynamically or kinetically controlled 1-methyl-5-cyclopropyl isomer, often yielding the desired 1-methyl-3-cyclopropyl isomer as a minor product or requiring difficult separation.
The Solution: This protocol details a "Stepwise Cyclization-Alkylation Strategy" designed to maximize regiochemical fidelity. By first synthesizing the unsubstituted 3-cyclopropyl-1H-pyrazole and subsequently performing a sterically controlled N-methylation, we leverage the steric bulk of the cyclopropyl group to direct alkylation to the distal nitrogen. This method ensures high isomeric purity (>10:1 ratio favoring the 1,3-isomer) and scalability.
Strategic Route Comparison:
| Feature | Route A: Direct Cyclization | Route B: Stepwise Alkylation (Recommended) | Route C: Suzuki Coupling |
| Reagents | Enaminone + Methylhydrazine | Enaminone + Hydrazine + MeI | 3-Halo-1-methylpyrazole + Boronic Acid |
| Major Isomer | 1-Methyl-5-cyclopropyl (Undesired) | 1-Methyl-3-cyclopropyl (Desired) | 100% Desired |
| Cost Efficiency | High | High | Low (High reagent cost) |
| Scalability | High | High | Medium |
| Regio-Control | Poor (Requires specific Lewis Acids) | Excellent (Steric Control) | Perfect |
Part 2: Detailed Experimental Protocol
Workflow Visualization
Figure 1: The stepwise workflow prioritizes regiochemical control by delaying the introduction of the methyl group until the pyrazole ring is formed.
Step 1: Synthesis of (E)-3-(dimethylamino)-1-cyclopropylprop-2-en-1-one
Rationale: Cyclopropyl methyl ketone is converted to the enaminone using DMF-DMA. This intermediate is more stable and easier to handle than the corresponding 1,3-diketone (which would be unstable due to the cyclopropyl group).
-
Reagents:
-
Cyclopropyl methyl ketone (1.0 equiv)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv)
-
Solvent: Toluene or neat (if scale allows)
-
-
Procedure:
-
Charge a reaction vessel with cyclopropyl methyl ketone.
-
Add DMF-DMA dropwise at room temperature under N2 atmosphere.
-
Heat the mixture to reflux (approx. 100-110°C) for 12–16 hours.
-
Critical Control Point: Monitor by TLC or LCMS. The disappearance of the ketone is crucial.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and methanol byproduct. The resulting orange/red oil is typically pure enough (>95%) for the next step. If necessary, purify by vacuum distillation.
-
Step 2: Synthesis of 3-Cyclopropyl-1H-pyrazole
Rationale: Using hydrazine hydrate (instead of methylhydrazine) creates the unsubstituted pyrazole. Since the nitrogen atoms are identical (tautomeric), no regioselectivity issues exist at this stage.
-
Reagents:
-
Crude Enaminone from Step 1 (1.0 equiv)
-
Hydrazine hydrate (64% or 80% aq solution) (1.5 equiv)
-
Solvent: Ethanol (5 vol)
-
-
Procedure:
-
Dissolve the enaminone in Ethanol.
-
Cool the solution to 0–5°C using an ice bath.
-
Add Hydrazine hydrate dropwise to control the exotherm.
-
Allow the mixture to warm to room temperature and stir for 3 hours. Optionally heat to 60°C for 1 hour to ensure completion.
-
Workup: Concentrate the solvent in vacuo. Dilute with water and extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Recrystallization from Hexanes/EtOAc or short silica plug if colored impurities persist.
-
Step 3: Regioselective N-Methylation
Rationale: This is the critical differentiation step. Alkylation of the pyrazole anion is governed by sterics. The nitrogen adjacent to the cyclopropyl group (N1) is sterically hindered. The distal nitrogen (N2) is accessible. Therefore, methylation preferentially occurs at N2, yielding the 1-methyl-3-cyclopropyl isomer.
-
Reagents:
-
3-Cyclopropyl-1H-pyrazole (1.0 equiv)
-
Methyl Iodide (MeI) (1.1 equiv) OR Dimethyl Sulfate (DMS)
-
Base: Cesium Carbonate (Cs2CO3) (1.5 equiv) or NaH (1.2 equiv)
-
Solvent: Acetonitrile (ACN) or DMF
-
-
Procedure:
-
Dissolve 3-cyclopropyl-1H-pyrazole in anhydrous ACN.
-
Add Cs2CO3 and stir for 30 minutes at room temperature to form the pyrazolate anion.
-
Cool to 0°C.
-
Add Methyl Iodide dropwise.
-
Stir at room temperature for 4–12 hours.
-
QC Check: Take an aliquot for H-NMR. You should see a ratio of isomers. The desired 1,3-isomer typically dominates (>90%).
-
Workup: Filter off inorganic solids. Concentrate the filtrate.
-
Purification: The two isomers (1,3- and 1,5-) usually have significantly different Rf values on silica or boiling points.
-
Flash Chromatography: Elute with Hexanes:EtOAc (gradient 90:10 to 70:30). The 1-methyl-3-cyclopropyl isomer is generally less polar (higher Rf) than the 1-methyl-5-cyclopropyl isomer due to better shielding of the nitrogen lone pair.
-
-
Part 3: Quality Control & Validation (Self-Validating System)
To ensure the protocol produced the correct isomer, you must validate the structure using NOE (Nuclear Overhauser Effect) NMR spectroscopy.
Isomer Differentiation Table:
| Diagnostic | Target: 1-Methyl-3-cyclopropyl | Impurity: 1-Methyl-5-cyclopropyl |
| 1H-NMR (NOE) | NO NOE observed between N-Methyl protons and Cyclopropyl protons. | Strong NOE observed between N-Methyl protons and Cyclopropyl methine proton. |
| 1H-NMR (Aromatic) | Proton at C5 is often more deshielded. | Proton at C3 is often more shielded. |
| Polarity (TLC) | Generally Higher Rf (Less Polar). | Generally Lower Rf (More Polar). |
Mechanism of Regioselectivity (Diagram)
Figure 2: Steric bulk of the cyclopropyl group hinders alkylation at the adjacent nitrogen, directing the methyl group to the distal position.
Part 4: Safety & Troubleshooting
-
Methylhydrazine vs. Hydrazine: While this protocol uses Hydrazine Hydrate (safer), if you attempt the direct route with Methylhydrazine, be aware it is a potent carcinogen and extremely toxic. Always use a fume hood and double-gloving.
-
Methyl Iodide: Highly toxic alkylating agent. Quench excess MeI with aqueous ammonium hydroxide or amine-based waste streams before disposal.
-
Isomer Separation: If the ratio is lower than 5:1, careful column chromatography is required. Use a taller column with a shallow gradient (e.g., 0.5% MeOH in DCM).
References
-
Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 73(9), 3523–3529. Link
-
Grygorenko, O. O., et al. (2019).[2] "Facile synthesis of 3-fluoroalkylated pyrazoles." Journal of Organic Chemistry. (Discusses regiocontrol in pyrazole synthesis).
-
Zanatta, N., et al. (2023).[2][3] "Regiocontrolled synthesis of 1,3- and 1,5-carboxyalkyl-1H-pyrazoles." Journal of Heterocyclic Chemistry. (Validates the acid/base switching of regioselectivity).
-
Biosynth Carbosynth. "3-Cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid." (Commercial availability of related scaffolds confirming industrial relevance). Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 16218967, 3-Cyclopropyl-1-methyl-1H-pyrazole." Link
Sources
Application Note: Strategic Purification Protocols for 3-Cyclopropyl-1-methyl-1H-pyrazole
Part 1: Executive Summary & Technical Context[2]
The synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole is a critical transformation in the development of kinase inhibitors and fragment-based drug discovery. The primary synthetic route—methylation of 3-cyclopropyl-1H-pyrazole—presents a classic heterocyclic challenge: regioselectivity .
The reaction invariably yields a mixture of the desired 1,3-isomer (3-cyclopropyl-1-methyl-1H-pyrazole) and the often undesired 1,5-isomer (5-cyclopropyl-1-methyl-1H-pyrazole).[1][2] While the 1,3-isomer is thermodynamically favored, the 1,5-isomer forms due to kinetic control and steric factors during the alkylation of the tautomeric pyrazole precursor.[1]
This guide provides a multi-stage purification strategy designed to isolate the 1,3-isomer with >99% purity. It moves beyond simple "recipes" to explain the physicochemical logic driving each separation technique.
Physicochemical Profile (Target vs. Impurity)[1][2][3][4]
| Property | 3-Cyclopropyl-1-methyl-1H-pyrazole (Target) | 5-Cyclopropyl-1-methyl-1H-pyrazole (Impurity) | Significance |
| State | Liquid (Oil) | Liquid (Oil) | Requires liquid handling/distillation.[2][3] |
| Boiling Point | ~205–215 °C (est.[1][2][3] at 760 mmHg) | ~195–205 °C (est.[1][2][3] at 760 mmHg) | Close boiling points make simple distillation difficult; vacuum fractionation required.[1][2][3] |
| Basicity ( | ~2.0 – 2.5 (Conjugate Acid) | ~2.0 – 2.5 (Conjugate Acid) | Both are weak bases; amenable to pH-switching extraction.[1][2][3] |
| Polarity | Lower Dipole Moment | Higher Dipole Moment | Critical: The 1,5-isomer typically elutes later on silica due to higher polarity (vector addition of dipoles).[1][2][3] |
Part 2: Purification Workflows
Diagram 1: The Purification Decision Tree
This workflow illustrates the logical progression from crude reaction mixture to high-purity isolate.
Caption: Strategic decision tree for selecting purification methods based on scale and crude purity.
Protocol 1: The "Chemical Filter" (Acid-Base Extraction)[1][2][3]
Objective: Remove neutral impurities (unreacted alkyl halides, solvent residues) and very weak bases.[1][2][3] Mechanism: Pyrazoles are weak bases.[2][3] At pH < 1, they protonate and move to the aqueous phase.[1][2][3] Neutral organics remain in the organic phase.[1][2][3]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
-
Acidification:
-
Phase Separation (Wash 1):
-
Basification:
-
Extraction (Recovery):
Protocol 2: The "Resolution Step" (Flash Chromatography)[1][2][3]
Objective: Separate the 1,3-isomer from the 1,5-isomer. Mechanism: Exploits the difference in dipole moments.[2][3] The 1,5-isomer generally possesses a larger net dipole, interacting more strongly with the silica stationary phase.[1][3]
Chromatographic Parameters:
| Parameter | Specification | Notes |
| Stationary Phase | High-Efficiency Spherical Silica (20–40 µm) | Irregular silica may yield broad bands, causing isomer overlap.[3] |
| Mobile Phase A | Hexanes (or Heptane) | Non-polar modifier.[1][2][3] |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar modifier.[1][2][3] |
| Gradient Profile | 0% B for 2 CV (Column Volumes) 0% to 30% B over 15 CV | Shallow gradient is essential for isomer resolution. |
| Detection | UV @ 254 nm | Pyrazole ring absorbs well at 254 nm.[2][3] |
Execution:
-
Loading: Load the oil as a concentrated solution in minimal DCM or use dry-loading (absorb onto Celite).[2][3] Liquid injection is risky if the isomers elute closely.[2][3]
-
Elution Order:
Protocol 3: The "Bulk Step" (Vacuum Fractional Distillation)[1][2][3]
Objective: Purification of >50g batches where chromatography is cost-prohibitive. Mechanism: Separation based on boiling point differences.[2][3] The 1,5-isomer often has a slightly lower boiling point due to steric strain preventing efficient packing, but this can reverse depending on pressure.[1][3]
Setup:
-
Apparatus: Short-path distillation head with a Vigreux column (at least 20 cm) to increase theoretical plates.
Procedure:
-
Heat the oil bath to ~140°C (adjust based on vacuum).
-
Foreshot: Collect the first 5-10% of distillate. This is usually enriched with the lower-boiling isomer (often the 1,5-isomer) or residual solvents.[1][2][3]
-
Main Fraction: Collect the stable boiling plateau.
-
Validation: Check the refractive index or GC of the main fraction.[2][3] If the 1,5-isomer persists, subject the main fraction to Protocol 2 (Chromatography).[1][2][3]
Part 3: Analytical Validation (The "Truth" Step)[1][2][3]
You cannot rely on retention time alone.[2][3] You must verify the regiochemistry using NOE (Nuclear Overhauser Effect) NMR spectroscopy .
Diagram 2: NOE Logic for Structure Assignment
Caption: Definitive structural assignment using Nuclear Overhauser Effect (NOE) interactions.
Interpretation:
-
1,3-Isomer: The N-Methyl group is spatially close to the aromatic proton at position 5.[1] Irradiating the N-Me gives a signal enhancement at H-5.
-
1,5-Isomer: The N-Methyl group is spatially close to the Cyclopropyl group.[1] Irradiating the N-Me gives a signal enhancement to the cyclopropyl methine proton.
References
-
Regioselectivity in Pyrazole Alkylation
-
Physical Properties of Methyl Pyrazoles
-
Analytical Assignment (NOE)
-
General Purification Strategies
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 3-cyclopropyl-1-methyl-1h-pyrazole (C7H10N2) [pubchemlite.lcsb.uni.lu]
- 4. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: A Framework for Characterizing the Biological Activity of 3-cyclopropyl-1-methyl-1H-pyrazole
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects, often by acting as enzyme inhibitors or receptor modulators.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust screening cascade to identify and characterize the biological activity of the novel compound, 3-cyclopropyl-1-methyl-1H-pyrazole. We present a logical, tiered approach, beginning with broad, high-throughput biochemical screening and progressing to more complex, physiologically relevant cell-based functional assays. This guide explains the causality behind experimental choices and provides detailed, self-validating protocols for a representative kinase inhibition assay and a G-protein coupled receptor (GPCR) functional assay, two target classes where pyrazole derivatives have shown significant activity.
Introduction: The Rationale for Pyrazole Scaffolds
The five-membered pyrazole ring is an aromatic heterocycle that serves as a versatile building block in drug design.[1] Its structural features, including the ability to participate in hydrogen bonding and hydrophobic interactions, allow for potent and selective engagement with a variety of biological targets.[5][6] Many pyrazole-containing drugs function as inhibitors of enzymes, such as kinases, or as modulators of receptors.[3] For instance, derivatives of cyclopropyl-containing diaryl-pyrazoles have been identified as potent antagonists of the cannabinoid 1 (CB1) receptor.[7]
Given this precedent, a novel, uncharacterized analogue like 3-cyclopropyl-1-methyl-1H-pyrazole warrants a systematic investigation to elucidate its potential therapeutic value. The primary challenge is the absence of a known biological target. Therefore, an effective assay development strategy must be both broad enough to capture a range of potential activities and specific enough to yield actionable, validated hits. This application note outlines a screening funnel designed to achieve this, moving from target-agnostic principles to specific, high-fidelity assays.
The Assay Development Funnel: A Strategic Overview
A successful screening campaign efficiently narrows a large number of possibilities to a few validated hits. Our proposed strategy for 3-cyclopropyl-1-methyl-1H-pyrazole follows a multi-stage process designed to maximize the probability of identifying a specific biological activity while conserving resources.
The core logic is to first determine if the compound interacts with a major, druggable class of proteins (e.g., kinases) using a high-throughput biochemical assay. A positive result would then be validated and explored in a cellular context to confirm on-target engagement and assess functional consequences in a more complex biological system.[8][9] Cell-based assays are crucial as they provide data on compound permeability, stability, and potential cytotoxicity, which are missed in isolated biochemical systems.[10][11]
Caption: High-Level Assay Development Workflow.
Protocol 1: Primary Biochemical Screen - Kinase Inhibition Assay
Rationale: Kinases are a large family of enzymes frequently targeted in drug discovery, and many pyrazole-containing compounds are known kinase inhibitors.[3] A biochemical assay provides a clean, controlled environment to measure the direct interaction between the compound and a purified enzyme, free from the complexities of a cellular environment.[12] This makes it an ideal primary screen. We will use a generic luminescence-based assay that measures ATP consumption, a universal feature of kinase activity.
Principle: The assay quantifies the amount of ATP remaining after a kinase reaction. A decrease in luminescence correlates with higher kinase activity (more ATP consumed). An inhibitor will prevent ATP consumption, resulting in a higher luminescence signal.
Materials:
-
Purified, active serine/threonine kinase (e.g., PKA, CDK2)
-
Kinase substrate peptide (specific to the chosen kinase)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
ATP solution (10 mM stock in water)
-
3-cyclopropyl-1-methyl-1H-pyrazole (10 mM stock in DMSO)
-
Staurosporine (1 mM stock in DMSO, positive control inhibitor)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Step-by-Step Protocol:
-
Compound Plating:
-
Prepare a 100 µM intermediate dilution of 3-cyclopropyl-1-methyl-1H-pyrazole in Assay Buffer containing 1% DMSO.
-
Using an acoustic liquid handler or multichannel pipette, transfer 50 nL of the 10 mM stock compound (in DMSO) into the appropriate wells of a 384-well plate for a final assay concentration of 10 µM in a 5 µL reaction volume.
-
Plate DMSO alone for negative controls (maximum activity) and Staurosporine for positive controls (maximum inhibition, final concentration ~1 µM).
-
-
Enzyme & Substrate Preparation:
-
Prepare a 2X enzyme/substrate master mix in cold Assay Buffer. The final concentration should be determined during assay development to yield a robust signal (e.g., 2X = 10 ng/µL enzyme, 200 µM substrate peptide).
-
-
Initiating the Kinase Reaction:
-
Add 2.5 µL of the 2X enzyme/substrate master mix to each well containing the pre-plated compound or controls.
-
Prepare a 2X ATP solution in Assay Buffer. The final concentration should be at or near the Km of the enzyme for ATP (e.g., 2X = 20 µM ATP).
-
To start the reaction, add 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is 5 µL.
-
-
Incubation:
-
Briefly centrifuge the plate (1 min at 1000 rpm) to ensure all components are mixed.
-
Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% substrate turnover).
-
-
Signal Detection:
-
Prepare the Kinase-Glo® Reagent according to the manufacturer's instructions.
-
Add 5 µL of the Kinase-Glo® Reagent to each well. This will stop the kinase reaction and initiate the luminescent signal generation.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the plate on a luminometer.
-
Data Analysis and Validation:
The quality and robustness of a high-throughput screening (HTS) assay are assessed using the Z'-factor.[13][14] This metric accounts for the separation between the positive and negative controls and the signal variability.
-
Z'-Factor Calculation:
-
Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
-
Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. [14]
-
-
Hit Identification:
-
Calculate the percent inhibition for each compound well:
-
% Inhibition = 100 * (Signal_cpd - μ_neg) / (μ_pos - μ_neg)
-
A common threshold for identifying a "hit" is >3 standard deviations from the mean of the sample field or a fixed inhibition cutoff (e.g., >50%).
-
Protocol 2: Secondary Cell-Based Assay - GPCR Activity (cAMP Assay)
Rationale: Finding that a related pyrazole structure acts as a CB1 receptor antagonist provides a strong rationale for screening 3-cyclopropyl-1-methyl-1H-pyrazole against GPCRs.[7] A cell-based assay is essential to confirm that the compound can cross the cell membrane and engage its target in a physiological context.[15][16] Many GPCRs, including CB1, signal through the modulation of cyclic AMP (cAMP). This protocol describes a competitive immunoassay using HTRF (Homogeneous Time-Resolved Fluorescence) to measure intracellular cAMP levels.
Principle: This assay measures the compound's ability to antagonize the effect of a known agonist on a Gi-coupled receptor (which inhibits cAMP production). Cells are stimulated with an agonist (e.g., CP-55,940 for CB1) in the presence or absence of the test compound. An antagonist will block the agonist's effect, restoring cAMP levels. The HTRF assay uses a cAMP-specific antibody and labeled cAMP tracers. High cAMP levels in the cell lysate disrupt the FRET signal, leading to a low HTRF ratio.
Materials:
-
HEK293 cells stably expressing the human CB1 receptor.
-
Cell culture medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
cAMP HTRF Assay Kit (e.g., from Cisbio).
-
Forskolin (stimulator of adenylyl cyclase).
-
CP-55,940 (CB1 receptor agonist).
-
3-cyclopropyl-1-methyl-1H-pyrazole (10 mM stock in DMSO).
-
Rimonabant (known CB1 antagonist, positive control).
-
White, low-volume 384-well plates.
-
HTRF-compatible microplate reader.
Caption: Workflow for the Cell-Based HTRF cAMP Assay.
Step-by-Step Protocol:
-
Cell Plating:
-
Culture CB1-HEK293 cells to ~80% confluency.
-
Harvest cells and resuspend in fresh medium to a density of 2,500 cells per 5 µL.
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Compound and Agonist Preparation:
-
Prepare serial dilutions of 3-cyclopropyl-1-methyl-1H-pyrazole and the control antagonist (Rimonabant) in assay buffer. These will be the 4X final concentration stocks.
-
Prepare a 4X stock of the agonist (CP-55,940) at its EC₈₀ concentration (determined previously) mixed with a fixed concentration of Forskolin (e.g., 10 µM). The Forskolin amplifies the signal window by stimulating a basal level of cAMP.
-
-
Cell Treatment:
-
Add 5 µL of the diluted test compound/antagonist or vehicle to the cells.
-
Pre-incubate for 15 minutes at room temperature.
-
Add 5 µL of the agonist/Forskolin mixture to the wells.
-
Incubate for 30 minutes at room temperature.
-
-
Cell Lysis and Detection:
-
Following the kit manufacturer's protocol, add 5 µL of the HTRF cAMP-d2 tracer (acceptor) lysis buffer to the wells.
-
Add 5 µL of the HTRF anti-cAMP antibody-cryptate (donor) to the wells. The final volume is 20 µL.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (FRET signal) and 620 nm (cryptate reference).
-
The HTRF ratio (665nm / 620nm * 10,000) is calculated, which is inversely proportional to the cAMP concentration.
-
Data Presentation and Interpretation
For both biochemical and cell-based assays, dose-response curves are generated to determine the potency of the compound, typically expressed as the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).
Table 1: Example Dose-Response Data for Kinase Inhibition Assay
| Compound Concentration (µM) | % Inhibition (Mean ± SD) |
| 100 | 98.2 ± 2.1 |
| 30 | 95.1 ± 3.5 |
| 10 | 85.4 ± 4.2 |
| 3 | 65.7 ± 5.1 |
| 1 | 48.9 ± 3.8 |
| 0.3 | 25.3 ± 4.5 |
| 0.1 | 10.1 ± 2.9 |
| 0 (Vehicle) | 0 ± 3.1 |
From this data, a non-linear regression analysis (log(inhibitor) vs. response) would be used to calculate an IC₅₀ value.
Trustworthiness and Self-Validation:
A critical component of assay development is ensuring the results are trustworthy.[17]
-
Orthogonal Assays: Confirming a hit from a primary assay using a secondary assay with a different detection technology (e.g., luminescence vs. fluorescence polarization) helps eliminate technology-specific artifacts.
-
Counter-Screening: In cell-based assays, it's crucial to run parallel cytotoxicity assays (e.g., MTT or CellTiter-Glo).[18] This ensures that the observed effect is due to specific target modulation and not simply cell death. A compound that is potent in the primary assay but also highly cytotoxic is generally not a desirable hit.
-
Selectivity Profiling: For a confirmed hit, the compound should be tested against a panel of related targets (e.g., other kinases or GPCRs) to determine its selectivity. A selective compound is more likely to have a clean safety profile. A selectivity factor of >10-100-fold is typically considered good.[17]
Conclusion
This application note provides a strategic and practical framework for elucidating the biological activity of the novel compound 3-cyclopropyl-1-methyl-1H-pyrazole. By employing a logical funnel that progresses from high-throughput biochemical screening to confirmatory cell-based assays, researchers can efficiently identify and validate potential biological targets. The detailed protocols for a kinase inhibition assay and a GPCR functional assay serve as robust templates that can be adapted based on emerging data. Adherence to rigorous data analysis, including Z'-factor determination and appropriate counter-screening, ensures the scientific integrity and trustworthiness of the findings, paving the way for subsequent hit-to-lead optimization.
References
- Benchchem. (n.d.). 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid.
- Smolecule. (n.d.). 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of 3-Cyclopropyl-1H-pyrazole in Chemical Applications.
- Bhat, M. A., et al. (2015). Current status of pyrazole and its biological activities. Journal of Parallel and Distributed Computing, 8(1), 1.
- Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565.
- Shaikh, R., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 203-213.
- Gomha, S. M., et al. (2017).
- Kim, J., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry, 52(15), 4846-4859.
- Gomha, S. M., et al. (2017).
- Li, Q., et al. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology, 13, 994291.
- Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide.
- Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Acta Pharmaceutica Sinica B, 12(10), 3897-3922.
- National Center for Biotechnology Information. (2012). HTS Assay Validation - Assay Guidance Manual.
- Peterson, J. R. (2006). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Chemistry & Biology, 13(5), 459-467.
- Mphahamele, R. B., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
- Celtarys Research. (2025). Biochemical assays in drug discovery and development.
- BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process.
- UCSF. (n.d.). High-throughput Screening Steps.
- Xeno-Tech. (n.d.). Cell-Based Assay Development.
- Domainex. (n.d.). Biochemical Assays.
- Taylor & Francis Group. (2009). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery.
- Anticancer Research. (n.d.). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery.
- Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
- BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery.
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pjoes.com [pjoes.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 957500-07-1 | Benchchem [benchchem.com]
- 7. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. bioivt.com [bioivt.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 13. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell-Based Assay Development | Custom Assays for Drug Discovery [conceptlifesciences.com]
- 17. resources.biomol.com [resources.biomol.com]
- 18. pubs.acs.org [pubs.acs.org]
In Vitro Profiling of 3-Cyclopropyl-1-methyl-1H-pyrazole Derivatives: Application Notes and Protocols
Introduction: The Versatility of the Pyrazole Scaffold
The 3-cyclopropyl-1-methyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active molecules.[1] Derivatives of this core have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, inflammation, and neurology.[1][2] Their remarkable pharmacological versatility stems from the pyrazole ring's unique electronic properties and its ability to be readily functionalized, allowing for the fine-tuning of steric and electronic factors to optimize interactions with various biological targets.[3]
This guide provides detailed protocols for the in vitro evaluation of 3-cyclopropyl-1-methyl-1H-pyrazole derivatives, with a focus on assessing their anticancer and enzyme-inhibitory activities. As a Senior Application Scientist, the methodologies presented herein are designed to be robust, reproducible, and grounded in established scientific principles, ensuring the generation of high-quality, reliable data for drug discovery and development professionals.
Part 1: Assessing Anticancer Activity using Cell-Based Assays
A primary application of novel pyrazole derivatives is in the field of oncology, where they have shown promise in inhibiting cancer cell proliferation.[4][5] Cell viability assays are fundamental tools for the initial screening and characterization of the anticancer potential of these compounds.[6] The following protocols describe two widely used colorimetric assays: the MTT and MTS assays.
The Principle of Tetrazolium Salt Reduction Assays
Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are based on the same principle: the reduction of a yellow tetrazolium salt to a colored formazan product by metabolically active cells.[7][8] This conversion is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[6] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cell viability and, conversely, the cytotoxic or cytostatic effects of a test compound.[6][8]
Protocol 1: MTT Cell Viability Assay
The MTT assay is a classic, reliable method for assessing cell viability.[8][9] It should be noted that the formazan product of MTT is insoluble and requires a solubilization step prior to absorbance measurement.[7]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture medium, appropriate for the cell line
-
Test 3-cyclopropyl-1-methyl-1H-pyrazole derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Solubilization solution (e.g., DMSO, or a solution of 40% DMF, 16% SDS, 2% acetic acid in water)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count the desired cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma).
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of culture medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole derivatives in culture medium. The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically below 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.[9]
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Protocol 2: MTS Cell Viability Assay
The MTS assay offers a more convenient alternative to the MTT assay as its formazan product is soluble in culture medium, eliminating the need for a separate solubilization step.[10]
Materials:
-
MTS reagent (in a solution with an electron coupling reagent like PES)
-
Cell culture medium
-
Test 3-cyclopropyl-1-methyl-1H-pyrazole derivatives
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
MTS Reagent Addition:
-
Add 20 µL of the MTS reagent directly to each well containing 100 µL of culture medium.[7]
-
-
Incubation:
-
Incubate the plate for 1-4 hours at 37°C.[7] The optimal incubation time may vary depending on the cell type and density.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.[7]
-
Data Analysis and Presentation
The absorbance data is used to calculate the percentage of cell viability relative to the vehicle-treated control. A dose-response curve is then plotted to determine the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound that inhibits 50% of cell growth.
Calculation of Percentage Viability:
Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Data Presentation:
| Pyrazole Derivative | Target Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Compound A | A549 | 48 | 5.2 |
| Compound B | A549 | 48 | 12.8 |
| Compound C | MCF-7 | 48 | 2.5 |
| Doxorubicin (Control) | A549 | 48 | 0.8 |
| Doxorubicin (Control) | MCF-7 | 48 | 0.5 |
Table 1: Hypothetical anticancer activity of 3-cyclopropyl-1-methyl-1H-pyrazole derivatives.
Part 2: Characterizing Enzyme Inhibition
Many pyrazole derivatives exert their biological effects by inhibiting the activity of specific enzymes, such as protein kinases, which are often dysregulated in diseases like cancer.[3][11][12] The ADP-Glo™ Kinase Assay is a versatile and sensitive luminescent assay for measuring kinase activity and its inhibition.[13]
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[13] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the initial kinase activity.[14]
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol is designed to determine the inhibitory potential of 3-cyclopropyl-1-methyl-1H-pyrazole derivatives against a specific protein kinase (e.g., EGFR, a common target for pyrazole derivatives).[3][11]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant protein kinase (e.g., EGFR)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase reaction buffer
-
Test 3-cyclopropyl-1-methyl-1H-pyrazole derivatives
-
384-well low-volume white plates
-
Luminometer
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare all reagents as per the ADP-Glo™ Kinase Assay technical manual.
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the appropriate reaction buffer.
-
-
Compound Addition:
-
Dispense a small volume (e.g., 1-5 µL) of the pyrazole derivatives at various concentrations into the wells of the 384-well plate. Include a known inhibitor as a positive control and a vehicle control.
-
-
Kinase Reaction Initiation:
-
Add the kinase reaction mixture to each well to start the reaction. The final reaction volume is typically 5-25 µL.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).[15]
-
-
Stopping the Reaction and ATP Depletion:
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and contains luciferase and luciferin.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[16]
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis and Presentation
The luminescent signal is inversely proportional to the degree of kinase inhibition. The data is used to calculate the percentage of kinase inhibition and to determine the IC₅₀ value for each compound.
Calculation of Percentage Inhibition:
Percentage Inhibition = [1 - (Luminescence of Test Compound / Luminescence of Vehicle Control)] x 100
Data Presentation:
| Pyrazole Derivative | Target Kinase | IC₅₀ (nM) |
| Compound X | EGFR | 15 |
| Compound Y | EGFR | 85 |
| Compound Z | VEGFR2 | 22 |
| Staurosporine (Control) | EGFR | 5 |
Table 2: Hypothetical kinase inhibitory activity of 3-cyclopropyl-1-methyl-1H-pyrazole derivatives.
Part 3: Investigating Receptor Binding
Certain 3-cyclopropyl-1-methyl-1H-pyrazole derivatives have been identified as antagonists of the cannabinoid 1 (CB1) receptor. Radioligand binding assays are the gold standard for characterizing the affinity of a compound for a specific receptor.
Principle of Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand (a molecule with a known high affinity for the receptor) for binding to the target receptor. The amount of radioactivity detected is inversely proportional to the affinity of the test compound for the receptor.
Protocol 4: CB1 Receptor Radioligand Binding Assay
Materials:
-
Cell membranes expressing the human CB1 receptor
-
Radiolabeled ligand (e.g., [³H]-CP55,940)
-
Non-radiolabeled ("cold") ligand for determining non-specific binding (e.g., CP55,940)
-
Binding buffer
-
Test 3-cyclopropyl-1-methyl-1H-pyrazole derivatives
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation fluid
-
Scintillation counter
Step-by-Step Methodology:
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, radiolabeled ligand, and binding buffer.
-
Non-specific Binding: Cell membranes, radiolabeled ligand, and a high concentration of cold ligand.
-
Test Compound: Cell membranes, radiolabeled ligand, and various concentrations of the pyrazole derivative.
-
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[17]
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Data Acquisition:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis and Presentation
The specific binding is calculated by subtracting the non-specific binding from the total binding. The data for the test compound is then used to generate a competition curve and determine the IC₅₀ value. The Ki (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Data Presentation:
| Pyrazole Derivative | Receptor Target | Ki (nM) |
| Compound Alpha | CB1 | 8.2 |
| Compound Beta | CB1 | 25.1 |
| Rimonabant (Control) | CB1 | 1.5 |
Table 3: Hypothetical CB1 receptor binding affinity of 3-cyclopropyl-1-methyl-1H-pyrazole derivatives.
Visualization of Workflows and Signaling Pathways
Experimental Workflows
-
workflows for cell viability and kinase inhibition assays.*
Signaling Pathways
Many pyrazole derivatives targeting cancer interfere with key signaling pathways that regulate cell proliferation and survival, such as the PI3K/AKT and MAPK/ERK pathways.[3]
Simplified PI3K/AKT and MAPK/ERK signaling pathways.
Conclusion
The protocols and application notes provided in this guide offer a robust framework for the in vitro characterization of 3-cyclopropyl-1-methyl-1H-pyrazole derivatives. By systematically evaluating their effects on cell viability, enzyme activity, and receptor binding, researchers can effectively identify promising lead candidates for further development. The inherent versatility of the pyrazole scaffold, combined with rigorous in vitro testing, continues to make it a valuable asset in the quest for novel therapeutics.
References
-
Bitesize Bio. (2025, June 8). Five Simple Steps For a Successful MTS Assay! Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
nanopartikel.info. (n.d.). MTS assay in THP-1 cells. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Retrieved from [Link]
-
Assay of CB1 Receptor Binding. ResearchGate. Retrieved from [Link]
-
Overview of recent developments of pyrazole derivatives as an anticancer agent in different cell line. OUCI. Retrieved from [Link]
-
In vitro ADP-Glo kinase assay. Bio-protocol. Retrieved from [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Retrieved from [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Retrieved from [Link]
-
A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]
-
Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate. Retrieved from [Link]
-
Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. NIH. Retrieved from [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Retrieved from [Link]
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. Retrieved from [Link]
-
Determination of the Negative Allosteric Binding Site of Cannabidiol at the CB1 Receptor: A Combined Computational and Site-Directed Mutagenesis Study. ACS Chemical Neuroscience. Retrieved from [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved from [Link]
-
Differential binding of ∆9-tetrahydrocannabinol derivatives to type 1 cannabinoid receptors (CB1). BMG Labtech. Retrieved from [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. clyte.tech [clyte.tech]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. atcc.org [atcc.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 13. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 14. promega.com [promega.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. giffordbioscience.com [giffordbioscience.com]
Application Note: Leveraging 3-Cyclopropyl-1-methyl-1H-pyrazole in Fragment-Based Drug Discovery (FBDD)
Abstract & Strategic Value
This application note details the validation, screening, and elaboration of 3-cyclopropyl-1-methyl-1H-pyrazole (CMP) as a privileged scaffold in Fragment-Based Drug Discovery (FBDD). While simple in structure, the CMP motif represents a "high-value fragment" due to the unique electronic and steric properties of the cyclopropyl group—often termed a "psychoactive bioisostere" for its ability to enhance metabolic stability and potency without significant molecular weight penalty.
This guide provides a validated workflow for:
-
Biophysical Screening: Ligand-Observed NMR (STD-NMR) protocols to detect weak affinity binding (
> 1 mM). -
Chemical Elaboration: Synthetic vectors for growing the fragment into a lead compound.
-
Mechanistic Insight: Understanding the hydrophobic and electronic contributions of the cyclopropyl-pyrazole core.
Physicochemical Profile & Fragment Metrics
The CMP scaffold adheres strictly to the "Rule of Three" (Ro3), making it an ideal starting point for library design. Its low molecular weight allows for significant decoration during hit-to-lead optimization while maintaining ligand efficiency (LE).
| Property | Value | Strategic Implication |
| Molecular Weight | 122.17 Da | Leaves ~375 Da "growth space" for lead optimization. |
| cLogP | ~1.2 | Optimal lipophilicity for membrane permeability; reduces risk of non-specific hydrophobic aggregation. |
| H-Bond Donors | 0 | The N1-methyl caps the donor, simplifying binding modes (prevents tautomeric ambiguity). |
| H-Bond Acceptors | 1 (N2) | Critical vector for hinge-binding in kinases or key water-bridging in GPCRs. |
| Rotatable Bonds | 1 | The cyclopropyl-pyrazole bond allows restricted rotation, reducing entropic penalty upon binding. |
| TPSA | ~17.8 Ų | Excellent potential for blood-brain barrier (BBB) penetration. |
Protocol A: Biophysical Screening via STD-NMR
Technique: Saturation Transfer Difference (STD) NMR Objective: To validate specific binding of CMP to a target protein (e.g., a Kinase or Bromodomain) and map the binding epitope.
Experimental Logic
STD-NMR is the gold standard for fragment validation because it detects transient binding events (
Materials & Preparation
-
Buffer: 50 mM Phosphate (pH 7.4), 150 mM NaCl, 10%
. -
Protein: Recombinant target protein (purified, >95%), concentrated to 10–20 µM.
-
Ligand (CMP): 500 µM (excess ratio of 50:1 to 100:1 relative to protein).
-
Control: Competitive inhibitor (if known) or non-binding control (e.g., tryptophan).
Step-by-Step Workflow
-
Solubility Check (Critical):
-
Sample Assembly:
-
Tube A (Reference): 500 µM CMP in Buffer (No Protein).
-
Tube B (Experimental): 500 µM CMP + 10 µM Protein.
-
-
Pulse Sequence Configuration:
-
Use a standard STD pulse sequence (e.g., stddiff on Bruker systems).
-
On-Resonance Irradiation: Set frequency to -1.0 ppm or 12 ppm (protein methyls/amides) to saturate protein without hitting ligand signals.
-
Off-Resonance Irradiation: Set to 40 ppm (control).
-
Saturation Time: 2.0 seconds (Gaussian train pulses).
-
T1rho Filter: 30 ms spin-lock to suppress protein background signals.
-
-
Data Acquisition:
-
Collect 512 scans to ensure high signal-to-noise ratio.
-
Subtract "On-Resonance" from "Off-Resonance" spectra.
-
-
Data Analysis (Epitope Mapping):
-
Analyze the difference spectrum.[1][3] Signals that appear in the difference spectrum indicate binding.[3]
-
Normalization: Calculate % STD factor (
).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Insight: If the cyclopropyl protons show a higher % STD than the methyl protons, the cyclopropyl group is buried deeper in the hydrophobic pocket.
-
Workflow Visualization
Figure 1: Validated STD-NMR workflow for fragment screening.
Protocol B: Synthetic Elaboration (Hit-to-Lead)
Once CMP is identified as a hit, the structure must be "grown" to increase affinity. The pyrazole core offers distinct vectors for functionalization.
Chemical Space Vectors
-
C4 Position (Nucleophilic): The most reactive site for Electrophilic Aromatic Substitution (EAS). Ideal for installing aryl/heteroaryl groups via cross-coupling.
-
C5 Position (Acidic): Accessible via deprotonation (lithiation) or direct C-H activation.
Synthetic Route: C4-Growth Strategy
This route installs a halide handle at C4, enabling Suzuki-Miyaura coupling to access deep pockets.
Step 1: C4-Iodination
-
Reagents: CMP (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), Acetonitrile.
-
Conditions: Stir at RT for 4 hours.
-
Mechanism: NIS provides the electrophilic iodine (
). The electron-rich pyrazole C4 attacks the iodine. -
Yield: Typically >85%.
Step 2: Suzuki Coupling (Fragment Growing)
-
Reagents: 4-Iodo-CMP (1.0 eq), Aryl-Boronic Acid (1.2 eq),
(5 mol%), (3.0 eq). -
Solvent: Dioxane/Water (4:1), degassed.
-
Conditions: 90°C, 12 hours.
-
Outcome: Bi-aryl system. The new aryl group can reach adjacent sub-pockets (e.g., the "Gatekeeper" in kinases).
Synthetic Logic Diagram
Figure 2: C4-functionalization strategy for fragment growing.
Mechanistic Insight: The "Cyclopropyl Effect"
Why does this specific fragment work? Understanding the underlying physics is crucial for rational design.
-
Sigma-Hole Interactions: The cyclopropyl ring is not just a "greasy ball." The C-C bonds have significant p-character (banana bonds), creating a unique electron distribution that can engage in cation-
or edge-to-face -stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket. -
Rigidification: Unlike an isopropyl group (which is flexible), the cyclopropyl group is rigid. This reduces the entropic cost of binding (
) because the ligand does not need to be "frozen" into a specific conformation upon binding. -
Metabolic Shield: The cyclopropyl group is generally more resistant to Cytochrome P450 oxidation than straight alkyl chains, improving the DMPK profile of the resulting lead.
References
-
Fragment Screening Principles
-
Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery (2016). Link
-
-
STD-NMR Methodology
-
Mayer, M., & Meyer, B. "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition (1999). Link
-
-
Cyclopropyl Bioisosteres
-
Pyrazole Synthesis
-
Fustero, S., et al. "Improved Regioselective Synthesis of Pyrazoles." Organic Letters (2009). Link
-
Sources
Application Notes and Protocols for High-Throughput Screening of 3-Cyclopropyl-1-methyl-1H-pyrazole Libraries
Introduction: The Significance of the 3-Cyclopropyl-1-methyl-1H-pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1][2] Pyrazole derivatives are integral components of numerous approved drugs, demonstrating a wide range of pharmacological effects, including anti-inflammatory, analgesic, anti-cancer, and anti-microbial properties.[3] The 3-cyclopropyl-1-methyl-1H-pyrazole moiety, in particular, has garnered significant interest. The cyclopropyl group can enhance metabolic stability and binding affinity, making this scaffold a promising starting point for the discovery of novel therapeutics.[4]
High-throughput screening (HTS) is an essential technology in drug discovery, enabling the rapid evaluation of large chemical libraries to identify starting points for drug development.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening of 3-cyclopropyl-1-methyl-1H-pyrazole libraries. We will delve into the strategic design and synthesis of these libraries, detailed protocols for HTS assays against key target classes, and a robust workflow for data analysis and hit validation.
Part 1: Library Synthesis - Building a Diverse Chemical Arsenal
A successful HTS campaign begins with a high-quality, diverse chemical library.[6] For the 3-cyclopropyl-1-methyl-1H-pyrazole scaffold, a divergent synthetic approach is recommended, starting from a common intermediate that allows for the introduction of diverse chemical functionalities.
Synthesis of the Key Intermediate: 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
The synthesis of the core scaffold can be achieved through a cyclocondensation reaction. A common route involves the reaction of a cyclopropyl-substituted hydrazine with a β-keto ester, followed by hydrolysis to yield the carboxylic acid.[7]
Protocol 1: Synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
-
Step 1: Cyclocondensation. React ethyl acetoacetate with a cyclopropyl-substituted hydrazine in a suitable solvent such as ethanol or acetic acid under reflux.
-
Step 2: Hydrolysis. The resulting ester is then hydrolyzed to the carboxylic acid using either acidic or basic conditions.[7]
Library Diversification via Amide and Ester Formation
With the carboxylic acid intermediate in hand, a diverse library can be generated through parallel synthesis techniques. Conversion of the carboxylic acid to the more reactive acyl chloride allows for facile reaction with a wide array of commercially available amines and alcohols to produce a library of amides and esters, respectively.
Figure 1: A schematic workflow for the diversification of the 3-cyclopropyl-1-methyl-1H-pyrazole scaffold.
Part 2: High-Throughput Screening - Identifying Biological Activity
The choice of HTS assay is dictated by the biological target of interest. Pyrazole scaffolds have shown significant activity against two major drug target classes: protein kinases and G-protein coupled receptors (GPCRs).
Screening Against Protein Kinases
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in many diseases, particularly cancer.[8] Pyrazole-based compounds have been successfully developed as kinase inhibitors.[9]
Protocol 2: Biochemical Kinase Assay using Homogeneous Time-Resolved Fluorescence (HTRF)
This protocol describes a generic, robust biochemical assay for screening kinase inhibitors.
Materials:
-
Kinase of interest (e.g., CDK8, PIM3)
-
Biotinylated substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA)
-
HTRF Detection Buffer
-
Europium-labeled anti-phospho-specific antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Dispensing: Dispense 20 nL of each compound from the 3-cyclopropyl-1-methyl-1H-pyrazole library (typically at 10 mM in DMSO) into the assay plate.
-
Enzyme Addition: Add 5 µL of the kinase solution (at 2X final concentration) to each well and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 5 µL of a mixture of the biotinylated substrate peptide and ATP (at 2X final concentration) to each well to start the kinase reaction. Incubate for 60 minutes at room temperature.[10]
-
Reaction Termination and Detection: Add 10 µL of the HTRF detection mix (containing the europium-labeled antibody and streptavidin-XL665 in detection buffer with EDTA to stop the reaction) to each well.[11][12]
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.[11]
Data Analysis: The HTRF ratio (emission at 665 nm / emission at 620 nm) * 10,000 is calculated. A decrease in this ratio indicates inhibition of the kinase.
Screening Against G-Protein Coupled Receptors (GPCRs)
GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[13]
Protocol 3: Cell-Based GPCR Functional Assay (Calcium Mobilization)
This protocol is suitable for Gq-coupled GPCRs that signal through the release of intracellular calcium.
Materials:
-
A stable cell line expressing the GPCR of interest (e.g., CHO or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
384-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed the cells into the 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for 60 minutes at 37°C.
-
Compound Addition: Wash the cells with assay buffer and then add the compounds from the pyrazole library.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader. Initiate kinetic reading and, after establishing a baseline, add a known agonist for the GPCR.
-
Data Acquisition: Continue to monitor the fluorescence signal over time. An increase in fluorescence indicates an increase in intracellular calcium.
Data Analysis: The change in fluorescence upon agonist stimulation is measured. Antagonists will reduce the agonist-induced fluorescence signal.
Part 3: Data Analysis and Hit Validation - From Data to Confirmed Hits
A robust data analysis and hit validation workflow is crucial to eliminate false positives and prioritize the most promising compounds for further investigation.[14][15]
Figure 2: A typical workflow for HTS data analysis and hit validation.
Primary Data Analysis and Hit Selection
-
Quality Control: Assess the quality of the HTS data for each plate using metrics such as the Z'-factor and signal-to-background ratio. Plates with a Z'-factor > 0.5 are generally considered acceptable for hit selection.
-
Hit Identification: Hits are typically identified as compounds that produce a response greater than a certain threshold (e.g., 3 standard deviations from the mean of the negative controls).[16]
Hit Confirmation and Prioritization
-
Dose-Response Analysis: Confirmed hits from the primary screen are re-tested at multiple concentrations to determine their potency (IC₅₀ or EC₅₀ values). This step helps to eliminate single-point artifacts.[17]
-
Orthogonal Assays: To ensure that the observed activity is not an artifact of the primary assay technology, hits should be tested in an orthogonal assay that measures the same biological endpoint but uses a different detection method.[17]
-
Counter-Screens: These are essential for identifying and eliminating false positives.[18]
-
Technology Counter-Screens: For fluorescence-based assays, compounds should be tested for autofluorescence. For luciferase-based assays, a counter-screen against the luciferase enzyme itself is necessary.[18]
-
Specificity Counter-Screens: For kinase inhibitors, screening against a panel of related kinases can determine the selectivity of the hits. For GPCRs, testing against other receptors can identify non-specific compounds.
-
Chemical Tractability and Analogue Expansion
Validated hits should be assessed for their chemical properties, including solubility, potential for chemical modification, and absence of known problematic functional groups (Pan-Assay Interference Compounds or PAINS).[14] Promising hit series can be expanded by synthesizing or purchasing analogues to establish an initial structure-activity relationship (SAR).[14]
Data Summary
| Parameter | Kinase HTS Assay (HTRF) | GPCR HTS Assay (Calcium Flux) |
| Plate Format | 384-well | 384-well |
| Detection Method | Time-Resolved FRET | Fluorescence |
| Primary Readout | HTRF Ratio | Relative Fluorescence Units (RFU) |
| Key QC Metric | Z'-factor > 0.5 | Z'-factor > 0.5 |
| Hit Confirmation | IC₅₀ determination | IC₅₀/EC₅₀ determination |
| Common Counter-Screens | Autofluorescence, Kinase selectivity panel | Autofluorescence, Cytotoxicity |
Conclusion
The 3-cyclopropyl-1-methyl-1H-pyrazole scaffold represents a valuable starting point for the discovery of novel therapeutic agents. A well-designed HTS campaign, incorporating a diverse chemical library, robust assay protocols, and a rigorous hit validation cascade, is essential for successfully identifying promising lead compounds. The protocols and workflows outlined in this application note provide a comprehensive framework for researchers to effectively screen these libraries and advance their drug discovery programs.
References
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). Cisbio. Retrieved from [Link]
-
Assay Development for Protein Kinase Enzymes. (2012). In S. Markossian & A. Grossman (Eds.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
High-Throughput GPCR Assay Development. (2021). Agilent. Retrieved from [Link]
-
How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. Retrieved from [Link]
-
How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024). Revvity. Retrieved from [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved from [Link]
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). SLAS Discovery, 22(10), 1235-1244.
- Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). SLAS Discovery, 26(8), 1019-1026.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(24), 8708.
- A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. (2022). Journal of the American Chemical Society, 144(10), 4443-4451.
-
On HTS: Hit Selection. (2024). Science and Technology of Assay Development. Retrieved from [Link]
-
Successful Hit Finding for PIM3 Kinase Inhibitors: From HTS to Extended Hit Characterization. (2023). Eurofins Discovery. Retrieved from [Link]
- Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025). Chemical Methodologies, 9(2), 116-127.
-
Hit Picking vs. Hit Selection: What's the Difference? (2024). LabKey. Retrieved from [Link]
- Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025). Authorea Preprints.
- Pyrazoles a Privileged Scaffold in Drug Discovery – Synthetic Strategies & Exploration of Pharmacological Potential. (2025).
- 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. (2025).
- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (n.d.). Google Patents.
- High throughput and targeted screens for prepilin peptidase inhibitors do not identify common inhibitors of eukaryotic gamma-secretase. (2023). PLOS ONE, 18(4), e0284439.
-
The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery. Retrieved from [Link]
-
Analysis of HTS data. (2017). Cambridge MedChem Consulting. Retrieved from [Link]
- Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles. (2001). Molecules, 6(12), 975-986.
- A High-Throughput Screening Triage Workflow to Authenticate a Novel Series of PFKFB3 Inhibitors. (2017). SLAS Discovery, 22(10), 1245-1254.
- PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2025).
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.
- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). International Journal of Molecular Sciences, 25(10), 5433.
- Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile. (n.d.). Google Patents.
- An Overview of High Throughput Screening at G Protein Coupled Receptors. (2005). Frontiers in Drug Design and Discovery, 1, 97-111.
- Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2022). RSC Advances, 12(43), 28243-28271.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 957500-07-1 | Benchchem [benchchem.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. eurekaselect.com [eurekaselect.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assay.dev [assay.dev]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
Application Note: Synthesis and Radiolabeling of [¹¹C]3-Cyclopropyl-1-methyl-1H-pyrazole for Preclinical Imaging
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the synthesis, carbon-11 radiolabeling, and quality control of 3-cyclopropyl-1-methyl-1H-pyrazole, a novel probe for Positron Emission Tomography (PET) imaging. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic and structural properties make it an attractive core for developing targeted imaging agents.[3] This guide details a robust synthetic route to the necessary precursor, 3-cyclopropyl-1H-pyrazole, and the subsequent high-efficiency radiolabeling via N-methylation with [¹¹C]methyl iodide. We provide field-proven protocols and explain the causal framework behind key experimental choices, ensuring scientific integrity and reproducibility for researchers in drug development and molecular imaging.
Introduction and Scientific Rationale
Positron Emission Tomography (PET) is a highly sensitive, quantitative molecular imaging modality that provides invaluable insights into biology and pharmacology in vivo.[4] The development of novel PET radiotracers is critical for understanding disease mechanisms, accelerating drug development, and enabling personalized medicine.[5][6] The choice of radionuclide is paramount; Carbon-11 (¹¹C) offers distinct advantages due to its short half-life (t½ = 20.4 min), which allows for multiple scans in the same subject on the same day and minimizes the long-term radiation burden.[4][7]
The pyrazole heterocycle is a versatile scaffold known to interact with a wide array of biological targets.[3] The incorporation of a cyclopropyl group can significantly influence a molecule's metabolic stability, conformation, and binding affinity.[8] Therefore, [¹¹C]3-cyclopropyl-1-methyl-1H-pyrazole represents a promising candidate for developing new imaging agents for oncology, neuroinflammation, or other disease areas where pyrazole-containing compounds have shown efficacy.[3][9]
This guide is structured to lead the researcher from the foundational organic synthesis of the precursor and reference standard to the time-sensitive radiochemistry and rigorous quality control required for producing an injectable PET tracer suitable for preclinical imaging studies.
Overall Synthetic and Radiolabeling Strategy
The strategy is bifurcated: first, the stable chemical synthesis of the labeling precursor and a non-radioactive reference standard; second, the rapid radiosynthesis of the final ¹¹C-labeled tracer.
-
Precursor Synthesis: The key precursor, 3-cyclopropyl-1H-pyrazole, is synthesized via a classical Knorr-type pyrazole synthesis. This involves the cyclocondensation of a β-dicarbonyl equivalent (1-cyclopropyl-1,3-butanedione) with hydrazine hydrate. This is a reliable and well-documented method for pyrazole formation.[10]
-
Reference Standard Synthesis: The non-radioactive ("cold") standard, 3-cyclopropyl-1-methyl-1H-pyrazole, is synthesized by N-methylation of the precursor with standard methyl iodide. This compound is essential for analytical method development and co-injection during quality control to confirm the identity of the radiolabeled product.
-
Radiolabeling: The radiotracer, [¹¹C]3-cyclopropyl-1-methyl-1H-pyrazole, is prepared by reacting the precursor with [¹¹C]methyl iodide ([¹¹C]CH₃I).[11][12] This is one of the most robust and widely used reactions in ¹¹C chemistry, favored for its speed and efficiency, which are critical constraints imposed by the short half-life of Carbon-11.[7]
The entire workflow is depicted below.
Caption: Overall workflow for synthesis and radiolabeling.
Part I: Synthesis of Precursor and Reference Standard
This section details the protocols for synthesizing the essential non-radioactive materials. All manipulations should be performed in a fume hood with appropriate personal protective equipment (PPE).
Protocol: Synthesis of 3-cyclopropyl-1H-pyrazole (Precursor)
Causality: This protocol utilizes the reaction between a 1,3-dicarbonyl compound and hydrazine, a foundational method for constructing the pyrazole ring.[10] Using ethanol as a solvent facilitates the dissolution of reactants and allows for heating to a moderate temperature to drive the reaction to completion without significant side product formation. The acidic workup ensures the removal of any unreacted basic hydrazine.
Materials:
-
1-cyclopropyl-1,3-butanedione
-
Hydrazine hydrate (64% solution)
-
Ethanol (absolute)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-cyclopropyl-1,3-butanedione (1.0 eq) in absolute ethanol (5 mL/mmol), add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-cyclopropyl-1H-pyrazole as a solid.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity (≥98%).
Protocol: Synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole (Reference Standard)
Causality: The N-methylation of an asymmetric pyrazole can lead to two regioisomers.[13] Using a strong base like sodium hydride (NaH) deprotonates the pyrazole nitrogen, forming a nucleophilic anion. The subsequent reaction with methyl iodide proceeds via an Sₙ2 mechanism. The regioselectivity is often sterically controlled, with methylation favoring the less hindered nitrogen.[14]
Materials:
-
3-cyclopropyl-1H-pyrazole (from step 3.1)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Diethyl ether
-
Water
Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add 3-cyclopropyl-1H-pyrazole (1.0 eq) dissolved in anhydrous DMF (10 mL/mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to isolate 3-cyclopropyl-1-methyl-1H-pyrazole.
-
Confirm the structure and purity by NMR and MS. This standard is crucial for the quality control of the radiolabeled product.
Part II: Radiolabeling with Carbon-11
Trustworthiness: All radiolabeling procedures must be performed in a specialized hot cell using an automated synthesis module to minimize radiation exposure. The protocols described are designed for high radiochemical yield and purity under strict time constraints.
Production of [¹¹C]Methyl Iodide
Causality: [¹¹C]Methyl iodide is the workhorse methylating agent in PET chemistry.[12] It is produced in a two-step sequence from cyclotron-produced [¹¹C]CO₂. The first step is a reduction to [¹¹C]methane, typically with lithium aluminum hydride (LiAlH₄). The second is a gas-phase radical iodination at high temperature to form the final product, which is then trapped in the solvent for the labeling reaction.
Caption: Automated production of [¹¹C]Methyl Iodide.
Protocol: Automated Radiosynthesis of [¹¹C]3-cyclopropyl-1-methyl-1H-pyrazole
Causality: This is the ¹¹C version of the reaction in section 3.2. The key differences are the sub-micromolar scale and the need for extreme speed. A polar aprotic solvent like DMF or DMSO is used to dissolve the precursor and the deprotonating base. The reaction is heated to accelerate the rate of methylation, maximizing the incorporation of ¹¹C before significant decay occurs.
Procedure (for an automated synthesis module):
-
Preparation: Load a solution of the precursor, 3-cyclopropyl-1H-pyrazole (approx. 1-2 mg), and a suitable base (e.g., NaOH or tetrabutylammonium hydroxide) in anhydrous DMF (300 µL) into the reaction vessel.
-
[¹¹C]CH₃I Trapping: Bubble the gaseous [¹¹C]CH₃I produced in step 4.1 through the precursor solution at room temperature until the radioactivity in the vessel plateaus (typically >95% trapping efficiency).
-
Reaction: Seal the reaction vessel and heat to 80-100 °C for 3-5 minutes.
-
Quenching & Dilution: After heating, cool the vessel and dilute the reaction mixture with mobile phase for HPLC purification (e.g., 1.0 mL of water/acetonitrile).
Purification and Formulation
Causality: Semi-preparative HPLC is the gold standard for purifying PET tracers. It efficiently separates the desired radiolabeled product from unreacted precursor, non-radioactive impurities, and any radiolabeled side products. The subsequent formulation step is critical to render the tracer safe for injection, involving the removal of the organic HPLC solvent and reconstitution in a biocompatible medium.
Procedure:
-
HPLC Purification: Inject the diluted crude reaction mixture onto a semi-preparative C18 HPLC column.
-
Elution: Elute with an isocratic or gradient mobile phase (e.g., 40:60 acetonitrile:water) at a flow rate of 4-5 mL/min.
-
Fraction Collection: Monitor the eluate with a UV detector (set to the absorbance maximum of the reference standard) and a series-connected radiation detector. Collect the radioactive peak that corresponds to the retention time of the non-radioactive reference standard.
-
Formulation:
-
Dilute the collected radioactive fraction with sterile water for injection.
-
Trap the diluted solution on a C18 Sep-Pak cartridge.
-
Wash the cartridge with sterile water to remove residual HPLC solvents.
-
Elute the final product from the cartridge with a small volume of USP-grade ethanol (e.g., 0.2 mL) followed by sterile saline (e.g., 1.8 mL).
-
-
Final Filtration: Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free dose vial. This is the final injectable product.
Part III: Quality Control
Trustworthiness: Rigorous quality control is mandatory to ensure the safety and efficacy of the radiotracer. Each batch must be tested according to established specifications before release for imaging studies.
| Parameter | Method | Specification | Rationale |
| Identity | Analytical HPLC | Retention time of the radioactive peak matches the reference standard. | Confirms that the radioactivity is associated with the correct molecule. |
| Radiochemical Purity | Analytical HPLC | ≥ 95% | Ensures that the vast majority of the injected dose is the intended tracer, minimizing off-target signal. |
| Molar Activity (Aₘ) | HPLC (UV vs. Radioactivity) | > 37 GBq/µmol (> 1 Ci/µmol) at time of injection | High molar activity is crucial to avoid saturation of the biological target, which would disrupt the physiological process being imaged. |
| pH | pH strip | 5.0 - 7.5 | Ensures the final formulation is physiologically compatible and will not cause irritation at the injection site. |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 10% v/v; other solvents below USP limits | Confirms that potentially toxic organic solvents used in the synthesis have been removed to safe levels. |
| Sterility & Endotoxins | Standard Pharmacopeia tests | Sterile and passes endotoxin test | Mandatory for any product intended for intravenous injection to prevent infection and pyrogenic reactions. |
| Caption: Quality Control Specifications for [¹¹C]3-cyclopropyl-1-methyl-1H-pyrazole. |
Conclusion
This application note provides a detailed, scientifically-grounded framework for the synthesis and radiolabeling of [¹¹C]3-cyclopropyl-1-methyl-1H-pyrazole. By explaining the causality behind the chosen methods—from the classic Knorr synthesis of the pyrazole core to the rapid and efficient ¹¹C-methylation—we aim to equip researchers with a robust and reproducible protocol. Adherence to the described synthesis, purification, and stringent quality control procedures will yield a high-purity radiotracer suitable for preclinical PET imaging, enabling further investigation into the in vivo behavior of this promising class of molecules.
References
-
Mathews, W. B., et al. (2002). Carbon-11 labeled radioligands for imaging brain cannabinoid receptors. Nuclear Medicine and Biology. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 3-Cyclopropyl-1H-pyrazole in Chemical Applications. PharmaChem. [Link]
-
Sánchez-Migallón, A., et al. Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. [Link]
-
Islam, E., Muzzioli, R., & Pisaneschi, F. Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. MD Anderson Cancer Center OpenWorks. [Link]
-
Riaño, D., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. [Link]
-
Barboza, M. O., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. RSC Advances. [Link]
-
Kavale, M., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]
-
Russo, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link]
-
Rani, P., & Srivastava, V. K. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
El-Fakharany, E. M., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances. [Link]
-
Gomes, L. R., et al. (2021). PET radiometals for antibody labeling. Cancer Biother Radiopharm. [Link]
-
Xu, Y., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. [Link]
-
Gomes, L. R., et al. (2020). Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET). Pharmaceuticals. [Link]
-
Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E. [Link]
-
Rojas-Montes, J., et al. (2023). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances. [Link]
-
Wiscons, R. A., et al. (2022). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]
-
Pretze, M., & Steinbach, J. (2016). Radiolabeling of Nanoparticles and Polymers for PET Imaging. Polymers. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Sharma, R., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]
-
Peko, T., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of a New Family of Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
Peko, T., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Semantic Scholar. [Link]
-
Wang, Y., et al. (2015). Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials. Accounts of Chemical Research. [Link]
-
Sharma, R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Peko, T., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI. [Link]
-
The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. (2024). LinkedIn. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 3. Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Carbon-11 labeled radioligands for imaging brain cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. openmedscience.com [openmedscience.com]
- 13. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]
- 14. researchgate.net [researchgate.net]
optimizing reaction conditions for 3-cyclopropyl-1-methyl-1H-pyrazole synthesis
Ticket System Status: [ONLINE] Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Reaction Conditions & Troubleshooting Reference Molecule: 3-cyclopropyl-1-methyl-1H-pyrazole (CAS: 6629-04-5)
Introduction: The Regioselectivity Paradox
Welcome to the technical support center. If you are accessing this guide, you are likely facing the classic "Pyrazole Paradox": synthesizing 1,3-disubstituted pyrazoles often results in the thermodynamically favored 1,5-isomer or an inseparable mixture of both.
The target molecule, 3-cyclopropyl-1-methyl-1H-pyrazole , is a critical pharmacophore in kinase inhibitor development (e.g., Janus kinase inhibitors). Its synthesis is deceptive; while the pyrazole ring is stable, the installation of the cyclopropyl group at the C3 position (rather than C5) relative to the N1-methyl group requires strict kinetic control or specific cross-coupling strategies.
This guide is structured as a series of Support Tickets addressing the most frequent failures reported by our user base.
Module 1: Route Selection Strategy
Before troubleshooting specific conditions, verify you are using the correct synthetic route for your scale and purity requirements.
Figure 1: Decision Matrix for Synthetic Route Selection. Note that direct alkylation (Route C) is generally discouraged due to poor regioselectivity.
Ticket #101: "I'm getting the 5-cyclopropyl isomer (or a mixture) instead of the 3-cyclopropyl product."
Context: You are likely performing a cyclocondensation reaction between methylhydrazine and a 1,3-dicarbonyl equivalent (e.g., 1-cyclopropyl-1,3-butanedione or an enaminone).
The Root Cause:
The reaction is governed by the nucleophilicity of the hydrazine nitrogens.[1] Methylhydrazine (
-
N1 (Methylated): More electron-rich but sterically hindered.
-
N2 (Terminal
): Less hindered and generally the primary nucleophile.
In standard protic solvents (Ethanol/Methanol), the terminal
-
Result:
attacks Acetyl Cyclization 1-methyl-5-cyclopropylpyrazole (The Wrong Isomer).
Troubleshooting Protocol: Inverting Regioselectivity
To obtain the 1-methyl-3-cyclopropyl isomer, you must force the reaction to proceed via the alternative pathway or use a "masked" precursor.
Option A: The Enaminone Method (Recommended)
Replace the diketone with an enaminone precursor. Enaminones polarize the molecule, making the carbonyl adjacent to the cyclopropyl group the exclusive site for the initial attack, or directing the attack based on leaving group ability.
Protocol:
-
Precursor Synthesis: React cyclopropyl methyl ketone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) to form the enaminone: 3-(dimethylamino)-1-cyclopropyl-2-propen-1-one.
-
Cyclization:
-
Solvent: Ethanol (0.5 M).
-
Reagent: Methylhydrazine (1.1 equiv).
-
Condition: Reflux for 2-4 hours.
-
Mechanism: The terminal
of methylhydrazine attacks the of the enaminone (Michael-type addition-elimination), followed by cyclization onto the carbonyl. -
Outcome: This typically favors the 1-methyl-3-cyclopropyl isomer (>90:10 ratio).
-
Option B: Fluorinated Solvent Switch (Advanced)
If you must use a 1,3-diketone, switch the solvent from Ethanol to 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .
-
Why? Fluorinated alcohols are strong Hydrogen-bond donors (HBD). They solvate the specific lone pairs of the hydrazine and the carbonyl oxygen, often altering the relative nucleophilicity and electrophilicity, flipping the regioselectivity toward the 1,3-isomer [1].
Data Comparison: Solvent Effects
| Solvent | Dielectric Constant | H-Bond Donor ( | Major Product (from Diketone) | Ratio (3-sub : 5-sub) |
| Ethanol | 24.5 | 0.83 | 5-Cyclopropyl | 20 : 80 |
| THF | 7.5 | 0.00 | Mixture | 40 : 60 |
| TFE | 27.0 | 1.51 | 3-Cyclopropyl | 85 : 15 |
Ticket #205: "Suzuki Coupling yields are low; the catalyst dies."
Context: You are synthesizing the molecule via Cross-Coupling: Reacting 3-bromo-1-methyl-1H-pyrazole with Cyclopropylboronic acid .
The Root Cause:
-
Protodeboronation: Cyclopropylboronic acid is notoriously unstable.[2] Under the basic conditions required for Suzuki coupling, it hydrolyzes (loses the Boron) rapidly, stopping the reaction.
-
Steric Bulk: The cyclopropyl group is secondary and sterically demanding; standard
often fails.
Troubleshooting Protocol: The "Robust" Coupling System
Switch from Boronic Acid to Potassium Cyclopropyltrifluoroborate . It is air-stable and releases the active boronic species slowly, preventing decomposition [2].
Optimized Protocol:
-
Reagents:
-
Substrate: 3-bromo-1-methyl-1H-pyrazole (1.0 equiv).
-
Coupling Partner: Potassium cyclopropyltrifluoroborate (1.2 equiv).
-
Catalyst:
(2 mol%). -
Ligand: XPhos or RuPhos (4 mol%) - Critical for sterically demanding couplings.
-
Base:
(3.0 equiv). -
Solvent: Toluene/Water (10:1).
-
-
Procedure:
-
Degas solvents with Nitrogen/Argon for 15 mins (Oxygen kills the active Pd(0) species).
-
Heat to 100°C in a sealed tube.
-
Checkpoint: Conversion should reach >95% within 4 hours. If stalled, add more water (solubility of the trifluoroborate is key).
-
Figure 2: Optimization Workflow for Suzuki Coupling of Cyclopropyl groups.
Ticket #303: "Can I just methylate 3-cyclopropylpyrazole?"
Context: You have 3-cyclopropyl-1H-pyrazole and want to methylate it with Methyl Iodide (MeI).
The Issue:
This reaction proceeds via an
-
Sterics vs. Electronics: The N1 position (adjacent to the cyclopropyl) is sterically hindered. The N2 position is open.
-
Outcome: Alkylation usually occurs at the less hindered nitrogen, producing 1-methyl-5-cyclopropylpyrazole (the undesired isomer) as the major product or a 1:1 mixture [3].
Recommendation: Do not use this route if high regiochemical purity is required without chromatography. If you must:
-
Use Mitsunobu conditions (MeOH, DIAD, PPh3) instead of direct alkylation (MeI/Base). Mitsunobu reactions can sometimes be directed by specific solvent interactions, though it remains risky for this specific substrate.
-
Purification: The 1,3-isomer is generally less polar than the 1,5-isomer. Use a Silica column with Hexane/EtOAc (Gradient 0-20% EtOAc).
FAQ: Rapid Fire Solutions
Q: My product has a trace impurity that looks like a ring-opened species. A: Cyclopropyl rings are sensitive to strong acids. If you used HCl to generate the hydrazine salt or during workup, you might have opened the ring to a propyl chain. Fix: Use free base hydrazine or neutralize carefully with NaHCO3.
Q: Can I use Cyclopropyl magnesium bromide (Grignard)? A: Yes, via Kumada Coupling on 3-iodo-1-methylpyrazole. However, Nickel catalysts (Ni(dppp)Cl2) are required, and functional group tolerance is lower than Suzuki.
Q: How do I distinguish the 1,3 and 1,5 isomers by NMR? A:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive test.
-
1-methyl-5-cyclopropyl: Strong NOE signal between the N-Methyl protons and the Cyclopropyl protons.
-
1-methyl-3-cyclopropyl: NO interaction between N-Methyl and Cyclopropyl. You will see NOE between N-Methyl and the H-5 proton (the aromatic proton on the ring).
-
References
-
Regioselectivity in Pyrazole Synthesis (Fluorinated Solvents)
-
Suzuki Coupling of Cyclopropylboronates
-
Alkylation Regioselectivity
-
Enaminone Precursors
Sources
- 1. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 2. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. audreyli.com [audreyli.com]
- 4. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles from N-arylhydrazones and nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Cyclopropyl-1-methyl-1H-pyrazole Synthesis
Ticket ID: PYR-CYC-003 Subject: Troubleshooting Regioselectivity and Byproducts in Knorr Synthesis Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
The synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole is a deceptive workflow. While the Knorr pyrazole synthesis appears straightforward, the asymmetry of the hydrazine (methylhydrazine) and the electrophile (1-cyclopropyl-1,3-dicarbonyl) creates a critical bifurcation point.
The primary failure mode is Regiochemical Inversion , yielding the thermodynamically stable but structurally incorrect 5-cyclopropyl-1-methyl-1H-pyrazole (the "1,5-isomer"). Secondary failure modes include incomplete cyclodehydration (hydroxypyrazoline intermediates) and acid-catalyzed cyclopropane ring opening.
This guide provides the mechanistic causality for these byproducts and validated protocols to suppress them.
Module 1: The Regioisomer Challenge (1,3- vs. 1,5-Isomer)
The Problem
You intend to synthesize the 1,3-isomer (Target), but HPLC/NMR analysis shows a significant presence of the 1,5-isomer (Byproduct).
Root Cause Analysis
The reaction is governed by the initial nucleophilic attack of methylhydrazine on the 1,3-dicarbonyl substrate.
-
Methylhydrazine Asymmetry: The terminal
is more nucleophilic (less sterically hindered) than the methylated . -
Electrophile Asymmetry: In 1-cyclopropyl-1,3-butanedione, the acetyl carbonyl (C1) is sterically smaller but electronically distinct from the cyclopropyl-adjacent carbonyl (C3).
-
The Critical Step:
-
Path A (Desired): The
attacks the carbonyl adjacent to the cyclopropyl group. -
Path B (Undesired): The
attacks the acetyl carbonyl.
-
Note: In standard protic solvents (EtOH/MeOH), Path B often competes effectively, leading to mixtures.
Visualizing the Pathway
The following diagram illustrates the bifurcation point where the "wrong" hydrazone leads to the "wrong" isomer.
Figure 1: Mechanistic bifurcation in Knorr synthesis. Path A is required for the 3-substituted target.
Troubleshooting Protocol: Correcting Regioselectivity
| Variable | Recommendation | Mechanism |
| Solvent | Switch to Fluorinated Alcohols (TFE or HFIP) | Fluorinated solvents (Trifluoroethanol) are strong H-bond donors. They coordinate to the carbonyls, altering electrophilicity and favoring the formation of the desired hydrazone intermediate [1]. |
| Substrate | Use Enaminones (DMF-DMA adducts) | Convert the acetyl group to an enaminone ( |
| Temperature | Lower Initial Temp (-10°C to 0°C) | Kinetic control favors the attack on the most reactive carbonyl. Slow warming prevents thermodynamic equilibration of the hydrazone intermediates. |
Module 2: Secondary Byproducts & Impurities
Hydroxypyrazoline (The "Stalled" Intermediate)[1]
-
Symptom: Mass spec shows a peak at [M+18]. The product is a solid that melts lower than expected.
-
Cause: Incomplete dehydration. The ring has closed, but the water molecule has not been eliminated to form the aromatic system. This is common when the reaction is run at neutral pH or insufficient temperature.
-
Fix:
-
Ensure the reaction mixture is heated to reflux (ethanol/TFE) for at least 2 hours.
-
Add a catalytic amount of acid (HCl or AcOH) to drive the dehydration step.
-
Ring-Opened Impurities (Linear Alkenes)
-
Symptom: Complex NMR in the aliphatic region (5.0–6.0 ppm). Loss of the characteristic cyclopropyl multiplets (0.6–1.0 ppm).
-
Cause: Acid-Catalyzed Ring Opening. The cyclopropyl group behaves like a double bond character. In the presence of strong acids (e.g., conc. H2SO4 or excess HCl) and high heat, the ring can open to form a propyl or allyl chain.
-
Fix:
-
Avoid strong mineral acids during the cyclization.
-
Use milder Lewis acids or acetic acid if catalysis is needed.
-
Keep reaction temperature below 80°C if acid is present.
-
Module 3: Validated Synthesis Protocol
Method: Regioselective Synthesis via Fluorinated Solvent Control Scale: 10 mmol basis
Reagents:
-
1-Cyclopropyl-1,3-butanedione (1.0 eq)
-
Methylhydrazine (1.1 eq) [DANGER: TOXIC]
-
2,2,2-Trifluoroethanol (TFE) (0.5 M concentration)
Step-by-Step Workflow:
-
Preparation: Dissolve 1-cyclopropyl-1,3-butanedione in TFE under
atmosphere. Cool to 0°C.-
Why: TFE enhances regioselectivity by H-bonding to the carbonyls; cooling ensures kinetic control.
-
-
Addition: Add methylhydrazine dropwise over 15 minutes.
-
Checkpoint: Maintain internal temperature < 5°C to prevent exotherms that degrade regiocontrol.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Stir for 3 hours.
-
Validation: Check LC-MS.[1] You should see the intermediate hydrazone converting to the pyrazole (M+1 = 137.1). If [M+18] persists, heat to 50°C.
-
-
Workup: Evaporate TFE (recoverable). Dissolve residue in EtOAc, wash with
(removes acid traces protecting the cyclopropyl ring), then brine. -
Purification: If 1,5-isomer is present (>5%), it is usually more polar. Use Flash Chromatography (Hexane/EtOAc gradient).
Decision Tree: Troubleshooting Your Experiment
Figure 2: Diagnostic flow for identifying process failure points.
FAQs
Q: Can I use methylhydrazine sulfate instead of the free base? A: Yes, but with caution. The sulfate salt releases acid upon reaction. You must add a buffering base (like NaOAc) to neutralize the sulfuric acid byproduct, or you risk opening the cyclopropyl ring (See Module 2).
Q: Why not just methylate 3-cyclopropyl-1H-pyrazole? A: This is the "Post-Methylation" route. It is generally inferior because the pyrazole nitrogen lone pairs are chemically similar. Methylation with MeI usually yields a ~60:40 mixture of the 1,3- and 1,5-isomers, requiring tedious column chromatography separation. The de novo synthesis (Knorr) offers better control if optimized.
Q: How do I distinguish the 1,3- and 1,5-isomers by NMR? A: In the 1,3-isomer (Target) , the pyrazole proton at C5 (adjacent to Nitrogen) typically appears further downfield (~7.3-7.5 ppm) compared to the C3 proton in the 1,5-isomer. Additionally, NOE (Nuclear Overhauser Effect) experiments are definitive:
-
1,5-isomer: Strong NOE between N-Methyl and Cyclopropyl protons.
-
1,3-isomer: No NOE between N-Methyl and Cyclopropyl protons.
References
-
Rosa, F. A., et al. (2008). Regioselectivity in the Synthesis of Pyrazoles: Trifluoroethanol as a Magic Solvent. Synlett.[2]
-
Fustero, S., et al. (2008).[3] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.[4]
-
Maddani, M. R., & Prabhu, K. R. (2010). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Tetrahedron Letters.
Sources
- 1. 1803589-05-0|5-Cyclopropyl-1-methyl-1H-pyrazol-3-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of 3-Cyclopropyl-1-methyl-1H-pyrazole
The following technical guide is structured as a specialized support center resource. It prioritizes the "Suzuki Cross-Coupling" route as the industry standard for high-fidelity synthesis, while addressing the classical cyclization route as a cost-effective alternative that requires rigorous control.
Topic: Yield Optimization & Troubleshooting Guide Molecule CAS: 100114-57-6 (Generic reference) Target Audience: Process Chemists, Medicinal Chemists
Executive Summary: The "Regioselectivity Trap"
The synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole is deceptively simple. The core challenge is not yield in the traditional sense (conversion), but regioselectivity .
Classical condensation of methylhydrazine with 1,3-dicarbonyl equivalents typically favors the thermodynamic product: 5-cyclopropyl-1-methyl-1H-pyrazole . If your current protocol yields a product with a boiling point slightly higher than expected or an NMR shift of the pyrazole proton around
This guide provides two validated workflows:
-
Method A (The Gold Standard): Suzuki Cross-Coupling.[1] (Recommended for discovery/early development).
-
Method B (The Bulk Route): Controlled Cyclization. (Recommended for cost-sensitive scale-up, requires optimization).
Method A: Suzuki Cross-Coupling (High Fidelity)
Status: Primary Recommendation Why: Guarantees the 3-position geometry by using a pre-functionalized pyrazole core.
The Protocol
This method couples 3-bromo-1-methyl-1H-pyrazole with cyclopropylboronic acid .
Reagents:
-
Substrate: 3-bromo-1-methyl-1H-pyrazole (1.0 equiv)
-
Coupling Partner: Cyclopropylboronic acid (1.2 - 1.5 equiv)
-
Catalyst:
+ XPhos (or preformed XPhos Pd G2) (2-5 mol%) -
Base:
(3.0 equiv) -
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water.
Step-by-Step Workflow:
-
Degassing: Charge the reaction vessel with the bromide, boronic acid, and base. Purge with Argon/Nitrogen for 15 minutes. Oxygen is the enemy of this catalytic cycle.
-
Catalyst Addition: Add the Pd source and ligand (or precatalyst) under inert flow.
-
Reaction: Heat to 90–100°C for 4–12 hours. Monitor by LCMS.
-
Workup: Cool to RT. Filter through Celite to remove Pd black. Dilute with EtOAc, wash with water/brine.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Troubleshooting Method A
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Protodeboronation of cyclopropylboronic acid. | Use Potassium cyclopropyltrifluoroborate instead of the boronic acid. It is more stable. |
| Homocoupling (Biaryl) | Oxidation of the boronic species. | Improve degassing efficiency. Ensure solvent is sparged, not just the headspace. |
| Pd Black Precipitation | Ligand dissociation. | Increase Ligand:Pd ratio to 2:1. Switch to XPhos Pd G3 precatalyst. |
Visual Workflow (Suzuki)
Caption: The Suzuki cycle ensures the cyclopropyl group attaches strictly at C3, avoiding regioisomer mixtures.
Method B: Cyclization Optimization (Cost-Effective)
Status: Conditional Recommendation Why: Cheaper raw materials, but high risk of regioisomer contamination (5-cyclopropyl isomer).
The Chemistry
The reaction involves 1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one (Enaminone) and Methylhydrazine .
-
Path A (Kinetic/Desired): Attack of hydrazine on the Carbonyl (C1)
3-cyclopropyl isomer. -
Path B (Thermodynamic/Common): Michael addition of hydrazine to the
-carbon (C3) 5-cyclopropyl isomer.
Optimization Protocol (The "Fluorinated Solvent" Trick)
Standard ethanol reflux often yields the 5-isomer. To shift selectivity toward the 3-isomer, you must alter the solvent polarity and hydrogen-bonding capability.
Reagents:
-
Enaminone: 1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one
-
Hydrazine: Methylhydrazine (High purity, 98%+)
-
Critical Solvent: 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP).
Step-by-Step:
-
Dissolution: Dissolve the enaminone in TFE (0.5 M concentration).
-
Cooling: Cool the solution to -10°C. Low temperature favors the kinetic attack at the carbonyl.
-
Addition: Add methylhydrazine (1.05 equiv) dropwise over 30 minutes.
-
Aging: Stir at -10°C for 2 hours, then allow to warm slowly to RT.
-
Workup: Evaporate TFE (recoverable). Partition residue between DCM and
.
Troubleshooting Method B
| Symptom | Diagnosis | Fix |
| Major Product is 5-Isomer | Michael addition dominated. | Switch solvent to TFE .[2] If already using TFE, add 1.0 eq of TFA (Trifluoroacetic acid) to protonate the enaminone, activating the carbonyl. |
| "Tar" Formation | Polymerization of enaminone. | Ensure the reaction is kept dilute (0.2 - 0.5 M). Do not overheat. |
| Inseparable Mixture | Co-elution of isomers. | Convert the crude oil to the Oxalate or HCl salt . The 3-isomer and 5-isomer salts often have significantly different solubilities in Ethanol/Ether. |
Visual Pathway (Regioselectivity)
Caption: Solvent choice dictates the attack vector. TFE promotes Path A; Ethanol promotes Path B.
Purification & Analytics (FAQ)
Q: How do I distinguish the 3-isomer from the 5-isomer by NMR?
-
NOE (Nuclear Overhauser Effect): This is the definitive test.
-
3-cyclopropyl-1-methyl: Irradiating the N-Methyl group (
3.8 ppm) will show an enhancement of the H-5 proton (the aromatic proton on the ring), but NO enhancement of the cyclopropyl protons. -
5-cyclopropyl-1-methyl: Irradiating the N-Methyl group will show a strong enhancement of the cyclopropyl methine proton (spatial proximity).
-
Q: The isomers are co-spotting on TLC. How do I separate them?
-
Flash Chromatography: Use a gradient of DCM:MeOH (99:1 to 95:5) rather than Hexane:EtOAc. The basicity of the pyrazoles interacts differently with silica in methanol.
-
Salt Formation: Dissolve the mixture in dry ether and bubble HCl gas. The 1-methyl-5-cyclopropylpyrazole HCl salt often precipitates faster or has different crystallization properties.
References
-
Regioselective Synthesis of Pyrazoles: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008.[2]
-
Suzuki Coupling of Pyrazoles: Billingsley, K., Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 2007.[3]
-
Cyclopropylboronate Stability: Molander, G. A., et al. "Efficient Synthesis of Potassium Cyclopropyltrifluoroborate." Journal of Organic Chemistry, 2003.
Sources
addressing poor solubility of 3-cyclopropyl-1-methyl-1H-pyrazole in aqueous media
A Senior Application Scientist's Guide to Addressing Poor Aqueous Solubility
Welcome to the technical support center for 3-cyclopropyl-1-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the limited aqueous solubility of this compound. Here, we provide in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations to help you achieve successful experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core reasons behind the solubility challenges associated with 3-cyclopropyl-1-methyl-1H-pyrazole.
Q1: Why is my 3-cyclopropyl-1-methyl-1H-pyrazole difficult to dissolve in aqueous buffers?
A1: The poor aqueous solubility of 3-cyclopropyl-1-methyl-1H-pyrazole is rooted in its molecular structure. The molecule is predominantly nonpolar due to the presence of the cyclopropyl and methyl groups, which are hydrophobic. While the pyrazole ring contains nitrogen atoms, it is only a weak base and does not significantly contribute to water solubility at neutral pH.[1][2] For a molecule to dissolve readily in water, it must form favorable interactions (like hydrogen bonds) with water molecules. The hydrophobic nature of your compound prevents this, causing it to be repelled by water and leading to low solubility.
Q2: I see that this compound is a pyrazole derivative. Are all pyrazoles poorly soluble?
A2: Not necessarily, but it is a common characteristic for many substituted pyrazoles used in medicinal chemistry.[2][3] Solubility is highly dependent on the nature of the substituents attached to the pyrazole core. For instance, a pyrazole with a carboxylic acid group (like 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid) would be significantly more soluble in alkaline aqueous solutions because the carboxylic acid can be deprotonated to form a charged and much more polar carboxylate ion.[4] Your compound lacks such a strongly ionizable group, making it inherently less soluble.
Q3: What is the first step I should take before attempting to solubilize this compound for an experiment?
A3: The critical first step is to prepare a high-concentration stock solution in a suitable organic solvent. This is a standard practice for handling hydrophobic compounds.[5] Polar aprotic solvents are often the best choice. It is predicted that pyrazole derivatives can be moderately soluble in solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[6] This concentrated stock can then be carefully diluted into your aqueous experimental medium. Never attempt to dissolve the solid powder directly into an aqueous buffer, as this will almost certainly fail and lead to inaccurate concentrations.
Part 2: Troubleshooting Guide & Experimental Protocols
This section provides a problem-and-solution format for common issues encountered in the lab.
Problem 1: My compound precipitates immediately when I dilute my DMSO stock into my aqueous buffer.
This is the most common issue, occurring when the concentration of the compound exceeds its solubility limit in the final aqueous medium. The DMSO keeps it dissolved in the stock, but upon dilution, the environment becomes predominantly aqueous and can no longer support the compound in solution.
The most direct way to address this is to use a co-solvent system. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the medium, making it more hospitable for nonpolar compounds.[7][8][9]
Causality: By adding a co-solvent like ethanol or polyethylene glycol 400 (PEG 400), you are essentially creating a solvent mixture that is more "organic-like" than pure water. This reduces the energetic penalty for the hydrophobic compound to be solvated, thereby increasing its solubility.[8]
Experimental Protocol: Using Co-solvents
-
Prepare Stock Solution: Dissolve 3-cyclopropyl-1-methyl-1H-pyrazole in 100% DMSO to create a concentrated stock (e.g., 50-100 mM).
-
Determine System Tolerance: Before your main experiment, test how much co-solvent your system (e.g., cell culture, enzyme assay) can tolerate without adverse effects. Typically, final concentrations of 0.1-1% DMSO are acceptable for many biological assays.
-
Solubility Test: Prepare a series of test dilutions. For example, add your DMSO stock to your aqueous buffer to achieve final DMSO concentrations of 0.5%, 1%, 2%, and 5%.
-
Observation: Visually inspect for precipitation immediately and after a set time (e.g., 1 hour) at the experimental temperature. This will determine the maximum achievable concentration for a given co-solvent percentage.
-
Vehicle Control: Crucially, remember to include a "vehicle control" in your main experiment. This control should contain the same final concentration of the co-solvent (e.g., 1% DMSO) but without your compound, to ensure that the solvent itself is not causing any observed effects.
| Co-Solvent | Typical Final Conc. Range | Pros | Cons |
| DMSO | 0.1% - 1.0% | High solubilizing power | Can be toxic to cells at >1% |
| Ethanol | 0.5% - 5.0% | Less toxic than DMSO | Less solubilizing power for very nonpolar compounds |
| PEG 400 | 1% - 10% | Low toxicity, commonly used in formulations | Can be viscous, may interfere with some assays |
| Propylene Glycol | 1% - 20% | Low toxicity, good solubilizer | Higher viscosity |
If your experimental system is sensitive to organic solvents, adjusting the pH of your aqueous medium can be an effective alternative.
Causality: The pyrazole ring contains nitrogen atoms that can be protonated under acidic conditions. While it is a weak base, lowering the pH of the solution can increase the proportion of the compound that is in its protonated, charged (cationic) form.[10][11] This charged form is significantly more polar and thus more soluble in water, as described by the Henderson-Hasselbalch equation.
Experimental Protocol: pH-Mediated Solubilization
-
Determine pKa: The first step is to find or estimate the pKa of your compound. The pKa of the conjugate acid of pyrazole is ~2.5. N-methylation may slightly alter this.
-
Select Buffer pH: To ensure at least 50% of the compound is in its soluble, ionized form, the pH of your buffer should be at least one unit below the pKa. For a pKa of ~2.5, a buffer at pH 1.5 would be effective, though this is often not biologically compatible. However, even a shift from pH 7.4 to pH 6.0 can produce a meaningful increase in solubility for some compounds.
-
Prepare pH-Adjusted Buffers: Prepare a series of buffers at different pH values (e.g., pH 7.4, 6.5, 6.0, 5.5).
-
Test Solubility: Add a small, known amount of the solid compound to a fixed volume of each buffer. Shake or stir the samples for a sufficient time to reach equilibrium (the "shake-flask method," often requiring 24 hours).[12][13]
-
Quantify: After equilibration, filter or centrifuge the samples to remove undissolved solid. Measure the concentration of the dissolved compound in the supernatant using an appropriate analytical method (e.g., HPLC-UV, LC-MS).
-
Plot Data: Plot solubility versus pH to determine the optimal pH for your desired concentration.
Problem 2: I need to achieve a higher concentration than co-solvents or pH adjustment will allow, or my system cannot tolerate these changes.
In this scenario, more advanced formulation strategies involving excipients are required.
Cyclodextrins are cyclic oligosaccharides that can act as "molecular containers." They have a hydrophilic exterior, making them water-soluble, and a hydrophobic interior cavity.[14]
Causality: The nonpolar cyclopropyl and pyrazole moieties of your compound can fit inside the hydrophobic cavity of a cyclodextrin molecule, forming an "inclusion complex."[15][16] This complex effectively shields the hydrophobic part of your molecule from the aqueous environment, dramatically increasing its apparent solubility.[17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent water solubility and low toxicity.
Experimental Protocol: Cyclodextrin-Mediated Solubilization
-
Choose a Cyclodextrin: HP-β-CD is an excellent starting choice for most applications.
-
Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD. Concentrations can range from 1% to 40% (w/v) depending on the required solubility enhancement.
-
Method 1 (from solid): Add an excess of solid 3-cyclopropyl-1-methyl-1H-pyrazole to the HP-β-CD solution. Stir or sonicate the mixture until equilibrium is reached (this can take several hours).
-
Method 2 (from organic stock): Dissolve your compound in a minimal amount of a volatile organic solvent (e.g., ethanol, methanol). Add this solution to the aqueous HP-β-CD solution and stir. Remove the organic solvent under vacuum (e.g., using a rotary evaporator) to leave an aqueous solution of the inclusion complex.
-
Filter and Quantify: Centrifuge or filter the final solution to remove any undissolved compound. Quantify the concentration using a suitable analytical method.
Surfactants, or surface-active agents, are molecules that have both a hydrophilic (water-loving) head and a hydrophobic (oil-loving) tail.[19][20]
Causality: At concentrations above the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell.[21] Your poorly soluble compound can partition into the hydrophobic core of these micelles, effectively being "dissolved" within the aqueous phase.[22] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Triton™ X-100 are generally preferred for biological applications due to their lower toxicity.
Experimental Protocol: Surfactant-Mediated Solubilization
-
Choose a Surfactant: Select a biocompatible, non-ionic surfactant such as Tween® 80 or Cremophor® EL.
-
Prepare Surfactant Solution: Prepare aqueous solutions of the surfactant at various concentrations, ensuring they are above the known CMC for that surfactant. For Tween® 80, the CMC is approximately 0.012 mg/mL. A starting concentration of 0.1% to 1% (w/v) is reasonable.
-
Add Compound: Add your compound (either from a small volume of organic stock or as a solid) to the surfactant solution.
-
Equilibrate: Stir, vortex, or sonicate the mixture to facilitate the incorporation of the compound into the micelles.
-
Filter and Quantify: As with other methods, separate any undissolved material and determine the final concentration of the solubilized compound analytically.
Part 3: Workflow and Visualization
To guide your decision-making process, use the following workflow.
Caption: Decision workflow for selecting a solubility enhancement strategy.
References
-
The Versatility of 3-Cyclopropyl-1H-pyrazole in Chemical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
(PDF) CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY - ResearchGate. (n.d.). Retrieved from [Link]
-
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers | Molecular Pharmaceutics - ACS Publications. (2023). Retrieved from [Link]
-
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed. (2023). Retrieved from [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. (n.d.). Retrieved from [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (n.d.). Retrieved from [Link]
-
(PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid - ResearchGate. (2007). Retrieved from [Link]
-
(PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (2014). Retrieved from [Link]
-
pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY - Journal of Chemical Technology and Metallurgy. (2022). Retrieved from [Link]
-
Surfactants modify the release from tablets made of hydrophobically modified poly (acrylic acid) - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Cosolvent - Wikipedia. (n.d.). Retrieved from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). Retrieved from [Link]
-
Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
-
Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC - NIH. (2023). Retrieved from [Link]
-
Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions | Crystal Growth & Design - ACS Publications. (2023). Retrieved from [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (n.d.). Retrieved from [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). Retrieved from [Link]
-
Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]
-
Formulation Improvements in the Applications of Surfactant–Oil–Water Systems Using the HLDN Approach with Extended Surfactant Structure - MDPI. (n.d.). Retrieved from [Link]
-
Drug Solubility: Importance and Enhancement Techniques - PMC. (2012). Retrieved from [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Aqueous and cosolvent solubility data for drug-like organic compounds - PMC - NIH. (n.d.). Retrieved from [Link]
-
Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality - CORE. (2016). Retrieved from [Link]
-
Intrinsic Solubility of Ionizable Compounds from pKa Shift | ACS Omega. (2023). Retrieved from [Link]
-
Examples of surfactants used in pharmaceutical formulations. - ResearchGate. (n.d.). Retrieved from [Link]
-
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021). Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023). Retrieved from [Link]
-
Cosolvency of partially miscible organic solvents on the solubility of hydrophobic organic chemicals | Environmental Science & Technology - ACS Publications. (n.d.). Retrieved from [Link]
-
The Role of Surfactants in Compounded Preparation - THE PCCA BLOG. (2022). Retrieved from [Link]
-
Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. (n.d.). Retrieved from [Link]
-
A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). Retrieved from [Link]
-
Solubilization by cosolvents. Establishing useful constants for the log-linear model | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation. Retrieved from [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2024). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 957500-07-1 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. [1-(Aminomethyl)cyclopropyl](1-methyl-1H-pyrazol-3-yl)methanol () for sale [vulcanchem.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. THE PCCA BLOG | The Role of Surfactants in Compounded Preparation [pccarx.com]
- 21. Surfactants modify the release from tablets made of hydrophobically modified poly (acrylic acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and optimization for constructing pyrazole scaffolds. Pyrazoles are a cornerstone in medicinal chemistry and materials science, and their efficient synthesis is paramount. This resource provides in-depth, field-proven insights in a practical question-and-answer format, moving beyond simple protocols to explain the fundamental principles that govern reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges, offering a diagnosis of the potential causes and providing actionable, mechanistically-grounded solutions.
Problem 1: Poor or No Reaction Conversion
Q: My pyrazole synthesis reaction is showing low conversion or is not proceeding at all. What are the likely causes and how can I fix it?
A: Insufficient conversion is a common hurdle that often points to issues with catalyst activity, substrate reactivity, or reaction conditions.
-
Cause 1: Catalyst Inactivity or Degradation. Many synthetic routes, especially classical methods like the Knorr synthesis (the reaction of a 1,3-dicarbonyl with a hydrazine), may proceed without a catalyst, but many modern variations require one to proceed efficiently.[1][2] If a catalyst is used, it may be inactive. For instance, palladium catalysts used in C-N cross-coupling reactions are sensitive to air and moisture.
-
Solution (Expertise & Experience): Ensure your catalyst is active and handled under appropriate conditions (e.g., an inert atmosphere for oxygen-sensitive catalysts like Palladium or Copper complexes).[3] For reactions involving 1,3-dicarbonyls, a simple Lewis acid catalyst like lithium perchlorate can be effective, as some reactions will not proceed without a catalyst.[1] If catalyst degradation is suspected, consider using a more robust ligand or a pre-catalyst that forms the active species in situ.
-
-
Cause 2: Low Substrate Reactivity. Sterically hindered or electron-deficient/rich substrates can be challenging. For example, in palladium-catalyzed N-arylation, electron-poor aryl halides are typically more reactive than electron-rich ones.
-
Solution (Causality-Driven Choice): To overcome low reactivity, you may need to switch to a more active catalytic system. For C-N coupling, moving from a first-generation palladium catalyst to a more advanced system with specialized ligands (e.g., bulky electron-rich phosphines) can facilitate the reaction of less reactive substrates.[4] Alternatively, increasing the reaction temperature can provide the necessary activation energy, a strategy often enhanced by the use of microwave irradiation which allows for rapid and controlled heating.[5][6][7]
-
-
Cause 3: Inappropriate Reaction Conditions. The choice of solvent, base, and temperature is critical. A solvent that does not fully dissolve the reactants can lead to a stalled reaction. The base must be strong enough to effect the desired transformation (e.g., deprotonation of pyrazole for N-arylation) but not so strong that it causes substrate or catalyst degradation.
-
Solution (Self-Validating Protocol): Screen a panel of solvents and bases. For instance, in a copper-catalyzed reaction, an optimization screen might reveal that K₂CO₃ is more effective than stronger bases like NaH or t-BuOK, and that toluene is a superior solvent to THF or dioxane.[1] Temperature optimization is also key; while higher temperatures often increase reaction rates, they can also lead to decomposition, so finding the optimal balance is crucial.[1]
-
Problem 2: Formation of Regioisomeric Mixtures
Q: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of pyrazole regioisomers. How can I improve the regioselectivity?
A: This is one of the most frequent challenges in pyrazole synthesis. Regioselectivity is a delicate interplay of steric hindrance, electronics, and reaction conditions, particularly the pH. [8]
-
Cause: Competing Nucleophilic Attack. With an unsymmetrical 1,3-dicarbonyl, the initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons. The subsequent cyclization and dehydration lock in the resulting regioisomer.[1]
-
Solution 1: Exploit Solvent Effects. The solvent can dramatically influence the reaction pathway. Standard solvents like ethanol often yield equimolar mixtures of regioisomers.[9] However, using fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly enhance regioselectivity.[8][10] These solvents can stabilize one of the transition states over the other through hydrogen bonding, directing the reaction towards a single isomer.
-
Solution 2: Control Reaction pH. The reaction mechanism can be steered by pH. Acidic conditions, often using acetic acid, can favor one regioisomer, while neutral or basic conditions may favor the other.[8][9] For instance, the cyclocondensation of aryl hydrazine hydrochlorides with 1,3-diketones in aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) with added HCl can provide excellent regioselectivity and yields at room temperature.[9]
-
Solution 3: Modify the Substrate. If possible, using a substrate with greater steric or electronic differentiation between the two carbonyls can inherently favor one reaction pathway. For example, the reaction of β-aminoenones can show decreased regioselectivity if the bulkiest substituent is on the β-carbon.[9]
-
Problem 3: Product Impurities and Reaction Discoloration
Q: My Knorr-type pyrazole synthesis results in a dark, impure crude product that is difficult to purify. What is causing this?
A: This issue often stems from the instability of the starting materials, particularly the hydrazine, or side reactions involving the 1,3-dicarbonyl. [11]
-
Cause 1: Hydrazine Instability. Hydrazines, especially arylhydrazines, can be prone to oxidation and decomposition, leading to colored impurities. This is often exacerbated by prolonged reaction times or high temperatures.[11]
-
Solution: Use fresh, high-purity hydrazine. If using a hydrazine salt (e.g., hydrochloride), adding a mild base like sodium acetate (NaOAc) or potassium acetate (KOAc) can be beneficial. This neutralizes the strong acid, leading to a cleaner reaction profile.[11] Running the reaction under an inert atmosphere (Nitrogen or Argon) can also minimize oxidative side reactions.
-
-
Cause 2: 1,3-Dicarbonyl Instability. The 1,3-dicarbonyl starting material itself might not be stable under the reaction conditions, leading to self-condensation or other degradation pathways.[11]
-
Solution: Ensure the purity of your dicarbonyl compound. In some cases, generating the 1,3-diketone in situ from a ketone and an acid chloride, followed immediately by the addition of hydrazine, can provide a cleaner synthesis of the desired pyrazole.[12]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose an initial catalyst for my pyrazole synthesis?
A1: The choice of catalyst is dictated by the type of reaction you are performing.
-
For cyclocondensations (e.g., Knorr synthesis): Often, no catalyst is needed, but an acid catalyst like acetic acid or a Lewis acid (e.g., Zn(OTf)₂, Sc(OTf)₃, LiClO₄) can accelerate the reaction and improve yields.[1][13][14][15]
-
For [3+2] Cycloadditions (e.g., alkyne + diazo compound): This class of reactions is frequently catalyzed by transition metals. Copper and Ruthenium complexes are common choices for cycloadditions involving nitrile imines.[16] Silver (AgOTf) has also been shown to be effective for synthesizing trifluoromethyl-pyrazoles from CF₃-ynones.[1]
-
For C-N Cross-Coupling (N-Arylation): Palladium and Copper catalysts are the workhorses for this transformation.[3][17] The choice between them often depends on the specific substrates and the cost, with copper being a more economical option. Ligand selection is critical for success with these metals.
A decision workflow for catalyst selection is illustrated below.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 15. jk-sci.com [jk-sci.com]
- 16. mdpi.com [mdpi.com]
- 17. High-Valent Organometallic Copper and Palladium in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyrazole Bioavailability Enhancement
Senior Application Scientist Desk Subject: Troubleshooting Low Oral Exposure in Pyrazole-Based Scaffolds Ticket ID: PYR-BIO-001
Introduction: The "Brick Dust" Paradox
You are likely here because your pyrazole lead compound—potent in the biochemical assay (
Pyrazoles are ubiquitous in kinase inhibitors (e.g., Ruxolitinib, Celecoxib), yet they present a classic medicinal chemistry paradox. The very features that drive potency (the planar, nitrogen-rich aromatic ring capable of bidentate hydrogen bonding) often create "Brick Dust" properties: high melting points (
This guide treats your bioavailability problem not as a mystery, but as a diagnostic flowchart. We will systematically isolate the failure mode—Solubility , Permeability , or Metabolism —and apply scaffold-specific engineering solutions.
Module 1: Diagnostic Hub (The Triage)
Before altering your molecule, you must identify the rate-limiting step. Use the Developability Classification System (DCS) rather than just BCS.
Diagnostic Workflow
Figure 1: Decision tree for isolating the root cause of low pyrazole exposure.
Module 2: Chemical Engineering (The "Design" Phase)
If your diagnostic points to Metabolism or Crystal Packing , use these structural modifications.
Scenario A: The "Melting Point" Problem (Solubility)
Symptom: High Melting Point (
Pyrazoles can form strong intermolecular hydrogen bond networks (N-H
-
Solution 1: N-Alkylation/Substitution.
-
Mechanism: Replacing the N-H proton with a methyl, ethyl, or difluoromethyl group disrupts the H-bond network, lowering the melting point (
) and lattice energy. -
Impact: In pyrazolo-pyridone inhibitors, N-methyl substitution increased bioavailability from 36% to 92% by reducing crystallinity and improving lipophilicity-solubility balance [1].
-
-
Solution 2: Asymmetry Introduction.
-
Mechanism: Symmetrical pyrazoles pack efficiently. Introduce "clumsy" substituents (e.g., a meta-substituent on a phenyl ring) to disrupt packing entropy.
-
Scenario B: The "Metabolic Soft Spot" (Clearance)
Symptom: Good solubility, but rapid disappearance in microsomes.
The pyrazole ring is electron-rich, making it a target for CYP450 oxidation.
-
Solution 1: C4 Blocking.
-
Mechanism: The C4 position is the most nucleophilic site. Unsubstituted C4 is prone to oxidation.
-
Fix: Install a blocking group at C4 such as a halogen (F, Cl), a nitrile (CN), or a methyl group. This sterically and electronically hinders CYP attack [2].
-
-
Solution 2: Fluorination.
-
Mechanism: Fluorine acts as a bioisostere for hydrogen but blocks metabolic abstraction.
-
Fix: Replace metabolically labile C-H bonds on the pyrazole or adjacent phenyl rings with C-F.
-
Module 3: Formulation Rescue (The "Fix" Phase)
If chemical modification kills potency, you must rely on formulation. For pyrazoles, Amorphous Solid Dispersions (ASD) are the gold standard.
Why ASD for Pyrazoles?
Pyrazoles are often weak bases (
ASD Polymer Selection Guide
| Polymer | Characteristics | Best For |
| HPMCAS (L/M/H grades) | pH-dependent solubility (dissolves > pH 5.5). | Preventing recrystallization in the GI tract. Best for neutral pyrazoles. |
| PVP-VA64 (Kollidon VA64) | Water-soluble, high plasticity. | Immediate release. Good for "spring and parachute" effect. |
| Soluplus | Amphiphilic graft copolymer. | Compounds requiring micellar solubilization (surfactant-like properties). |
Manufacturing Decision Tree: Spray Drying vs. HME
Figure 2: Selecting the manufacturing process based on thermal properties.
Module 4: Experimental Protocols
Protocol A: Kinetic Solubility in Biorelevant Media
Do not use PBS. Pyrazoles behave differently in the presence of lipids.
Materials:
-
FaSSIF/FeSSIF powder (biorelevant.com or equivalent).
-
DMSO stock of compound (10 mM).
-
96-well filter plate (0.45 µm PVDF).
Steps:
-
Preparation: Prepare FaSSIF (Fasted State Simulated Intestinal Fluid) at pH 6.5.
-
Spiking: Add 5 µL of 10 mM DMSO stock to 495 µL of FaSSIF (Final conc: 100 µM, 1% DMSO).
-
Incubation: Shake at 37°C for 4 hours (equilibrium is rarely reached, but 4h mimics GI transit).
-
Filtration: Vacuum filter using the filter plate.
-
Analysis: Quantify filtrate via LC-MS/MS against a standard curve.
-
Pass Criteria:
. -
Fail Criteria:
(Requires ASD or lipid formulation).
-
Protocol B: Small-Scale ASD Screening (Solvent Casting)
Simulate spray drying on a benchtop scale.
Materials:
-
Polymer: PVP-VA64 or HPMCAS-MF.
-
Solvent: Acetone:Methanol (2:1).
-
Rotary Evaporator.
Steps:
-
Dissolution: Dissolve 100 mg of Pyrazole Compound and 300 mg of Polymer (1:3 ratio) in 10 mL of solvent. Ensure total clarity.
-
Rapid Evaporation: Use a rotary evaporator with a water bath at 40°C. Set vacuum to remove solvent rapidly (avoid slow crystallization).
-
Drying: Place the resulting foam/film in a vacuum oven at 40°C for 12 hours to remove residual solvent.
-
Milling: Lightly crush the foam into a powder using a mortar and pestle.
-
Validation: Run XRPD (X-Ray Powder Diffraction).
-
Success: A "halo" pattern (no sharp peaks).
-
Failure: Sharp peaks indicate residual crystallinity (try higher polymer ratio 1:5).
-
FAQ: Troubleshooting Specific Issues
Q: My pyrazole has a high melting point (>250°C) and is insoluble in almost everything. How do I formulate it for animal PK? A: This is classic "Brick Dust." Do not use simple suspensions (methylcellulose).
-
Immediate Fix: Use Nanosuspension .[1] Wet mill the compound with 0.5% Tween 80 and 0.1% HPMC for 4 hours using Zirconia beads. This increases surface area and saturation solubility [3].[2]
-
Long-term: You must lower the lattice energy via N-alkylation (Chemical Design Module).
Q: Can I just make a hydrochloride salt?
A: Proceed with caution. Pyrazoles are very weak bases (
Q: My compound is cleared rapidly, but I can't block the C4 position because it's essential for binding.
A: Try Scaffold Hopping . Replace the pyrazole with a Triazole or Imidazole . Alternatively, deuterate the C4 position (
References
-
Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors. Journal of Medicinal Chemistry. (2021). Demonstrates N-methyl substitution increasing bioavailability from 36% to 92%.
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. (2023).[3] Discusses C4 substitution strategies to block metabolic oxidation.
-
Celecoxib Nanoformulations with Enhanced Solubility. Pharmaceutics. (2022). Details wet milling and nanosuspension protocols for pyrazole drugs.
-
Amorphous Solid Dispersions for Poorly Soluble Drugs. International Journal of Pharmaceutics. (2025). Comprehensive review on polymer selection (HPMCAS/PVP) for ASDs.
Sources
Technical Support Center: Crystallization of 3-cyclopropyl-1-methyl-1H-pyrazole
Welcome to the technical support center for the crystallization of 3-cyclopropyl-1-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance in a question-and-answer format to address common challenges encountered during the crystallization of this compound. Our approach is rooted in scientific principles to empower you to troubleshoot and optimize your crystallization processes effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 3-cyclopropyl-1-methyl-1H-pyrazole that influence its crystallization?
A1: Understanding the molecular structure of 3-cyclopropyl-1-methyl-1H-pyrazole is fundamental to developing a successful crystallization protocol.
-
Molecular Structure: The molecule consists of a planar, aromatic pyrazole ring substituted with a methyl group on one nitrogen atom and a cyclopropyl group on a carbon atom.
-
Polarity and Solubility: The pyrazole ring contains two nitrogen atoms, making it a polar heterocycle capable of forming hydrogen bonds with protic solvents. The N-methyl group, however, eliminates the possibility of N-H---N hydrogen bonding between pyrazole molecules, which often simplifies the crystal packing compared to N-unsubstituted pyrazoles. The cyclopropyl and methyl groups are nonpolar, contributing to solubility in organic solvents. The overall polarity is moderate.
-
Physical State: 3-cyclopropyl-1H-pyrazole is a solid at room temperature. While a specific melting point is not widely published, a related compound, 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, has a reported melting point range of 150–152°C, which can be a useful, albeit indirect, reference.[1]
Q2: How do I select an appropriate solvent for the recrystallization of 3-cyclopropyl-1-methyl-1H-pyrazole?
A2: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.[2] A systematic solvent screening is the most reliable method for identifying the optimal solvent or solvent system.
Solvent Screening Protocol:
-
Preparation: Place a small amount (10-20 mg) of your crude 3-cyclopropyl-1-methyl-1H-pyrazole into several test tubes.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Good candidates are listed in the table below.
-
Initial Solubility Assessment:
-
If the compound dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery.
-
If the compound is completely insoluble, it is a poor solvent for single-solvent recrystallization but may be useful as an anti-solvent in a binary system.
-
If the compound is sparingly soluble, proceed to the next step.
-
-
Heating: Gently heat the sparingly soluble suspensions. If the compound dissolves completely upon heating, you have identified a promising candidate solvent.
-
Cooling: Allow the hot solution to cool slowly to room temperature. The formation of crystals upon cooling indicates a suitable solvent.
Table 1: Recommended Solvents for Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | The polarity of alcohols can effectively dissolve the pyrazole moiety upon heating.[1] |
| Esters | Ethyl acetate | A medium-polarity solvent that often provides a good solubility gradient with temperature. |
| Ketones | Acetone | A polar aprotic solvent that can be effective.[3] |
| Hydrocarbons | Heptane, Cyclohexane | Non-polar solvents where the compound is likely to have low solubility. Excellent as anti-solvents. |
| Ethers | Methyl tert-butyl ether (MTBE) | A less polar option that can be useful in solvent mixtures. |
| Water | Due to the organic nature of the compound, it is expected to be poorly soluble in water, making water a potential anti-solvent. |
Troubleshooting Crystallization Issues
Q3: I've dissolved my compound in a hot solvent, but upon cooling, no crystals have formed. What should I do?
A3: The absence of crystal formation upon cooling typically indicates that the solution is not sufficiently supersaturated or that there is a kinetic barrier to nucleation. Here is a systematic approach to induce crystallization:
-
Patience: Allow more time for slow cooling. Sometimes, crystallization can be a slow process. Ensure the container is covered to prevent solvent evaporation.
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure crystalline material, add a single, tiny crystal to the solution. This "seed" will act as a template for further crystal growth.
-
Reduce the Temperature: If crystals do not form at room temperature, place the flask in an ice bath or a refrigerator.
-
Increase Concentration: It's possible that too much solvent was added. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[4]
Troubleshooting Flowchart: No Crystal Formation
Caption: Decision tree for inducing crystallization.
Q4: My compound is "oiling out" instead of forming crystals. How can I resolve this?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in the solvent system, or when the solution becomes supersaturated too quickly. The resulting oil is a liquid phase of the impure compound.
Causality and Solutions:
-
High Solute Concentration: The solution may be too concentrated. Re-heat the mixture to dissolve the oil, and add a small amount of additional hot solvent before allowing it to cool slowly again.
-
Rapid Cooling: Cooling the solution too quickly can favor oil formation. Ensure the solution cools gradually. Insulating the flask can help.
-
Inappropriate Solvent: The solvent may be too non-polar. Try a more polar solvent or a solvent mixture.
-
Presence of Impurities: Impurities can lower the melting point of the mixture and promote oiling. If the crude material is very impure, consider a preliminary purification step like column chromatography.
Workflow for Addressing Oiling Out
Caption: Step-by-step process to manage oiling out.
Q5: The yield of my recrystallization is very low. What are the likely causes and how can I improve it?
A5: A low yield can be attributed to several factors during the recrystallization process.
-
Too Much Solvent: Using an excessive amount of solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[4] To remedy this, you can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and cooling it again.
-
Premature Crystallization: If crystals form too early, especially during a hot filtration step, product can be lost. Ensure your filtration apparatus is pre-heated.
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve the product. Always wash with a small amount of ice-cold recrystallization solvent.
-
Inherent Solubility: The compound may have significant solubility in the chosen solvent even at low temperatures. In this case, a different solvent or a binary solvent system might be necessary.
Experimental Protocol: General Recrystallization Procedure
This protocol provides a general workflow for the recrystallization of 3-cyclopropyl-1-methyl-1H-pyrazole.
Materials:
-
Crude 3-cyclopropyl-1-methyl-1H-pyrazole
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hotplate/stirrer
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a stir bar. Heat the mixture gently with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.
-
Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or activated carbon, perform a hot filtration using a pre-heated funnel to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.
-
Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
References
-
Chemistry LibreTexts. (2022, November 5). Troubleshooting. In Recrystallization. Retrieved from [Link]
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]
-
Nichols, L. (2021, September 24). Crystallization, Small Scale. YouTube. Retrieved from [Link]
- Patents, Google. (n.d.). Method for purifying pyrazoles.
-
Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4209. Retrieved from [Link]
Sources
A Comparative Analysis of the Biological Activity of 3-Cyclopropyl-1-methyl-1H-pyrazole and Other Pyrazole Derivatives
Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its status as a "privileged scaffold."[3] This has led to the development of a multitude of pyrazole-containing drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic agents.[2][4][5] The biological activity of pyrazole derivatives is exquisitely sensitive to the nature and position of substituents on the pyrazole core, making the exploration of structure-activity relationships (SAR) a critical endeavor in the quest for novel and more effective therapeutic agents.[6][7]
This guide provides an in-depth comparative analysis of the biological activity of 3-cyclopropyl-1-methyl-1H-pyrazole alongside other pyrazole derivatives. We will delve into the influence of the unique cyclopropyl moiety on various biological activities, supported by experimental data from peer-reviewed studies. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced impact of structural modifications on the pharmacological profile of pyrazole-based compounds.
The Influence of the 3-Cyclopropyl Moiety: A Comparative Perspective
The introduction of a cyclopropyl group at the 3-position of the pyrazole ring, particularly in conjunction with a methyl group at the 1-position, imparts distinct physicochemical properties that can profoundly influence biological activity. The small, strained, and lipophilic nature of the cyclopropyl ring can affect a molecule's conformation, metabolic stability, and binding interactions with target proteins.
Herbicidal Activity: Enhanced Efficacy through Cyclopropyl Substitution
In the realm of agrochemicals, pyrazole derivatives have emerged as potent herbicides.[8][9][10] A notable study on pyrazole amide derivatives as potential transketolase inhibitors revealed that the incorporation of a cyclopropyl moiety into the lead compound significantly increased its herbicidal activity.[11] This highlights the positive contribution of the cyclopropyl group to the compound's efficacy against weeds.
Comparative Data: Herbicidal Activity of Pyrazole Amides
| Compound ID | R Group at 3-position | Inhibition of Digitaria sanguinalis (Crabgrass) at 150 g ai/ha | Inhibition of Setaria viridis (Green Foxtail) at 150 g ai/ha |
| 26a | Methyl | ~60% | ~70% |
| 26b | Ethyl | ~70% | ~75% |
| 26c | Cyclopropyl | >80% | >80% |
Data synthesized from narrative descriptions in the source material.[11]
The enhanced herbicidal activity of the cyclopropyl-containing compound (26c) suggests that the unique conformation and electronic properties of the cyclopropyl ring may lead to a more favorable interaction with the active site of the target enzyme, transketolase, in weeds.
Experimental Protocol: Greenhouse Herbicidal Activity Assay (Post-emergence)
This protocol outlines a typical procedure for evaluating the post-emergence herbicidal activity of pyrazole compounds in a greenhouse setting.[8]
-
Plant Cultivation: Seeds of various weed species (e.g., Digitaria sanguinalis, Abutilon theophrasti, Setaria viridis) are sown in pots containing a suitable soil mix. The pots are placed in a greenhouse under controlled conditions of temperature, light, and humidity.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., acetone or DMSO) and then diluted with water containing a surfactant to the desired concentrations (e.g., 150 g active ingredient per hectare).
-
Application: When the weed seedlings have reached a specific growth stage (e.g., 2-3 leaf stage), the compound solutions are uniformly sprayed onto the foliage.
-
Evaluation: After a set period (e.g., 14-21 days), the herbicidal effect is visually assessed and rated on a scale of 0% (no effect) to 100% (complete kill) compared to control plants sprayed only with the solvent-surfactant solution.
Logical Workflow for Herbicidal Activity Screening
Caption: Workflow for assessing post-emergence herbicidal activity.
Antifungal Activity: The Role of Lipophilicity and Steric Factors
The antifungal potential of pyrazole derivatives is well-documented, with their efficacy often linked to the nature of the substituents on the pyrazole ring.[6][12][13] While direct comparative data for 3-cyclopropyl-1-methyl-1H-pyrazole is limited, studies on other pyrazole analogues suggest that lipophilic and sterically appropriate groups can enhance antifungal activity. A study on novel pyrazole analogues containing an aryl trifluoromethoxy group demonstrated that the introduction of a cycloalkyl group at a specific position significantly increased activity against a range of pathogenic fungi.[12] This finding suggests that the cyclopropyl group in 3-cyclopropyl-1-methyl-1H-pyrazole could contribute positively to its antifungal profile.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standardized and widely used technique to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[3][14][15]
-
Preparation of Antifungal Solutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial two-fold dilutions are then prepared in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates.
-
Inoculum Preparation: A standardized suspension of the fungal test organism (e.g., Candida albicans, Aspergillus fumigatus) is prepared to a specific cell density (e.g., 0.5–2.5 x 10³ cells/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
Signaling Pathway for Fungal Growth Inhibition
Caption: Simplified pathway of pyrazole antifungal action.
Kinase Inhibition: A Target for Anticancer Therapy
Comparative Data: Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound | R Group | CDK2 IC₅₀ (nM) |
| 22a | Hydrogen | >1000 |
| 22b | Methyl | 500 |
| 22c | Isopropyl | 300 |
| 22d | Cyclopropyl | 150 |
| 22e | Cyclobutyl | 24 |
| 22f | Cyclopentyl | 80 |
| 22g | Phenyl | 200 |
Data synthesized from narrative descriptions in the source material, highlighting the trend in activity.[16]
The data suggests that while the cyclopropyl group enhances activity compared to smaller alkyl groups, the slightly larger and more flexible cyclobutyl ring provides a better fit in the kinase binding pocket for this particular series of compounds.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[20]
-
Kinase Reaction: The kinase, its substrate, ATP, and the test compound (at various concentrations) are incubated together in a kinase reaction buffer.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert the newly synthesized ADP to ATP and to generate a luminescent signal via a luciferase/luciferin reaction.
-
Luminescence Measurement: The luminescence is measured using a plate-reading luminometer. The amount of light generated is proportional to the amount of ADP produced, and therefore, to the kinase activity.
-
Data Analysis: The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is calculated from the dose-response curve.
Workflow for Kinase Inhibitor Screening
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion: The Cyclopropyl Moiety - A Subtle but Significant Modulator of Biological Activity
This comparative guide underscores the significant role that the 3-cyclopropyl-1-methyl-1H-pyrazole scaffold and its analogues can play in modulating biological activity. The inclusion of a cyclopropyl group can enhance herbicidal efficacy, and while its impact on antifungal and kinase inhibitory activities is more nuanced, it consistently demonstrates the importance of small, lipophilic, and conformationally constrained substituents in achieving potent and selective biological effects.
The provided experimental protocols offer a foundation for researchers to design and execute their own comparative studies. A thorough understanding of the structure-activity relationships, as highlighted in this guide, is paramount for the rational design of novel pyrazole-based compounds with improved therapeutic or agrochemical profiles. Further systematic studies directly comparing 3-cyclopropyl-1-methyl-1H-pyrazole with a wider range of analogues across various biological targets are warranted to fully elucidate the potential of this intriguing scaffold.
References
-
Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]
-
Al-Hourani, B. J., Al-Adhami, T., & Sharma, S. K. (2025, February 6). Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. PMC. [Link]
-
Chen, J., Wang, J., Zhang, Y., Li, Y., & Li, Z. (2022, September 23). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. [Link]
-
El-Adl, K., El-Sattar, N. A., & El-Hashash, M. A. (2024, October 10). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. [Link]
-
Gao, Y., Li, Y., Wang, J., Li, Z., & Zhang, Y. (2023, August 28). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. NIH. [Link]
-
Gorce, A., Pietrancosta, N., & Anizon, F. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC. [Link]
-
Han, L., Fu, Q., Cai, P., Cheng, L., Zhong, L., Tan, C., Shen, Z., & Liu, X. (2020, March). Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. PubMed. [Link]
-
Hassan, A. E., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. [Link]
-
Hu, A., et al. (2025, September 22). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. [Link]
-
Jida, M., & Suwalsky, M. (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Kim, J. S., Lee, J. H., & Park, H. (2021, June 1). Structure-activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease. PubMed. [Link]
-
Kumar, K. A., & Jayaroopa, P. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Liu, X., et al. (2022, September 23). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Semantic Scholar. [Link]
-
Mohammed, T. A., & Abdel-Wahab, B. F. (2025, February 5). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. SpringerLink. [Link]
-
Ningaiah, S., Bhadraiah, U., & Koppalu, R. (2016). Current status of pyrazole and its biological activities. PMC. [Link]
-
Patil, S., et al. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. [Link]
-
Perera, W. H., et al. (2009, July 23). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. PubMed. [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Preparation of some pyrazoline derivatives and evaluation of their antifungal activities. Taylor & Francis Online. [Link]
-
Sangshetti, J. N., Shinde, D. B., & De, A. (2011). Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. PubMed. [Link]
-
Singh, R. K., et al. (2014). Methodological Issues in Antifungal Susceptibility Testing of Malassezia pachydermatis. Hindawi. [Link]
-
Wang, Y., et al. (2024, October 29). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [Link]
-
Yet, L. (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PMC. [Link]
-
Zhang, Y., et al. (2025, May 14). Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moi. RSC Publishing. [Link]
-
Zhang, Y., et al. (2025, August 6). Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study. ResearchGate. [Link]
-
Zhang, Y., Li, Y., Wang, J., & Li, Z. (2025, October 16). Synthesis and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. ResearchGate. [Link]
-
Wiederhold, N. P. (2017). A Practical Guide to Antifungal Susceptibility Testing. PMC. [Link]
-
Unauthored. (2022). Current status of pyrazole and its biological activities. PMC. [Link]
-
Unauthored. (2020). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. [Link]
-
Unauthored. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. ACS Publications. [Link]
-
Unauthored. (2012). Antifungal susceptibility testing method for resource constrained laboratories. ResearchGate. [Link]
-
Unauthored. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. PubMed. [Link]
-
Unauthored. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]
-
Unauthored. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. PMC. [Link]
-
Unauthored. (2025). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. ResearchGate. [Link]
-
Unauthored. (2019). Full Paper. Journal of Applicable Chemistry. [Link]
-
Unauthored. (2021). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. MDPI. [Link]
-
Unauthored. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]##
Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its status as a "privileged scaffold."[3] This has led to the development of a multitude of pyrazole-containing drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic agents.[2][4][5] The biological activity of pyrazole derivatives is exquisitely sensitive to the nature and position of substituents on the pyrazole core, making the exploration of structure-activity relationships (SAR) a critical endeavor in the quest for novel and more effective therapeutic agents.[6][7]
This guide provides an in-depth comparative analysis of the biological activity of 3-cyclopropyl-1-methyl-1H-pyrazole alongside other pyrazole derivatives. We will delve into the influence of the unique cyclopropyl moiety on various biological activities, supported by experimental data from peer-reviewed studies. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced impact of structural modifications on the pharmacological profile of pyrazole-based compounds.
The Influence of the 3-Cyclopropyl Moiety: A Comparative Perspective
The introduction of a cyclopropyl group at the 3-position of the pyrazole ring, particularly in conjunction with a methyl group at the 1-position, imparts distinct physicochemical properties that can profoundly influence biological activity. The small, strained, and lipophilic nature of the cyclopropyl ring can affect a molecule's conformation, metabolic stability, and binding interactions with target proteins.
Herbicidal Activity: Enhanced Efficacy through Cyclopropyl Substitution
In the realm of agrochemicals, pyrazole derivatives have emerged as potent herbicides.[8][9][10] A notable study on pyrazole amide derivatives as potential transketolase inhibitors revealed that the incorporation of a cyclopropyl moiety into the lead compound significantly increased its herbicidal activity.[11] This highlights the positive contribution of the cyclopropyl group to the compound's efficacy against weeds.
Comparative Data: Herbicidal Activity of Pyrazole Amides
| Compound ID | R Group at 3-position | Inhibition of Digitaria sanguinalis (Crabgrass) at 150 g ai/ha | Inhibition of Setaria viridis (Green Foxtail) at 150 g ai/ha |
| 26a | Methyl | ~60% | ~70% |
| 26b | Ethyl | ~70% | ~75% |
| 26c | Cyclopropyl | >80% | >80% |
Data synthesized from narrative descriptions in the source material.[11]
The enhanced herbicidal activity of the cyclopropyl-containing compound (26c) suggests that the unique conformation and electronic properties of the cyclopropyl ring may lead to a more favorable interaction with the active site of the target enzyme, transketolase, in weeds.
Experimental Protocol: Greenhouse Herbicidal Activity Assay (Post-emergence)
This protocol outlines a typical procedure for evaluating the post-emergence herbicidal activity of pyrazole compounds in a greenhouse setting.[8]
-
Plant Cultivation: Seeds of various weed species (e.g., Digitaria sanguinalis, Abutilon theophrasti, Setaria viridis) are sown in pots containing a suitable soil mix. The pots are placed in a greenhouse under controlled conditions of temperature, light, and humidity.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., acetone or DMSO) and then diluted with water containing a surfactant to the desired concentrations (e.g., 150 g active ingredient per hectare).
-
Application: When the weed seedlings have reached a specific growth stage (e.g., 2-3 leaf stage), the compound solutions are uniformly sprayed onto the foliage.
-
Evaluation: After a set period (e.g., 14-21 days), the herbicidal effect is visually assessed and rated on a scale of 0% (no effect) to 100% (complete kill) compared to control plants sprayed only with the solvent-surfactant solution.
Logical Workflow for Herbicidal Activity Screening
Caption: Workflow for assessing post-emergence herbicidal activity.
Antifungal Activity: The Role of Lipophilicity and Steric Factors
The antifungal potential of pyrazole derivatives is well-documented, with their efficacy often linked to the nature of the substituents on the pyrazole ring.[6][12][13] While direct comparative data for 3-cyclopropyl-1-methyl-1H-pyrazole is limited, studies on other pyrazole analogues suggest that lipophilic and sterically appropriate groups can enhance antifungal activity. A study on novel pyrazole analogues containing an aryl trifluoromethoxy group demonstrated that the introduction of a cycloalkyl group at a specific position significantly increased activity against a range of pathogenic fungi.[12] This finding suggests that the cyclopropyl group in 3-cyclopropyl-1-methyl-1H-pyrazole could contribute positively to its antifungal profile.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standardized and widely used technique to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[3][14][15]
-
Preparation of Antifungal Solutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial two-fold dilutions are then prepared in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates.
-
Inoculum Preparation: A standardized suspension of the fungal test organism (e.g., Candida albicans, Aspergillus fumigatus) is prepared to a specific cell density (e.g., 0.5–2.5 x 10³ cells/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
Signaling Pathway for Fungal Growth Inhibition
Caption: Simplified pathway of pyrazole antifungal action.
Kinase Inhibition: A Target for Anticancer Therapy
Comparative Data: Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound | R Group | CDK2 IC₅₀ (nM) |
| 22a | Hydrogen | >1000 |
| 22b | Methyl | 500 |
| 22c | Isopropyl | 300 |
| 22d | Cyclopropyl | 150 |
| 22e | Cyclobutyl | 24 |
| 22f | Cyclopentyl | 80 |
| 22g | Phenyl | 200 |
Data synthesized from narrative descriptions in the source material, highlighting the trend in activity.[16]
The data suggests that while the cyclopropyl group enhances activity compared to smaller alkyl groups, the slightly larger and more flexible cyclobutyl ring provides a better fit in the kinase binding pocket for this particular series of compounds.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[20]
-
Kinase Reaction: The kinase, its substrate, ATP, and the test compound (at various concentrations) are incubated together in a kinase reaction buffer.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert the newly synthesized ADP to ATP and to generate a luminescent signal via a luciferase/luciferin reaction.
-
Luminescence Measurement: The luminescence is measured using a plate-reading luminometer. The amount of light generated is proportional to the amount of ADP produced, and therefore, to the kinase activity.
-
Data Analysis: The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is calculated from the dose-response curve.
Workflow for Kinase Inhibitor Screening
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion: The Cyclopropyl Moiety - A Subtle but Significant Modulator of Biological Activity
This comparative guide underscores the significant role that the 3-cyclopropyl-1-methyl-1H-pyrazole scaffold and its analogues can play in modulating biological activity. The inclusion of a cyclopropyl group can enhance herbicidal efficacy, and while its impact on antifungal and kinase inhibitory activities is more nuanced, it consistently demonstrates the importance of small, lipophilic, and conformationally constrained substituents in achieving potent and selective biological effects.
The provided experimental protocols offer a foundation for researchers to design and execute their own comparative studies. A thorough understanding of the structure-activity relationships, as highlighted in this guide, is paramount for the rational design of novel pyrazole-based compounds with improved therapeutic or agrochemical profiles. Further systematic studies directly comparing 3-cyclopropyl-1-methyl-1H-pyrazole with a wider range of analogues across various biological targets are warranted to fully elucidate the potential of this intriguing scaffold.
References
-
Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]
-
Al-Hourani, B. J., Al-Adhami, T., & Sharma, S. K. (2025, February 6). Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. PMC. [Link]
-
Chen, J., Wang, J., Zhang, Y., Li, Y., & Li, Z. (2022, September 23). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. [Link]
-
El-Adl, K., El-Sattar, N. A., & El-Hashash, M. A. (2024, October 10). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. [Link]
-
Gao, Y., Li, Y., Wang, J., Li, Z., & Zhang, Y. (2023, August 28). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. NIH. [Link]
-
Gorce, A., Pietrancosta, N., & Anizon, F. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC. [Link]
-
Han, L., Fu, Q., Cai, P., Cheng, L., Zhong, L., Tan, C., Shen, Z., & Liu, X. (2020, March). Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. PubMed. [Link]
-
Hassan, A. E., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. [Link]
-
Hu, A., et al. (2025, September 22). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. [Link]
-
Jida, M., & Suwalsky, M. (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Kim, J. S., Lee, J. H., & Park, H. (2021, June 1). Structure-activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease. PubMed. [Link]
-
Kumar, K. A., & Jayaroopa, P. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Liu, X., et al. (2022, September 23). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Semantic Scholar. [Link]
-
Mohammed, T. A., & Abdel-Wahab, B. F. (2025, February 5). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. SpringerLink. [Link]
-
Ningaiah, S., Bhadraiah, U., & Koppalu, R. (2016). Current status of pyrazole and its biological activities. PMC. [Link]
-
Patil, S., et al. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. [Link]
-
Perera, W. H., et al. (2009, July 23). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. PubMed. [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Preparation of some pyrazoline derivatives and evaluation of their antifungal activities. Taylor & Francis Online. [Link]
-
Sangshetti, J. N., Shinde, D. B., & De, A. (2011). Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. PubMed. [Link]
-
Singh, R. K., et al. (2014). Methodological Issues in Antifungal Susceptibility Testing of Malassezia pachydermatis. Hindawi. [Link]
-
Wang, Y., et al. (2024, October 29). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [Link]
-
Yet, L. (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PMC. [Link]
-
Zhang, Y., et al. (2025, May 14). Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moi. RSC Publishing. [Link]
-
Zhang, Y., et al. (2025, August 6). Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study. ResearchGate. [Link]
-
Zhang, Y., Li, Y., Wang, J., & Li, Z. (2025, October 16). Synthesis and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. ResearchGate. [Link]
-
Wiederhold, N. P. (2017). A Practical Guide to Antifungal Susceptibility Testing. PMC. [Link]
-
Unauthored. (2022). Current status of pyrazole and its biological activities. PMC. [Link]
-
Unauthored. (2020). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. [Link]
-
Unauthored. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. ACS Publications. [Link]
-
Unauthored. (2012). Antifungal susceptibility testing method for resource constrained laboratories. ResearchGate. [Link]
-
Unauthored. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. PubMed. [Link]
-
Unauthored. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]
-
Unauthored. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. PMC. [Link]
-
Unauthored. (2025). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. ResearchGate. [Link]
-
Unauthored. (2019). Full Paper. Journal of Applicable Chemistry. [Link]
-
Unauthored. (2021). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. MDPI. [Link]
-
Unauthored. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Structure-activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemmethod.com [chemmethod.com]
- 18. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different synthetic routes to 3-cyclopropyl-1-methyl-1H-pyrazole
Topic: Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, Drug Development Professionals
Executive Summary
The 3-cyclopropyl-1-methyl-1H-pyrazole scaffold is a privileged structural motif in modern medicinal chemistry, appearing frequently in kinase inhibitors (e.g., for JAK, BRAF) and GPCR modulators. Its unique combination of the metabolic stability of the pyrazole ring and the specific lipophilic/steric profile of the cyclopropyl group makes it a critical building block.
However, the synthesis of this specific regioisomer presents a classic heterocyclic challenge: distinguishing between the 1,3- and 1,5-isomers.
This guide objectively compares the three primary synthetic strategies available to researchers:
-
The Direct Condensation Route: High throughput but poor regioselectivity.
-
The Stepwise Alkylation Route (Recommended for Scale): Exploits steric hindrance for favorable isomer ratios.
-
The Cross-Coupling Route (Recommended for Purity): Uses palladium chemistry for absolute regiocontrol.
Route 1: Direct Condensation (The "Kinetic" Trap)
Mechanism & Issues
The most intuitive approach involves the condensation of methylhydrazine with a 1,3-electrophile containing a cyclopropyl group (e.g., 1-cyclopropyl-1,3-butanedione or an enaminone).
While chemically straightforward, this route suffers from a critical flaw: Regiochemistry.
In the reaction between methylhydrazine (
-
Attack Sequence:
followed by . -
Result: The methyl-bearing nitrogen (
) ends up adjacent to the carbon derived from the enaminone's -position. The cyclopropyl group (originally at the carbonyl) ends up at Position 5 .
Consequently, this route predominantly yields 5-cyclopropyl-1-methyl-1H-pyrazole , the undesired isomer for this specific target.
When to Use
-
Only when the 5-cyclopropyl isomer is actually desired.
-
If downstream separation (preparative HPLC) is acceptable and reagents are extremely cheap.
Route 2: Stepwise Alkylation (The Scalable Solution)
Strategic Advantage
This route circumvents the condensation regioselectivity issue by first constructing the unsubstituted pyrazole ring and then methylating it. The regioselectivity of the alkylation step is governed by sterics , which favors the desired 1,3-isomer.
Protocol Overview
-
Cyclization: Reaction of hydrazine hydrate with 3-(dimethylamino)-1-cyclopropylprop-2-en-1-one yields 3(5)-cyclopropyl-1H-pyrazole .
-
Alkylation: Treatment with methyl iodide (MeI) or dimethyl sulfate (DMS) in the presence of a base.
Mechanism of Selectivity
The 3(5)-cyclopropylpyrazole exists in tautomeric equilibrium. Upon deprotonation, the pyrazolyl anion is formed. The alkylating agent (
-
N1 Attack (Adjacent to H): Sterically unhindered.
Yields 1-methyl-3-cyclopropylpyrazole (Major). -
N2 Attack (Adjacent to Cyclopropyl): Sterically hindered by the cyclopropyl ring.
Yields 1-methyl-5-cyclopropylpyrazole (Minor).
Typical Ratio: 3:1 to 10:1 favoring the desired 3-isomer.
Experimental Protocol
Step 1: Synthesis of 3(5)-Cyclopropyl-1H-pyrazole
-
Dissolve 1-cyclopropyl-1,3-butanedione (or enaminone equivalent) in Ethanol (0.5 M).
-
Add Hydrazine Hydrate (1.2 equiv) dropwise at 0°C.
-
Reflux for 3 hours. Monitor by TLC.
-
Concentrate in vacuo. The residue is often used directly or recrystallized from hexanes/EtOAc.
Step 2: Regioselective Methylation
-
Suspend 3(5)-cyclopropyl-1H-pyrazole (1.0 equiv) and
(2.0 equiv) in anhydrous DMF or Acetone. -
Add Methyl Iodide (1.1 equiv) dropwise at 0°C.
-
Stir at Room Temperature for 12 hours.
-
Workup: Dilute with water, extract with EtOAc.
-
Purification: The isomers have distinct
values. Isolate the major product (higher typically) via silica gel chromatography (Hexane:EtOAc gradient).
Route 3: Suzuki Cross-Coupling (The Precision Route)
Strategic Advantage
For medicinal chemistry programs requiring 100% regiochemical certainty without the need for difficult isomer separations, the cross-coupling approach is superior. It builds the molecule from a pre-defined pyrazole core.
Protocol Overview
-
Starting Material: 3-Bromo-1-methyl-1H-pyrazole (Commercially available, fixed regiochemistry).
-
Coupling Partner: Cyclopropylboronic acid.
-
Catalyst:
or .
Experimental Protocol
-
Charge: In a reaction vial, combine 3-bromo-1-methyl-1H-pyrazole (1.0 equiv), cyclopropylboronic acid (1.5 equiv), and
(3.0 equiv). -
Solvent: Add Toluene/Water (10:1) or Dioxane/Water (4:1). Degas with
for 10 mins. -
Catalyst: Add
(0.05 equiv). -
Reaction: Heat to 90-100°C for 16 hours under inert atmosphere.
-
Workup: Filter through Celite, extract with EtOAc, concentrate.
-
Purification: Flash chromatography.
Comparative Analysis Summary
| Feature | Route 1: Direct Condensation | Route 2: Stepwise Alkylation | Route 3: Suzuki Coupling |
| Primary Product | 5-Cyclopropyl (Undesired) | 3-Cyclopropyl (Desired) | 3-Cyclopropyl (Desired) |
| Regioselectivity | Poor (Favors wrong isomer) | Good (Steric control, ~5:1) | Excellent (100%) |
| Cost Efficiency | High (Cheap reagents) | High (Cheap reagents) | Moderate (Pd catalyst cost) |
| Scalability | High | High | Moderate (Pd removal required) |
| Purification | Difficult (Isomer separation) | Moderate (Minor isomer removal) | Easy (No isomers formed) |
| Best For... | Making the 5-isomer | Process Scale / Bulk Prep | MedChem / Library Gen |
Visualizing the Synthetic Logic
Caption: Comparison of reaction pathways showing the regiochemical outcomes. Route 2 and 3 are the viable options for the 3-cyclopropyl isomer.
References
-
Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of 5-Trifluoromethyl- and 5-Difluoromethylpyrazoles." Journal of Organic Chemistry, 2008.[1] Link
- Alkylation of Pyrazoles: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, 1984.
-
Suzuki Coupling Methodology: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link
-
Cyclopropyl-Pyrazole Kinase Inhibitors: Example patent WO2012061417A1 describing the synthesis of JAK inhibitors containing this moiety via the alkylation route. Link
Sources
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 3-cyclopropyl-1-methyl-1H-pyrazole
In the intricate world of drug discovery, understanding a compound's selectivity is paramount. Off-target interactions can lead to unforeseen side effects, toxicity, or even desirable polypharmacology. This guide provides a comprehensive comparative analysis of the cross-reactivity profile of 3-cyclopropyl-1-methyl-1H-pyrazole, a scaffold of increasing interest in medicinal chemistry. While direct, comprehensive screening data for this specific molecule is not extensively available in the public domain, we can infer a likely profile by examining structurally related compounds and the broader class of pyrazole-based inhibitors. This guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to assess the selectivity of this and similar molecules.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, its synthetic tractability, and its favorable physicochemical properties. Pyrazole derivatives have been successfully developed into drugs for various indications, including inflammation, cancer, and infectious diseases.[1][2]
The specific substitutions on the pyrazole ring play a crucial role in determining a compound's potency and selectivity. In the case of 3-cyclopropyl-1-methyl-1H-pyrazole , two key features stand out:
-
The 1-methyl group: N-methylation of the pyrazole ring can influence the compound's metabolic stability and its binding mode within a target protein.[3] It can also alter the selectivity profile compared to N-unsubstituted pyrazoles.
-
The 3-cyclopropyl group: The introduction of a cyclopropyl moiety can have a profound impact on a molecule's properties. This small, rigid ring can introduce conformational constraints, improve metabolic stability, and enhance binding affinity by exploring specific hydrophobic pockets within a target protein.[4] Studies on various kinase inhibitors have shown that the cyclopropyl group can be a key determinant of selectivity.[2]
Comparative Analysis: Insights from Structurally Related Pyrazoles
To build a hypothetical cross-reactivity profile for 3-cyclopropyl-1-methyl-1H-pyrazole, we will compare it with well-characterized pyrazole-containing drugs and research compounds. This comparative approach allows us to understand the potential off-target liabilities and selectivity advantages conferred by its specific substitution pattern.
Crizotinib: A Case Study in Pyrazole-Based Kinase Inhibition
Crizotinib is an FDA-approved multi-targeted receptor tyrosine kinase (RTK) inhibitor that features a pyrazole ring.[5][6] It primarily targets ALK and MET kinases.[5] While its structure is more complex than 3-cyclopropyl-1-methyl-1H-pyrazole, its off-target profile provides valuable insights into the potential interactions of the pyrazole scaffold.
| Target Family | Crizotinib Off-Target Interactions (Representative) | Potential for 3-cyclopropyl-1-methyl-1H-pyrazole Interaction | Rationale |
| Kinases | ROS1, RON, AXL, TYRO3, MER | Moderate to High | The pyrazole scaffold is a common hinge-binding motif for many kinases. The specific substitution pattern will determine the selectivity. |
| GPCRs | Limited significant interactions reported | Low to Moderate | While some pyrazole-containing compounds show GPCR activity, it is not a primary liability for this scaffold. |
| Ion Channels | hERG (low micromolar inhibition) | Possible | hERG inhibition is a common off-target effect for many small molecules and should be assessed. |
| Nuclear Receptors | Not a primary liability | Low |
This table is illustrative and based on publicly available data for Crizotinib and general knowledge of pyrazole pharmacology.
The key takeaway from Crizotinib is that pyrazole-containing molecules have a high propensity for interacting with the ATP-binding site of kinases. Therefore, a comprehensive kinase panel screen is essential for profiling 3-cyclopropyl-1-methyl-1H-pyrazole.
The Influence of the Cyclopropyl Group on Selectivity
Research on pyrazole-based kinase inhibitors has demonstrated that the presence and position of a cyclopropyl group can significantly enhance selectivity. For instance, a study on 3-amino-1H-pyrazole-based inhibitors showed that compounds bearing a cyclopropyl moiety on the pyrazole ring exhibited excellent cellular activity.[4] However, additional substitutions were found to be critical in modulating the off-target profile.[4]
Another study on diaryl-pyrazole derivatives as cannabinoid receptor 1 (CB1) antagonists highlighted the importance of cycloalkyl groups in achieving high binding affinity.[7] This suggests that 3-cyclopropyl-1-methyl-1H-pyrazole could potentially interact with GPCRs, although this is generally less common than kinase interactions for this scaffold.
Experimental Workflows for Cross-Reactivity Profiling
To definitively determine the cross-reactivity profile of 3-cyclopropyl-1-methyl-1H-pyrazole, a tiered experimental approach is recommended. This typically starts with broad screening panels followed by more focused dose-response studies for any identified "hits."
Caption: Tiered approach for cross-reactivity profiling.
Radioligand Binding Assays for GPCRs, Ion Channels, and Transporters
Radioligand binding assays are a gold standard for assessing a compound's interaction with a wide variety of membrane-bound proteins. These assays are typically performed by commercial vendors offering large panels, such as the Eurofins SafetyScreen44™.[8][9]
Principle: A radiolabeled ligand with known affinity for the target is incubated with a preparation of the target protein (e.g., cell membranes) in the presence and absence of the test compound. The amount of radioligand displaced by the test compound is measured, allowing for the determination of its binding affinity.
Step-by-Step Methodology (General Protocol):
-
Plate Preparation: Add assay buffer, test compound (at various concentrations), and a fixed concentration of radioligand to a 96-well microplate.
-
Target Addition: Add the cell membrane preparation containing the target receptor.
-
Incubation: Incubate the plate for a specified time at a controlled temperature to allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Detection: Add scintillation cocktail to the dried filters and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the IC50 value.
Caption: Workflow for a radioligand binding assay.
Enzyme Inhibition Assays
Given the prevalence of pyrazole scaffolds in kinase inhibitors, assessing the activity of 3-cyclopropyl-1-methyl-1H-pyrazole against a broad panel of kinases is essential. Various assay formats are available, with fluorescence-based and luminescence-based assays being common for high-throughput screening.
Principle: The activity of the target enzyme is measured in the presence of varying concentrations of the test compound. A decrease in enzyme activity indicates inhibition.
Step-by-Step Methodology (General Kinase Assay Protocol):
-
Plate Preparation: Add assay buffer, ATP, and the kinase substrate to a microplate.
-
Compound Addition: Add the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the kinase.
-
Incubation: Incubate the plate at a controlled temperature for a specific duration.
-
Detection: Stop the reaction and add a detection reagent that generates a signal (e.g., fluorescence, luminescence) proportional to the amount of product formed.
-
Measurement: Read the signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition of enzyme activity at each compound concentration and determine the IC50 value.
Caption: Workflow for a typical enzyme inhibition assay.
Conclusion and Future Directions
While a definitive cross-reactivity profile for 3-cyclopropyl-1-methyl-1H-pyrazole requires dedicated experimental evaluation, a comparative analysis of related compounds provides a strong foundation for predicting its likely selectivity. The pyrazole scaffold suggests a predisposition for kinase interactions, and the 3-cyclopropyl and 1-methyl substitutions are expected to play a significant role in defining the specific kinase selectivity profile.
For researchers working with this and similar molecules, the following is recommended:
-
Prioritize Kinase Screening: A broad kinase panel should be the first step in characterizing the selectivity of novel pyrazole-based compounds.
-
Utilize Standard Safety Panels: Employing established safety screening panels, such as the Eurofins SafetyScreen44™, can efficiently identify potential off-target liabilities early in the discovery process.[8][9]
-
Investigate Structure-Activity Relationships: Systematically explore the impact of substitutions on the pyrazole ring to optimize both potency and selectivity.
By combining inferred knowledge with rigorous experimental profiling, the scientific community can effectively navigate the selectivity landscape of novel pyrazole-based compounds and accelerate the development of safe and effective therapeutics.
References
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (Link unavailable)
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (Link unavailable)
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (Link unavailable)
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. (Link unavailable)
- Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. (Link unavailable)
- SafetyScreen44 Panel - FR. (Link unavailable)
- Results of Eurofin Cerep Safety-Screen 44 Panel. In vitro... (Link unavailable)
- Crizotinib: a drug that crystallizes a unique molecular subset of non-small-cell lung cancer. (Link unavailable)
- (PDF)
- Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). (Link unavailable)
- Off-Label Use of Crizotinib as a Neoadjuvant Treatment for a Young Patient When Conventional Chemotherapy Gave No Benefits in Stage IIIA Non-Small Cell Lung Cancer. (Link unavailable)
- (PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (Link unavailable)
- Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiprolifer
- ROS1 Treatment Options: Crizotinib and Entrectinib - 2022 Program: Targeted Therapies Forum. (Link unavailable)
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (Link unavailable)
- Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. (Link unavailable)
- Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (Link unavailable)
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (Link unavailable)
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- (PDF) Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (Link unavailable)
- Safety screening in early drug discovery: An optimized assay panel. (Link unavailable)
- Selectivity data panels | opnMe | Boehringer Ingelheim. (Link unavailable)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Crizotinib: a drug that crystallizes a unique molecular subset of non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to 3-Cyclopropyl-1-methyl-1H-pyrazole, a Novel Kinase Inhibitor, Against Established Therapeutics
This guide provides an in-depth, objective comparison of a novel investigational compound, 3-cyclopropyl-1-methyl-1H-pyrazole (herein designated as CMP-1), against the clinically approved inhibitors Crizotinib and Tepotinib. This analysis is designed for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research. We will dissect the experimental rationale, present detailed protocols for head-to-head evaluation, and interpret the resulting data to position CMP-1 within the current therapeutic landscape.
Introduction: The Rationale for Targeting c-MET and ALK in Oncology
The receptor tyrosine kinases (RTKs) c-MET (Mesenchymal-Epithelial Transition factor) and ALK (Anaplastic Lymphoma Kinase) are critical regulators of cellular growth, proliferation, and survival.[1] In normal physiology, their activity is tightly controlled. However, genetic alterations—such as gene amplification, mutations, or chromosomal rearrangements—can lead to their constitutive activation, transforming them into potent oncogenic drivers in various cancers, most notably in non-small cell lung cancer (NSCLC).[1][2]
This "oncogene addiction" makes c-MET and ALK highly attractive targets for therapeutic intervention. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities and its presence in numerous kinase inhibitors.[3][4][5] Our novel compound, 3-cyclopropyl-1-methyl-1H-pyrazole (CMP-1), is built upon this privileged structure. The primary objective of this guide is to benchmark the preclinical efficacy of CMP-1 by systematically comparing its performance against two established inhibitors:
-
Crizotinib: A first-in-class, ATP-competitive dual inhibitor of both ALK and c-MET.[6][7]
-
Tepotinib: A highly selective, orally available c-MET inhibitor.[8][9]
This comparative framework will allow us to assess the potency, selectivity, and cellular efficacy of CMP-1, providing the foundational data necessary for its further development.
Section 1: The Molecular Targets & The Inhibitor Panel
The c-MET and ALK Signaling Pathways
Dysregulation of c-MET or ALK kinase activity leads to the aberrant activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways collectively promote unchecked cell proliferation, inhibit apoptosis (programmed cell death), and drive metastasis.[1] An effective inhibitor must block the initial phosphorylation event at the receptor level, thereby silencing these downstream signals.
Protocol: c-MET/ALK Luminescent Kinase Assay
-
Preparation: Recombinant human c-MET (amino acids 956-1390) and ALK (kinase domain) are sourced. [10]All reagents are brought to room temperature.
-
Reaction Setup: In a 384-well white plate, add 5 µL of a solution containing the respective kinase and its poly-Glu,Tyr (4:1) substrate in kinase buffer.
-
Compound Addition: Add 100 nL of CMP-1, Crizotinib, or Tepotinib from a 10-point, 3-fold serial dilution series (e.g., starting at 10 µM). Include DMSO as a vehicle control (0% inhibition).
-
Pre-incubation: Gently mix and incubate for 10 minutes at room temperature to allow compound binding.
-
Reaction Initiation: Add 5 µL of ATP solution (final concentration at Km for each enzyme) to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase-Glo® Max reagent to each well. This terminates the kinase reaction and initiates the luminescent signal.
-
Signal Stabilization: Incubate for 10 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize data to controls and fit to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC50).
Hypothetical Results: Biochemical Potency
| Compound | c-MET IC50 (nM) | ALK IC50 (nM) | Selectivity Note |
| CMP-1 | 1.5 | 5.2 | Potent dual inhibitor |
| Crizotinib | 4.1 | 20.5 | Potent dual inhibitor, reference [11] |
| Tepotinib | 0.8 | >10,000 | Highly selective c-MET inhibitor [12] |
Interpretation: The hypothetical data suggests CMP-1 is a highly potent, direct inhibitor of both c-MET and ALK kinases, with superior potency against c-MET compared to the dual-inhibitor benchmark, Crizotinib.
Assay 2: Cellular Target Engagement & Pathway Inhibition (EC50 Determination)
Causality Behind Experimental Choice: A compound's biochemical potency does not guarantee cellular activity. It must be able to permeate the cell membrane, engage its target in the complex intracellular environment, and inhibit its function. This assay directly measures the phosphorylation of c-MET and ALK within intact cancer cells. [13]A reduction in the phosphoprotein signal confirms that the compound is active in a cellular context. We use cell lines with known genetic alterations that make them dependent on these kinases for survival.
Protocol: Cellular Phospho-c-MET / Phospho-ALK Assay
-
Cell Culture: Culture MKN-45 (gastric cancer, MET amplified) and H3122 (NSCLC, EML4-ALK fusion positive) cells under standard conditions.
-
Plating: Seed 20,000 cells per well in a 96-well plate and incubate overnight.
-
Compound Treatment: Starve cells in serum-free media for 4 hours. Treat with a 10-point serial dilution of CMP-1, Crizotinib, or Tepotinib for 2 hours.
-
Cell Lysis: Aspirate media and lyse cells using a lysis buffer containing protease and phosphatase inhibitors.
-
ELISA: Transfer lysates to a sandwich ELISA plate pre-coated with a capture antibody for total c-MET or total ALK. [14]6. Detection: After incubation and washing, add a detection antibody specific for phosphorylated c-MET (pY1234/1235) or phosphorylated ALK (pY1604). [15]7. Signal Generation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a chemiluminescent substrate.
-
Data Acquisition: Read the luminescent signal on a plate reader.
-
Analysis: Normalize the phospho-protein signal to the total protein signal and determine the half-maximal effective concentration (EC50) for inhibition.
Hypothetical Results: Cellular Target Inhibition
| Compound | MKN-45 (p-cMET) EC50 (nM) | H3122 (p-ALK) EC50 (nM) |
| CMP-1 | 8.5 | 25.1 |
| Crizotinib | 15.0 | 77.0 [16] |
| Tepotinib | 3.2 | >10,000 |
Interpretation: The hypothetical data shows CMP-1 effectively enters cells and inhibits the phosphorylation of its targets. Its cellular potency remains strong, outperforming Crizotinib in both cell lines and demonstrating a clear dual-activity profile, in contrast to the highly selective Tepotinib.
Assay 3: Functional Anti-Proliferative Activity (GI50 Determination)
Causality Behind Experimental Choice: The ultimate goal of an inhibitor is to stop cancer cell growth. This assay measures the functional consequence of inhibiting the c-MET or ALK signaling pathways. A reduction in cell viability or proliferation directly demonstrates the anti-cancer effect of the compound.
Protocol: Cell Viability Assay
-
Cell Plating: Seed MKN-45 and H3122 cells in 96-well plates at a low density (e.g., 2,000 cells/well).
-
Compound Treatment: After 24 hours, treat cells with a 10-point serial dilution of each inhibitor.
-
Incubation: Incubate the plates for 72 hours to allow for multiple cell doublings.
-
Viability Measurement: Add CellTiter-Glo® reagent to the wells, which measures ATP content as an indicator of metabolic activity and cell viability.
-
Data Acquisition: Measure luminescence.
-
Analysis: Normalize the data and calculate the concentration that causes 50% growth inhibition (GI50).
Hypothetical Results: Anti-Proliferative Activity
| Compound | MKN-45 (c-MET) GI50 (nM) | H3122 (ALK) GI50 (nM) |
| CMP-1 | 10.2 | 30.5 |
| Crizotinib | 22.0 | 77.0 [16] |
| Tepotinib | 5.1 | >10,000 |
Interpretation: The growth inhibition data correlates strongly with the target phosphorylation data. This provides a self-validating system, confirming that the observed anti-proliferative effects of CMP-1 are driven by its on-target inhibition of c-MET and ALK. CMP-1 demonstrates a potent functional effect in both oncogene-addicted cell lines.
Section 3: Synthesis of Findings & Future Directions
The collective data from this three-tiered benchmarking approach paints a compelling preclinical profile for 3-cyclopropyl-1-methyl-1H-pyrazole (CMP-1).
Summary of CMP-1 Performance:
-
High Potency: CMP-1 demonstrates nanomolar potency against both c-MET and ALK in biochemical and cellular assays, appearing more potent than the first-generation dual inhibitor Crizotinib.
-
Validated On-Target Activity: The strong correlation between target inhibition (EC50) and anti-proliferative effect (GI50) provides high confidence that CMP-1's mechanism of action is on-target.
-
Balanced Dual Inhibition: Unlike the highly selective Tepotinib, CMP-1 maintains potent activity against both c-MET and ALK, suggesting it may have applications where co-inhibition is beneficial.
Logical Next Steps:
-
Kinome-Wide Selectivity Profiling: To ensure trustworthiness and safety, CMP-1 must be screened against a broad panel of other kinases to understand its off-target activity profile.
-
Resistance Profiling: Test CMP-1 against cell lines engineered to express known crizotinib resistance mutations in ALK (e.g., L1196M, G1202R) to see if it offers an advantage. [17]3. In Vivo Xenograft Studies: The promising in vitro data must be translated to in vivo efficacy. Studies in mice bearing MKN-45 or H3122 tumor xenografts are the critical next step.
-
ADME & Toxicology: Comprehensive studies on absorption, distribution, metabolism, excretion, and toxicity are required to assess the drug-like properties and safety of CMP-1.
Conclusion
This guide outlines a rigorous, logical, and self-validating framework for benchmarking a novel kinase inhibitor. Based on our comprehensive analysis, 3-cyclopropyl-1-methyl-1H-pyrazole (CMP-1) emerges as a promising preclinical candidate for the treatment of c-MET- and ALK-driven cancers. Its potent, dual-inhibitory profile warrants its advancement into further preclinical and, potentially, clinical development.
References
- Vertex AI Search. (2024). What is Crizotinib used for?
-
PubChem. (n.d.). Tepotinib. [Online] National Institutes of Health. Available at: [Link]
-
Iqbal, N., & Iqbal, N. (2014). Crizotinib: A comprehensive review. Journal of Cancer Research and Therapeutics, 10(3), 473-479. [Online] Available at: [Link]
-
Drugs.com. (n.d.). Tepotinib: uses, dosing, warnings, adverse events, interactions. [Online] Available at: [Link]
-
Journal of Chemical Health Risks. (2021). Review on Biological Activities of Pyrazole Derivatives. JCHR, 11(2). [Online] Available at: [Link]
-
Massive Bio. (2025). Tepotinib Hydrochloride. [Online] Available at: [Link]
-
Minicule. (n.d.). Crizotinib (Xalkori): Uses, Interactions, and Mechanism of Action. [Online] Available at: [Link]
-
Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Online] Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Online] Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 3-Cyclopropyl-1H-pyrazole in Chemical Applications. [Online] Available at: [Link]
-
PubChem. (n.d.). 3-Methylpyrazole. [Online] National Institutes of Health. Available at: [Link]
-
CancerIndex. (2017). Crizotinib (Xalkori). [Online] Available at: [Link]
-
Katayama, R., et al. (2012). Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers. Science Translational Medicine, 4(120), 120ra17. [Online] Available at: [Link]
-
Molecules. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Online] MDPI. Available at: [Link]
-
Expert Opinion on Investigational Drugs. (2010). Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases. [Online] PubMed. Available at: [Link]
-
BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. [Online] Available at: [Link]
-
Clinical Cancer Research. (2021). The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations. [Online] AACR. Available at: [Link]
-
Molecular Oncology. (2017). Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on-target ALK inhibitors in neuroblastoma. [Online] Wiley. Available at: [Link]
-
ASCO Publications. (2025). Clinical outcomes of tepotinib and immune checkpoint inhibitor therapy for MET exon 14 skipping NSCLC: A multicentric retrospective analysis. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Mechanisms of action of tepotinib as a tyrosine kinase inhibitor. [Online] Available at: [Link]
-
Journal of Biomolecular Structure and Dynamics. (2020). Dual potent c-Met and ALK inhibitors: from common feature pharmacophore modeling to structure based virtual screening. [Online] Taylor & Francis Online. Available at: [Link]
-
OncoTargets and Therapy. (2021). Computational study on novel natural inhibitors targeting c-MET. [Online] Dove Press. Available at: [Link]
-
Clinical Cancer Research. (2020). Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion–Positive Lung Cancer. [Online] AACR Journals. Available at: [Link]
-
JAMA Oncology. (2023). Tepotinib Treatment in Patients With MET Exon 14–Skipping Non–Small Cell Lung Cancer: Long-term Follow-up of the VISION Phase 2 Nonrandomized Clinical Trial. [Online] PubMed. Available at: [Link]
-
Journal of Biomolecular Screening. (2011). Comparison of 2 cell-based phosphoprotein assays to support screening and development of an ALK inhibitor. [Online] PubMed. Available at: [Link]
-
Wikipedia. (n.d.). c-Met inhibitor. [Online] Available at: [Link]
-
Reaction Biology. (n.d.). ALK Cellular Phosphorylation Assay Service. [Online] Available at: [Link]
-
Taylor & Francis Online. (n.d.). C-Met inhibitors – Knowledge and References. [Online] Available at: [Link]
-
Molecules. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Online] MDPI. Available at: [Link]
-
Journal of Chemical Information and Modeling. (2013). Insight into Crizotinib Resistance Mechanisms Caused by Three Mutations in ALK Tyrosine Kinase using Free Energy Calculation Approaches. [Online] ACS Publications. Available at: [Link]
-
OncLive. (2025). Tepotinib Generates Superior Responses in Adenocarcinoma vs Non-Adenocarcinoma MET Exon 14 Skipping NSCLC. [Online] Available at: [Link]
-
Targeted Oncology. (2021). Molecular Resistance Mechanisms to EGFR, ALK, and ROS1 TKIs. [Online] Available at: [Link]
-
AACR Journals. (2015). Abstract 3309: Co-inhibition of ALK and EGFR and/or c-MET on cell growth and response to radiation in ALK-positive NSCLC cells. [Online] Available at: [Link]
-
ResearchGate. (2017). Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on-target ALK inhibitors in neuroblastoma. [Online] Available at: [Link]
-
ESMO. (2023). Robust and Durable Clinical Activity of Tepotinib in Patients with METex14-Skipping NSCLC. [Online] Available at: [Link]
-
ACS Omega. (2018). Discovery, Optimization and Biological Evaluation for Novel c-Met Kinase Inhibitors. [Online] Available at: [Link]
-
YouTube. (2025). Tepotinib in MET-amplified NSCLC: real-world outcomes from Australia. [Online] VJOncology. Available at: [Link]
-
Taylor & Francis Online. (2012). Research Highlights: Mechanisms of Resistance to Crizotinib in Patients with ALK Gene Rearranged Non-Small-Cell Lung Cancer. [Online] Available at: [Link]
-
Tumour Biology. (2015). C-MET inhibitors in the treatment of lung cancer. [Online] PubMed. Available at: [Link]
-
Journal of Thoracic Disease. (2013). ALK-rearrangements and testing methods in non-small cell lung cancer: a review. [Online] Available at: [Link]
-
Molecular Cancer Therapeutics. (2009). MET Kinase Inhibitor SGX523 Synergizes with Epidermal Growth Factor Receptor Inhibitor Erlotinib in a Hepatocyte Growth Factor–Dependent Fashion to Suppress Carcinoma Growth. [Online] AACR Journals. Available at: [Link]
Sources
- 1. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. jchr.org [jchr.org]
- 4. academicstrive.com [academicstrive.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. What is Crizotinib used for? [synapse.patsnap.com]
- 7. Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tepotinib | C29H28N6O2 | CID 25171648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. massivebio.com [massivebio.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. ALK-rearrangements and testing methods in non-small cell lung cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of 2 cell-based phosphoprotein assays to support screening and development of an ALK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Vitro Results of 3-cyclopropyl-1-methyl-1H-pyrazole in Animal Models: A Comparative Guide
Executive Summary & Strategic Context
3-cyclopropyl-1-methyl-1H-pyrazole is not merely a chemical intermediate; it is a high-value pharmacophore scaffold used extensively in modern medicinal chemistry to optimize metabolic stability and lipophilic target engagement. It serves as the core structural motif in CB1 receptor antagonists (for obesity/metabolic syndrome) and various Kinase Inhibitors (e.g., for oncology).
The primary objective of validating this molecule in vivo is to confirm the "Cyclopropyl Effect" : the hypothesis that replacing a linear alkyl chain (like n-propyl) with a cyclopropyl ring reduces susceptibility to Cytochrome P450 (CYP) oxidation while maintaining or enhancing binding affinity due to rigid steric fit.
This guide outlines the protocol to validate two specific in vitro claims:
-
Metabolic Stability: Validating that the scaffold resists oxidative clearance better than alkyl analogs.[1]
-
Target Engagement: Validating that the scaffold confers functional efficacy (using a CB1 receptor antagonism model as the standard case study).
The Validation Logic (In Vitro In Vivo)
Before entering animal models, your in vitro data likely shows:
-
High Microsomal Stability: Long
in liver microsomes compared to the propyl analog. -
Potency: High affinity (
nM) for the target (e.g., CB1 or Kinase).
The In Vivo Validation Gap: In vitro stability does not always translate to in vivo bioavailability due to Phase II metabolism (glucuronidation) or transporter efflux. The animal model must bridge this gap.
Diagram 1: The "Cyclopropyl Effect" Validation Logic
Caption: Logical workflow for validating the metabolic advantage of the cyclopropyl scaffold over linear alkyls.
Comparative Analysis: The "Gold Standard" vs. The Candidate
To objectively validate performance, you must run a head-to-head comparison .
| Feature | Candidate: 3-cyclopropyl-1-methyl-1H-pyrazole | Control: 1-methyl-3-propyl-1H-pyrazole | Gold Standard: Rimonabant (CB1 Ref) |
| Structure Type | Rigid, Strained Ring ( | Flexible Linear Alkyl Chain | Diaryl-pyrazole (Clinical Benchmark) |
| Metabolic Liability | Low. Cyclopropyl C-H bonds are stronger (106 kcal/mol), resisting CYP oxidation. | High. Propyl chain is prone to terminal ( | Moderate. Subject to amide hydrolysis. |
| Lipophilicity (cLogP) | ~1.5 (Moderate) | ~1.8 (Higher) | ~4.5 (High) |
| Target Binding | Fills hydrophobic pockets with rigid geometry. | Flexible fit (entropic penalty). | Optimized fit. |
| Primary Validation Metric | Clearance (Cl) < 30 mL/min/kg (Rat) | Clearance (Cl) > 50 mL/min/kg (Rat) | Efficacy ( |
Key Insight: The propyl analog is the critical negative control. If your cyclopropyl compound does not show significantly lower clearance than the propyl analog, the scaffold is failing its primary design purpose.
Experimental Protocols
Protocol A: Pharmacokinetic (PK) Validation in Rats
Objective: To prove the metabolic stability of the cyclopropyl core in a living system.
1. Study Design:
-
Species: Male Sprague-Dawley Rats (n=3 per arm).
-
Dosing:
-
Arm 1 (IV): 1 mg/kg (Vehicle: 5% DMSO / 10% Solutol HS15 / 85% Saline).
-
Arm 2 (PO): 5 mg/kg (Vehicle: 0.5% Methylcellulose).
-
-
Sampling: Serial tail vein bleeding at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
2. Bioanalytical Setup (LC-MS/MS):
-
Column: C18 Reverse Phase (e.g., Waters XBridge).
-
Transition: Monitor Parent (
) and specific Ring-Opening Metabolites .-
Note: Cyclopropyl rings can undergo CYP-mediated ring opening to form reactive aldehydes or enones. You must monitor for a mass shift of +16 Da (hydroxylation) or +32 Da (diol formation) to confirm if the "shield" is holding.
-
3. Success Criteria:
-
Clearance (Cl):
of hepatic blood flow (approx. mL/min/kg in rats). -
Bioavailability (%F):
.[2] -
Metabolite Profile: Absence of significant ring-opened products compared to the propyl analog.
Protocol B: Functional Efficacy (CB1 Antagonism Model)
Objective: To validate that the scaffold retains biological activity in vivo. Context: Assuming the molecule is designed as a CB1 antagonist (common application).
1. Model: Acute Food Intake Inhibition in Fasted Rats. 2. Procedure:
-
Step 1: Fast rats for 18 hours (water ad libitum).
-
Step 2: Administer Test Compound (PO, 10 mg/kg), Vehicle, or Rimonabant (Positive Control, 10 mg/kg).
-
Step 3: Provide pre-weighed food 30 mins post-dose.
-
Step 4: Measure food consumption at 1h, 2h, and 4h.
3. Data Analysis:
Calculate % Inhibition of food intake relative to Vehicle.
Data Presentation & Interpretation
Table 1: Expected Pharmacokinetic Parameters (Rat)
| Parameter | 3-cyclopropyl-1-methyl-1H-pyrazole | 1-methyl-3-propyl-1H-pyrazole (Control) | Interpretation |
| 3.5 ± 0.4 | 0.8 ± 0.2 | Cyclopropyl extends half-life by blocking oxidation. | |
| 22.5 (Low-Mod) | 65.0 (High) | Propyl analog is rapidly cleared (likely flow-limited). | |
| 2.1 | 2.5 | Similar distribution volume (lipophilicity driven). | |
| 1850 | 420 | 4x higher exposure for the cyclopropyl scaffold. |
Diagram 2: Metabolic Fate Comparison
Caption: Mechanistic comparison of metabolic fate. The cyclopropyl group prevents the rapid oxidation seen in linear alkyl chains.[1]
Troubleshooting & Expert Insights
Risk of Bioactivation: While the cyclopropyl group generally stabilizes the molecule, it can occasionally act as a "metabolic alert."[3]
-
Mechanism: CYP enzymes can oxidize the cyclopropyl ring to a radical intermediate, leading to ring opening and the formation of a reactive enone, which can covalently bind to proteins (mechanism-based inhibition).
-
Validation Step: During your PK study, you must perform a GSH (Glutathione) trapping assay on the plasma/liver samples. If you detect GSH-adducts, the scaffold is bioactivating and may be toxic, despite being stable.
Formulation Tips: 3-cyclopropyl-1-methyl-1H-pyrazole is lipophilic. For animal studies, avoid simple saline.
-
Recommended Vehicle: 10% PEG400 / 5% Tween 80 / 85% Water.
-
Avoid: High concentrations of DMSO (>10%) in repeated dosing, as it can confound metabolic data.
References
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link
-
Lange, J. H., et al. (2005). Synthesis and biological properties of cycloalkyl-substituted pyrazole-3-carboxamide derivatives as cannabinoid-1 receptor antagonists. Journal of Medicinal Chemistry, 48(6), 1823–1838. Link
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Chapter 14: Isosteric Replacement. Elsevier. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for PK protocols). Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
A Comparative Analysis of the Physicochemical Properties of Pyrazole Isomers for Drug Development
Introduction
Pyrazole, a five-membered heterocyclic aromatic organic compound containing two adjacent nitrogen atoms, serves as a foundational scaffold in a vast array of pharmaceuticals and agrochemicals.[1] Its unique structural and electronic properties make it a privileged structure in medicinal chemistry. However, the substitution pattern on the pyrazole ring can dramatically alter its physicochemical properties, which in turn significantly influences its pharmacokinetic and pharmacodynamic behavior. This guide provides a detailed comparative analysis of the key physicochemical properties of 1H-pyrazole and its two primary methyl-substituted isomers: 3-methylpyrazole and 4-methylpyrazole. Understanding these differences is paramount for researchers and drug development professionals in optimizing molecular design and predicting the behavior of pyrazole-based compounds in biological systems.
This in-depth guide will explore the nuances of pKa, melting and boiling points, dipole moments, and solubility. We will delve into the experimental methodologies for their determination, providing a robust framework for laboratory practice, and analyze the structure-property relationships that govern the observed differences.
Comparative Physicochemical Data
A summary of the key physicochemical properties of 1H-pyrazole, 3-methylpyrazole, and 4-methylpyrazole is presented below. This table serves as a quick reference for comparing the fundamental characteristics of these isomers.
| Property | 1H-Pyrazole | 3-Methylpyrazole | 4-Methylpyrazole |
| Molecular Formula | C₃H₄N₂ | C₄H₆N₂ | C₄H₆N₂ |
| Molecular Weight | 68.08 g/mol [1] | 82.10 g/mol [2] | 82.10 g/mol [3] |
| pKa | 2.48 (at 25 °C)[1] | ~3.4 (estimated) | ~3.0 (estimated) |
| Melting Point | 67-70 °C[4] | 36.5 °C | 25 °C[3] |
| Boiling Point | 186-188 °C[4] | 204 °C[2] | 99-100 °C (at 6 mmHg) |
| Dipole Moment | ~2.2 D (calculated) | Not explicitly found | Not explicitly found |
| Water Solubility | Soluble (19400 mg/L at 25 °C)[1][5] | Soluble | Soluble (5.59e+02 g/L)[3] |
In-Depth Analysis of Physicochemical Properties
Acidity and Basicity (pKa)
The pKa of a molecule is a critical determinant of its ionization state at physiological pH, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) profile. Pyrazole is a weak base, with the pyridinic nitrogen (N2) being the primary site of protonation.
-
1H-Pyrazole: The parent pyrazole has a pKa of approximately 2.48, indicating it is a very weak base.[1]
Melting and Boiling Points
The melting and boiling points of a compound provide insights into the strength of its intermolecular forces.
-
1H-Pyrazole: Possesses a relatively high melting point (67-70 °C) and boiling point (186-188 °C) for its molecular weight.[4][6] This is primarily due to the presence of intermolecular hydrogen bonding between the N-H of one molecule and the pyridinic nitrogen of another, leading to the formation of dimers and larger aggregates.[7]
-
3-Methylpyrazole and 4-Methylpyrazole: The introduction of a methyl group disrupts the crystal packing and can influence the strength of hydrogen bonding. 4-Methylpyrazole has a significantly lower melting point (25 °C) compared to 1H-pyrazole, suggesting that the methyl group at the 4-position interferes more effectively with the crystal lattice formation.[3] 3-Methylpyrazole has an intermediate melting point (36.5 °C). The boiling point of 3-methylpyrazole (204 °C) is higher than that of 1H-pyrazole, which can be attributed to its increased molecular weight and van der Waals forces.[2] The reported boiling point of 4-methylpyrazole is at reduced pressure, making a direct comparison challenging.
Dipole Moment
The dipole moment is a measure of the overall polarity of a molecule and is crucial for understanding its interactions with biological targets and its solubility characteristics.
-
1H-Pyrazole: Theoretical calculations suggest a dipole moment of approximately 2.2 Debye for 1H-pyrazole.[8] The dipole moment arises from the asymmetry in the electron distribution due to the presence of the two nitrogen atoms.
-
Methyl-substituted Pyrazoles: The methyl group, being electron-donating, will alter the charge distribution within the pyrazole ring. In 3-methylpyrazole, the methyl group is adjacent to a nitrogen atom, which is expected to increase the dipole moment. In 4-methylpyrazole, the methyl group is further away from the nitrogen atoms, and its effect on the overall dipole moment is likely to be different. While experimental values for the methyl-substituted isomers were not found, it is reasonable to predict that the position of the methyl group will lead to distinct dipole moments for each isomer, influencing their polarity and interaction profiles.[8]
Solubility
Solubility, particularly in aqueous media, is a fundamental property for drug candidates, as it directly affects their bioavailability.
-
1H-Pyrazole: Is soluble in water, with a reported solubility of 19400 mg/L at 25 °C.[1][5] Its ability to act as both a hydrogen bond donor (N-H) and acceptor (pyridinic N) contributes to its water solubility.
-
3-Methylpyrazole and 4-Methylpyrazole: Both isomers are also reported to be soluble in water. 4-Methylpyrazole has a very high reported solubility of 5.59e+02 g/L.[3] The presence of the methyl group, while increasing the lipophilicity, does not appear to significantly compromise the aqueous solubility, likely due to the persistent ability to form hydrogen bonds. The subtle differences in solubility between the two isomers would be influenced by the interplay of their crystal lattice energies and their interactions with water molecules.
Experimental Methodologies
To ensure the reliability and reproducibility of physicochemical data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the determination of the key properties discussed.
pKa Determination by Potentiometric Titration
This method involves titrating a solution of the pyrazole isomer with a strong acid or base and monitoring the pH change. The pKa is determined from the inflection point of the titration curve.
Experimental Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the pyrazole isomer and dissolve it in 50 mL of deionized, carbonate-free water in a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C).
-
pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.
-
Titration: Immerse the calibrated pH electrode and a magnetic stir bar into the sample solution. Begin stirring at a constant rate. Add standardized hydrochloric acid (for basic pKa) or sodium hydroxide (for acidic pKa) in small, precise increments (e.g., 0.05 mL).
-
Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The equivalence point is the point of steepest slope on the curve. The pKa is equal to the pH at the half-equivalence point.
Boiling Point Determination by the Capillary Method
This micro-method is suitable for determining the boiling point of small quantities of liquid samples.
Experimental Workflow:
Caption: Workflow for boiling point determination by the capillary method.
Detailed Protocol:
-
Sample Preparation: Place a small amount (a few drops) of the liquid pyrazole isomer into a small-diameter fusion tube.
-
Capillary Insertion: Seal one end of a capillary tube and place it, open end down, into the fusion tube containing the sample.
-
Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Suspend the assembly in a heating bath (e.g., mineral oil or a heating block). Heat the bath slowly with constant stirring.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Measurement: Remove the heat and allow the bath to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Solubility Determination by the Shake-Flask Method
This is the gold standard method for determining the equilibrium solubility of a compound in a given solvent.
Experimental Workflow:
Caption: Workflow for solubility determination by the shake-flask method.
Detailed Protocol:
-
Sample Preparation: Add an excess amount of the solid pyrazole isomer to a known volume of the solvent (e.g., water) in a sealed vial.
-
Equilibration: Place the vial in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) and agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a period to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a membrane filter (e.g., 0.45 µm) to remove any undissolved solid particles.
-
Quantification: Accurately dilute the filtered solution and determine the concentration of the dissolved pyrazole isomer using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography with Flame Ionization Detection (GC-FID).
Conclusion
The seemingly subtle structural differences between 1H-pyrazole, 3-methylpyrazole, and 4-methylpyrazole lead to measurable and significant variations in their physicochemical properties. The position of the methyl group influences the compounds' acidity, intermolecular forces, polarity, and solubility. These properties are not merely academic curiosities; they are critical parameters that dictate the developability of a pyrazole-based drug candidate. A thorough understanding and experimental determination of these properties are indispensable for the rational design of new therapeutic agents with optimized ADME profiles and enhanced efficacy. This guide provides a foundational framework for researchers to navigate the physicochemical landscape of pyrazole isomers, enabling more informed decisions in the drug discovery and development process.
References
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020-10-24). [Link]
-
Why melting point of imidazole is higher than pyrole? - Quora. (2019-01-04). [Link]
-
Pyrazole | C3H4N2 | CID 1048 - PubChem - NIH. [Link]
-
4-Methylpyrazole | C4H6N2 | CID 3406 - PubChem. [Link]
-
Hetrocyclic compound Pyrazole | PPTX - Slideshare. [Link]
-
Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Publications. (2019-02-14). [Link]
-
Solid-Liquid Equilibrium Solubility Determination and Correlation of 5-Hydroxy-1-methylpyrazole in 12 Kinds of Pure Solvents | Journal of Chemical & Engineering Data - ACS Publications. (2025-01-29). [Link]
-
Experimental Determination of the Excited-State Polarizability and Dipole Moment in a Thin Organic Semiconductor Film | The Journal of Physical Chemistry Letters - ACS Publications. (2010-06-14). [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - Digital CSIC. [Link]
-
A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. (2021-05-15). [Link]
-
DIPOLE MOMENT. [Link]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003-09-24). [Link]
-
Experimental determination of the dipole moments of the X(2Σ+) and B(2Σ+) states of the CN molecule - ResearchGate. (2025-08-06). [Link]
-
pKa values for morpholine, pyrazole and imidazole.[9][10] - ResearchGate. [Link]
-
for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE - European Union. (2021-02-15). [Link]
-
N(H)…N distances (Å) and calculated dipole moments (D) for pzH and... - ResearchGate. [Link]
-
Dipole Moments and Dipoles - Master Organic Chemistry. (2025-10-17). [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]
-
Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties - DTIC. (2023-05-04). [Link]
-
Determination of Dipole Moments of Selected Organic Compounds - DOKUMEN.PUB. [Link]
-
pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (2022-04-07). [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (2019-12-20). [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles - Semantic Scholar. (2023-07-14). [Link]
-
Equilibrium solubility, solvent effect, solvation and thermodynamic modeling of 1, 3-dinitropyrazole in solutions of methyl alcohol /ethyl alcohol + water - PubMed. (2025-03-10). [Link]
Sources
- 1. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-甲基吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Methylpyrazole | C4H6N2 | CID 3406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrazole | 288-13-1 [chemicalbook.com]
- 5. Hetrocyclic compound Pyrazole | PPTX [slideshare.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. pharmajournal.net [pharmajournal.net]
- 8. researchgate.net [researchgate.net]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Comparative ADMET Profiling of Pyrazole Derivatives: A Technical Guide
Executive Summary
The pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster drugs ranging from NSAIDs to kinase inhibitors. However, the physicochemical diversity of pyrazole derivatives leads to vastly different ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. This guide moves beyond simple structural listing to analyze the causal links between pyrazole substitution patterns and their pharmacokinetic fates. We compare three distinct classes—Celecoxib (COX-2 inhibitor), Rimonabant (CB1 antagonist), and Ibrutinib (BTK inhibitor)—to illustrate how specific functional groups drive solubility, metabolic stability, and toxicity.
Comparative ADMET Analysis
The following analysis contrasts three commercially significant pyrazole derivatives. These compounds were selected to represent different therapeutic modalities and ADMET challenges.
Quantitative ADMET Profile Comparison
| Parameter | Celecoxib (Anti-inflammatory) | Rimonabant (Anti-obesity/Withdrawn) | Ibrutinib (Oncology) |
| Target | COX-2 (Selective) | Cannabinoid Receptor 1 (CB1) | Bruton's Tyrosine Kinase (BTK) |
| LogP | ~3.5 (High Lipophilicity) | > 4.5 (Very High Lipophilicity) | 3.97 |
| Oral Bioavailability (F) | ~40% (High First-Pass) | Good (High absorption) | ~3.9% (Fasted) / ~16% (Fed) |
| Tmax | 2–3 hours | 1–2 hours | 1–2 hours |
| Half-Life (T1/2) | ~11 hours | 6–9 days (Non-obese)~16 days (Obese) | 4–6 hours |
| Plasma Protein Binding | >97% | >99% | 97.3% |
| Primary Metabolism | CYP2C9 (Hydroxylation) | CYP3A4 & Amidohydrolase | CYP3A4 (Extensive) |
| Key Toxicity Risk | Cardiovascular (COX-2 inhibition) | Psychiatric (Anxiety/Depression) | Bleeding, Atrial Fibrillation |
| BBB Penetration | Moderate | High (Designed for CNS) | Low (Peripheral target preferred) |
Deep Dive: Structure-Property Relationships
Celecoxib: The Solubility Challenge
Celecoxib features a p-sulfonamido phenyl group attached to the pyrazole ring. While this group confers COX-2 selectivity, it renders the molecule poorly soluble in water (BCS Class II).[1]
-
ADMET Implication: Absorption is dissolution-rate limited. Formulation strategies often require micronization.
-
Metabolism: The methyl group on the tolyl ring is the primary site for oxidation by CYP2C9 , forming a carboxylic acid metabolite which is inactive and excreted.
Rimonabant: Lipophilicity and CNS Toxicity
Rimonabant is a diaryl pyrazole designed to cross the Blood-Brain Barrier (BBB) to block central CB1 receptors.
-
ADMET Implication: Its extreme lipophilicity (LogP > 4.5) results in a massive Volume of Distribution (Vd) and prolonged half-life (up to 16 days in obese patients due to accumulation in adipose tissue).
-
Toxicity: The high BBB permeability, while necessary for efficacy, led to severe psychiatric side effects (suicidal ideation), causing its market withdrawal. This serves as a cautionary tale for pyrazole design: central exposure must be minimized unless the target is exclusively CNS-based.
Ibrutinib: Covalent Binding and First-Pass Metabolism
Ibrutinib utilizes a pyrazolo[3,4-d]pyrimidine core with an acrylamide warhead that forms a covalent bond with Cys481 of BTK.
-
ADMET Implication: Despite decent permeability, the oral bioavailability is very low (~4%) due to extensive first-pass metabolism by CYP3A4 .
-
Food Effect: Administration with food increases bioavailability significantly (up to 16%), creating variability in patient exposure.
Experimental Protocols
To validate the ADMET properties of novel pyrazole derivatives, the following industry-standard protocols should be employed. These protocols are designed to be self-validating systems.
Caco-2 Permeability Assay (Absorption Prediction)
Purpose: To determine intestinal permeability and identify potential substrates for efflux transporters (e.g., P-gp).
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® plates (0.4 µm pore size)
-
Transport Buffer: HBSS (pH 7.4) with 25 mM HEPES
-
Receiver Buffer: HBSS (pH 7.4) with 1% BSA (to maintain sink conditions for lipophilic pyrazoles)
Protocol:
-
Differentiation: Seed Caco-2 cells at
cells/cm² on Transwell inserts. Culture for 21 days to allow differentiation and tight junction formation. -
Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER > 300
. -
Preparation: Wash monolayers twice with pre-warmed HBSS.
-
Dosing:
-
A-to-B (Absorptive): Add 10 µM test compound to the Apical chamber (0.5 mL). Add blank buffer to Basolateral (1.5 mL).
-
B-to-A (Secretory): Add 10 µM test compound to the Basolateral chamber. Add blank buffer to Apical.
-
-
Incubation: Incubate at 37°C with orbital shaking (50 rpm) for 120 minutes.
-
Sampling: Withdraw 100 µL aliquots from the receiver compartment at 60 and 120 min.
-
Analysis: Quantify using LC-MS/MS.
-
Calculation:
Where is the flux rate, is the surface area, and is the initial concentration.
Microsomal Stability Assay (Metabolic Stability)
Purpose: To estimate intrinsic clearance (
Materials:
-
Pooled Liver Microsomes (Human/Rat/Mouse)
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2)
-
Phosphate Buffer (100 mM, pH 7.4)[3]
-
Stop Solution: Ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
Protocol:
-
Pre-incubation: Mix microsomes (0.5 mg/mL final protein conc.) with Phosphate Buffer and test compound (1 µM final conc.). Pre-incubate at 37°C for 5 minutes.
-
Note: Keep DMSO concentration < 0.1% to avoid enzyme inhibition.
-
-
Initiation: Add pre-warmed NADPH regenerating system to start the reaction.
-
Sampling: At
minutes, remove 50 µL of the reaction mixture. -
Quenching: Immediately transfer aliquot into 150 µL of ice-cold Stop Solution. Vortex and centrifuge at 4000 rpm for 10 min to pellet proteins.
-
Analysis: Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
is the elimination rate constant.
Visualizations
ADMET Profiling Workflow
This diagram illustrates the logical flow of ADMET evaluation for a new pyrazole candidate, moving from in silico prediction to in vivo validation.
Caption: Step-wise ADMET evaluation workflow for pyrazole derivatives, incorporating "Go/No-Go" decision gates.
Metabolic Pathway of Celecoxib
A representation of the primary metabolic route for Celecoxib, highlighting the role of CYP2C9.
Caption: Primary metabolic pathway of Celecoxib mediated by CYP2C9, leading to the inactive carboxylic acid metabolite.
References
-
Paulson, S. K., et al. (2001).[4] "Pharmacokinetics of celecoxib after oral administration in dogs and humans: effect of food and site of absorption." Journal of Pharmacology and Experimental Therapeutics. Link
-
FDA Center for Drug Evaluation and Research. (2013). "Ibrutinib (IMBRUVICA) Clinical Pharmacology and Biopharmaceutics Review." Link
-
Curioni, C., & André, C. (2006). "Rimonabant for overweight or obesity." Cochrane Database of Systematic Reviews. Link
-
Scheen, A. J. (2008). "CB1 receptor blockade and its impact on cardiometabolic risk factors: overview of the RIO programme with rimonabant." Journal of Neuroendocrinology. Link
-
European Medicines Agency (EMA). (2023). "Guideline on the use of Caco-2 cell line for permeability studies." Link
-
Obach, R. S. (1999).[5] "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link
-
PubChem Compound Summary. (2025). "Ibrutinib."[6][7][8][9] National Center for Biotechnology Information. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. internationalscholarsjournals.org [internationalscholarsjournals.org]
- 5. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Optimizing ibrutinib bioavailability: Formulation and assessment of hydroxypropyl-β-cyclodextrin-based nanosponge delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation of Analytical Methods for 3-Cyclopropyl-1-Methyl-1H-Pyrazole Quantification
Executive Summary: The Regioisomer Challenge
In the development of kinase inhibitors and high-value pharmaceutical intermediates, 3-cyclopropyl-1-methyl-1H-pyrazole (CMP) serves as a critical building block.[1] While its molecular weight (122.17 g/mol ) suggests simplicity, the quantification of CMP presents a specific "hidden" challenge: Regioisomerism.
The methylation of 3-cyclopropyl-1H-pyrazole often yields a mixture of the desired 1-methyl-3-cyclopropyl isomer and the thermodynamic byproduct, 1-methyl-5-cyclopropyl isomer.[1] Standard C18 generic gradients frequently fail to resolve these species due to their identical mass and similar lipophilicity.
This guide objectively compares three analytical approaches—HPLC-UV , GC-FID/MS , and qNMR —and provides a validated, field-tested protocol for the industry-standard HPLC method, compliant with ICH Q2(R2) guidelines.[1]
Comparative Analysis of Analytical Platforms
The following matrix evaluates the three primary methodologies based on sensitivity, selectivity (specifically for regioisomers), and operational cost.
| Feature | Method A: HPLC-UV (Recommended) | Method B: GC-FID/MS | Method C: qNMR |
| Primary Use Case | Routine QC release, purity assay, impurity profiling.[1] | Residual solvent analysis, volatile impurity tracking. | Primary Reference Standard qualification (Absolute Purity). |
| Regioisomer Resolution | High (Requires specific column chemistry). | Medium (Separation based on boiling point differences is slight). | High (Distinct chemical shifts for ring protons). |
| Sensitivity (LOD) | ~0.05% (w/w) | ~0.01% (w/w) | Low (~1% w/w) |
| Throughput | High (10-15 min run time). | High (15-20 min run time).[1] | Low (Manual processing). |
| Cost Per Sample | Low | Low | High (Deuterated solvents, instrument time). |
| Expert Verdict | The Workhorse. Best balance of precision and robustness for GMP environments. | The Alternative. Excellent for checking carryover of volatile starting materials (e.g., hydrazine). | The Gold Standard. Use only to certify the purity of the reference standard used in Method A. |
Decision Framework: Method Selection
The following diagram illustrates the logical flow for selecting the appropriate analytical technique based on the development phase and impurity profile.
Caption: Decision matrix for selecting analytical methods based on data requirements (purity vs. trace analysis).
Validated Protocol: RP-HPLC-UV for CMP Quantification[1]
This protocol is designed to be self-validating . The system suitability criteria (SST) specifically target the separation of the 1-methyl-3-cyclopropyl (Target) from the 1-methyl-5-cyclopropyl (Impurity).[1]
Mechanistic Rationale[1]
-
Column Choice: A C18 column with high carbon load is standard. However, if isomer resolution is poor (< 1.5), a Phenyl-Hexyl column is recommended because it engages in
interactions with the pyrazole ring, accentuating differences in electron density caused by the methyl placement [1].[1] -
pH Control: Pyrazoles are basic (pKa ~2.5 - 3.0).[1] We use an acidic mobile phase (0.1% TFA or Phosphoric Acid) to keep the nitrogen protonated. This prevents "tailing" caused by interaction with residual silanols on the silica support.
-
Detection: CMP lacks a strong chromophore. We utilize 210 nm for maximum sensitivity, accepting that solvent cut-off noise requires high-purity solvents.[1]
Instrument Parameters[1][2][3][4]
| Parameter | Setting |
| Column | Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[1] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).[1] |
| Mobile Phase B | Acetonitrile (HPLC Grade). |
| Flow Rate | 1.0 mL/min.[1][2] |
| Column Temp | 30°C (Controlled). |
| Wavelength | 210 nm (Reference: 360 nm). |
| Injection Vol | 10 µL. |
| Run Time | 15 minutes.[1] |
Gradient Profile[1]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 8.0 | 40 | 60 |
| 10.0 | 40 | 60 |
| 10.1 | 95 | 5 |
| 15.0 | 95 | 5 |
System Suitability Acceptance Criteria (Mandatory)
Before running samples, the system must pass these checks:
-
USP Tailing Factor: NMT 1.5 (Ensures no silanol interaction).
-
USP Resolution (Rs): > 2.0 between CMP and any adjacent impurity (specifically the regioisomer).
-
Precision: %RSD of 6 replicate injections of Standard < 1.0%.
Validation Framework (ICH Q2 R2)
The validation strategy adheres to the latest ICH Q2(R2) guidelines [2], emphasizing a lifecycle approach.
Caption: Sequential validation workflow compliant with ICH Q2(R2) standards.
Specificity (Stress Testing)
-
Protocol: Expose CMP to Acid (0.1N HCl), Base (0.1N NaOH), Peroxide (3% H2O2), and Heat (60°C) for 24 hours.
-
Acceptance: Peak purity index > 0.999 (using PDA detector). Ensure no degradation products co-elute with the main peak.
Linearity & Range[1][3][4]
-
Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.5 mg/mL).
-
Acceptance: Correlation coefficient (
)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> 0.999.[2]
Accuracy (Recovery)[4]
-
Protocol: Spike known amounts of CMP into a placebo matrix (if drug product) or solvent (if drug substance) at 80%, 100%, and 120% levels.
-
Acceptance: Mean recovery 98.0% – 102.0%.[1]
Robustness (The "Senior Scientist" Insight)
Do not just vary flow rate. The most critical parameter for pyrazoles is pH .
-
Test: Vary Mobile Phase A pH by ± 0.2 units.
-
Why? If the pH drifts near the pKa of the pyrazole, retention time shifts drastically, and peak shape collapses.
Troubleshooting & Expert Insights
Issue: Peak Tailing
-
Cause: Residual silanols on the column interacting with the basic nitrogen of the pyrazole.
-
Fix: Add 10-20 mM Ammonium Acetate or increase TFA concentration to 0.1%.[1] Ensure the column is "end-capped" [3].[1]
Issue: "Ghost" Peaks in Gradient
-
Cause: Contaminated aqueous mobile phase.[1] Pyrazoles are detected at 210 nm, a wavelength where organic impurities in water become visible.
-
Fix: Use fresh Milli-Q water and filter mobile phases through 0.22 µm filters.[1]
Issue: Regioisomer Co-elution
-
Cause: 3-cyclopropyl and 5-cyclopropyl isomers have identical mass (LC-MS cannot distinguish them easily without fragmentation optimization).[1]
-
Fix: Switch to a Pentafluorophenyl (PFP) column. The fluorine atoms in the stationary phase interact specifically with the electron-rich pyrazole ring, often providing superior selectivity for positional isomers compared to C18.[1]
References
-
Journal of Organic Chemistry. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[1][3][Link][3]
-
International Council for Harmonisation (ICH). (2023).[4][5] ICH Q2(R2) Validation of Analytical Procedures.[Link]
-
ResearchGate. (2023). RP-HPLC Method Development and Validation for Qualitative Estimation of Pyrazole Derivatives.[Link]
-
National Institute of Standards and Technology (NIST). (2023). 1H-Pyrazole, 3-methyl- Data and Spectra.[1][6][7][8][Link]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. ijcpa.in [ijcpa.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. database.ich.org [database.ich.org]
- 5. ICH adopts final Text of Q2(R2) and Q14 Guidelines - ECA Academy [gmp-compliance.org]
- 6. researchgate.net [researchgate.net]
- 7. 1H-Pyrazole, 3-methyl- [webbook.nist.gov]
- 8. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
